2,6-dichloro-N-methylaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dichloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYMEACBPVDBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-60-0 | |
| Record name | Benzenamine, 2,6-dichloro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-dichloro-N-methylaniline hydrochloride CAS number
An In-depth Technical Guide to 2,6-dichloro-N-methylaniline Hydrochloride
This guide provides a comprehensive technical overview of this compound (CAS No. 1423029-60-0), a chemical intermediate of significant interest to professionals in drug development, agrochemical synthesis, and materials science. We will delve into its core chemical identity, synthesis pathways, applications, and critical safety protocols, grounding our discussion in established scientific principles and field-proven insights.
Part 1: Core Chemical Identity and Properties
This compound is the salt form of the free base, 2,6-dichloro-N-methylaniline (CAS No. 56462-00-1). The hydrochloride form is often preferred in laboratory settings due to its increased stability and solubility in certain solvent systems compared to the free base. Its chemical backbone is derived from 2,6-dichloroaniline (CAS No. 608-31-1), a crucial precursor in the synthesis of various industrial and pharmaceutical compounds.[1][2]
Chemical Identifiers
| Identifier | This compound | 2,6-dichloro-N-methylaniline (Free Base) |
| CAS Number | 1423029-60-0[3] | 56462-00-1[4] |
| Molecular Formula | C₇H₇Cl₂N·HCl[3] | C₇H₇Cl₂N |
| Molecular Weight | 212.5 g/mol [3] | 176.04 g/mol [5] |
| IUPAC Name | 2,6-dichloro-N-methylanilinium chloride | 2,6-dichloro-N-methylaniline |
Physicochemical Properties
Detailed experimental data for the hydrochloride salt is not broadly published. The properties are largely extrapolated from its parent compound and related chlorinated anilines.
| Property | Value / Description | Source |
| Appearance | White to off-white solid or crystalline powder.[6] | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol.[7] The free base has limited water solubility but dissolves in organic solvents like chloroform and methanol.[5][8] | Inferred |
| Melting Point | Not specified. The related compound 2,6-dichloro-3-methylaniline has a melting point of 37-40 °C.[8] | N/A |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent degradation.[5][8] | Inferred |
Part 2: Synthesis and Manufacturing
The synthesis of this compound is a multi-step process. It begins with a foundational precursor, aniline, which is chlorinated, methylated, and finally converted to its hydrochloride salt. This pathway ensures high purity and yield, which are critical for pharmaceutical and research applications.
Overall Synthesis Workflow
Caption: Synthesis workflow from aniline to the target hydrochloride salt.
Experimental Protocol: Synthesis of 2,6-Dichloroaniline (Precursor)
This protocol is based on a cost-effective route starting from aniline, which involves over-chlorination followed by selective de-chlorination.[9][10]
-
Chlorination of Aniline:
-
In a three-necked flask, charge aniline (1 eq.), concentrated hydrochloric acid, and water.
-
Under mechanical stirring, add 30 wt% hydrogen peroxide (3 eq.) dropwise, maintaining the temperature at approximately 60°C. The reaction is exothermic and requires careful control.
-
After 2 hours, cool the reaction mixture in an ice bath to precipitate 2,4,6-trichloroaniline hydrochloride.
-
Isolate the free base (2,4,6-trichloroaniline) via steam distillation.[10]
-
-
Acetylation (Protection of Amino Group):
-
React the 2,4,6-trichloroaniline with acetic anhydride to form 2,4,6-trichloroacetanilide. This step protects the amine functionality from undesired side reactions.[9]
-
-
Reductive Dechlorination:
-
Place the 2,4,6-trichloroacetanilide in an autoclave with a suitable solvent and catalyst (e.g., Palladium on carbon).
-
Introduce hydrogen gas to selectively remove the chlorine atom at the para-position, yielding 2,6-dichloroacetanilide.[9]
-
-
Hydrolysis (Deprotection):
-
Add the 2,6-dichloroacetanilide to an alkali solution (e.g., sodium hydroxide in n-butanol) and heat to hydrolyze the acetyl group, yielding the desired 2,6-dichloroaniline.[9]
-
Experimental Protocol: N-Methylation and Salt Formation
This protocol adapts a standard N-alkylation method for anilines.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloroaniline (1 eq.) in an anhydrous solvent such as acetone or acetonitrile.[11]
-
Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq.). The base is crucial for neutralizing the acid byproduct of the methylation reaction.
-
-
Methylation:
-
Slowly add a methylating agent, such as dimethyl sulfate (1.1 eq.), dropwise to the suspension at room temperature. Using a slight excess of the aniline can help minimize the formation of the di-methylated byproduct.
-
Causality: Dimethyl sulfate is a potent and efficient methylating agent. The reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of the aniline acts as a nucleophile.
-
-
Reaction and Monitoring:
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.[11]
-
-
Workup and Isolation (Free Base):
-
Cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and byproducts).
-
Evaporate the solvent under reduced pressure. The resulting crude product, 2,6-dichloro-N-methylaniline, can be purified by column chromatography or distillation.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Part 3: Applications in Research and Development
While specific applications for the hydrochloride salt are not widely documented, its structural motif is central to several classes of bioactive molecules. As a chemical intermediate, it serves as a valuable building block for synthesizing more complex target compounds.
-
Pharmaceutical Synthesis: The 2,6-dichloroaniline core is a key component of widely used drugs. For example, it is a precursor to the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine .[1][2] The N-methylated derivative serves as a modified building block for creating analogues and new chemical entities in drug discovery programs.
-
Agrochemicals: Chlorinated anilines are foundational in the production of herbicides and fungicides.[6] This compound can be used to develop new pesticides with specific activity profiles.
-
Dye and Pigment Industry: The aniline structure is fundamental to many synthetic dyes. This derivative can be used to create specialty colorants.[6]
Part 4: Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is available for this compound. The following information is synthesized from the SDS of the highly toxic precursor, 2,6-dichloroaniline, and should be considered a minimum standard for safe handling.
GHS Hazard Information (Anticipated)
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[12] | GHS06 (Toxic) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H373: May cause damage to organs (e.g., blood, liver, spleen) through prolonged or repeated exposure. | GHS08 (Health Hazard) |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long-lasting effects. | GHS09 (Environmental Hazard) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[14] Contaminated clothing should be removed immediately and washed before reuse.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store locked up or in an area accessible only to qualified personnel. The compound should be stored under an inert atmosphere.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not allow the product to enter drains, as it is very toxic to aquatic life.
References
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ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]
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CPAChem. Safety data sheet. [Link]
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Chemsrc. 2,6-dichloro-N-methylaniline | CAS#:56462-00-1. [Link]
- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.
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PubChem. 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529. [Link]
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European Patent Office. Process for the preparation of 2-chloro and 2,6-dichloroanilines. [Link]
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Wikipedia. 2,6-Dichloroaniline. [Link]
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BIOFOUNT. This compound | 1423029-60-0. [Link]
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PubChem. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846. [Link]
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PubChem. 2,6-Dichloro-N-trimethylsilylaniline | C9H13Cl2NSi | CID 14362679. [Link]
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- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Chemical Properties of 2,6-dichloro-N-methylaniline Hydrochloride
Disclaimer: Experimental data for 2,6-dichloro-N-methylaniline and its hydrochloride salt are not widely available in published literature. This guide has been constructed by a Senior Application Scientist, synthesizing information from established chemical principles, data on structurally related compounds, and general synthetic methodologies. Predicted data and inferred protocols are clearly indicated to ensure scientific transparency.
Introduction
2,6-dichloro-N-methylaniline hydrochloride is a substituted aromatic amine salt, a derivative of aniline. The presence of two chlorine atoms ortho to the amino group, combined with N-methylation, creates a sterically hindered and electronically modified molecule. Such compounds are of significant interest to researchers in medicinal chemistry and materials science as intermediates for synthesizing more complex target molecules. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on the underlying chemical principles.
Part 1: The Foundational Precursor: 2,6-Dichloroaniline
A thorough understanding of 2,6-dichloro-N-methylaniline begins with its immediate precursor, 2,6-dichloroaniline.
Chemical and Physical Properties of 2,6-Dichloroaniline
| Property | Value | Reference(s) |
| CAS Number | 608-31-1 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | [1] |
| Appearance | Colorless or white solid | [1] |
| Melting Point | 39 °C | [1] |
| Boiling Point | 97 °C at 0.7 kPa | [2] |
| Water Solubility | Poor | [2] |
Spectroscopic Data Overview for 2,6-Dichloroaniline
-
¹H NMR: The proton NMR spectrum typically shows a multiplet for the aromatic protons and a broad singlet for the amine (NH₂) protons.[3]
-
IR Spectroscopy: The infrared spectrum displays characteristic N-H stretching bands for a primary amine, along with absorption bands corresponding to the aromatic ring and C-Cl bonds.[4][5]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[4]
Synthesis of 2,6-Dichloroaniline
A common laboratory preparation involves the halogenation of sulfanilamide followed by desulfonation.[1] Industrially, it is often produced by the hydrogenation of 2,6-dichloronitrobenzene.[1]
Caption: Common industrial synthesis route to 2,6-dichloroaniline.
Part 2: The Free Base: 2,6-dichloro-N-methylaniline
The target free base is synthesized from its precursor, 2,6-dichloroaniline.
Synthesis of 2,6-dichloro-N-methylaniline
The introduction of a single methyl group onto the nitrogen of 2,6-dichloroaniline presents a challenge due to the steric hindrance from the two ortho-chloro substituents. While dimethylation can be forced, achieving selective mono-methylation requires careful control of reaction conditions.
Caption: General reaction scheme for the N-methylation of 2,6-dichloroaniline.
Experimental Protocol: Selective N-mono-methylation
This protocol is inferred from established green chemistry methods for the N-methylation of anilines, which offer high selectivity for the mono-methylated product.
Materials:
-
2,6-dichloroaniline
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Toluene)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a high-pressure reaction vessel equipped with a magnetic stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in the anhydrous solvent.
-
Add dimethyl carbonate (a slight excess, e.g., 1.5 equivalents) and DBU (catalytic amount, e.g., 0.1 equivalents).
-
Seal the vessel and heat the reaction mixture to a temperature sufficient to drive the reaction (e.g., 200-250°C), which may be necessary to overcome steric hindrance.
-
Maintain the reaction at temperature for several hours, monitoring the progress by TLC or GC analysis.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Optimization:
-
Dimethyl Carbonate (DMC): A green and non-toxic methylating agent that, with appropriate catalysts, can selectively provide the mono-methylated product.[6]
-
DBU: A non-nucleophilic base used to facilitate the methylation process.
-
High Temperature: Necessary to overcome the high activation energy for the N-methylation of the sterically hindered and electron-deficient 2,6-dichloroaniline.
-
Challenges: A significant challenge is preventing the formation of the N,N-dimethylated byproduct. This can be mitigated by using a minimal excess of the methylating agent and carefully controlling the reaction time.[7]
Chemical and Physical Properties of 2,6-dichloro-N-methylaniline
| Property | Value (Predicted/Known) | Reference(s) |
| CAS Number | 56462-00-1 | [8] |
| Molecular Formula | C₇H₇Cl₂N | [8] |
| Molecular Weight | 176.04 g/mol | [8] |
| Appearance | Predicted: Solid or oil | |
| pKa (of conjugate acid) | Predicted: Low due to electron-withdrawing Cl atoms | |
| LogP | Predicted: >3, indicating high lipophilicity |
Predicted Spectroscopic and Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons (around 2.8-3.0 ppm), a multiplet for the aromatic protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the N-methyl carbon, and the aromatic carbons, with the carbons attached to chlorine showing characteristic shifts.
-
IR Spectroscopy: The infrared spectrum is expected to feature a characteristic N-H stretching band for a secondary amine (around 3400 cm⁻¹), C-H stretching bands for the methyl and aromatic groups, and strong absorptions for the C-Cl bonds.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 175, with a prominent M+2 peak of approximately 65% the intensity of M⁺, and an M+4 peak, characteristic of a molecule containing two chlorine atoms.
Reactivity and Stability
The reactivity of 2,6-dichloro-N-methylaniline is governed by the nucleophilicity of the secondary amine and the electrophilic substitution potential of the aromatic ring. The N-H proton can be removed by a strong base, and the nitrogen can act as a nucleophile. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two chlorine atoms.
Sources
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- 8. 2,6-dichloro-N-methylaniline | CAS#:56462-00-1 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Synthesis of 2,6-dichloro-N-methylaniline Hydrochloride
This guide provides a comprehensive overview of a viable synthetic pathway for 2,6-dichloro-N-methylaniline hydrochloride, a compound of interest for researchers and professionals in drug development and fine chemical synthesis. The narrative focuses on a logical, multi-step approach, beginning with the synthesis of the key precursor, 2,6-dichloroaniline, followed by its targeted N-methylation, and concluding with the formation of the final hydrochloride salt. The causality behind experimental choices and potential optimization strategies are discussed to provide practical, field-proven insights.
Introduction
This compound is a substituted aniline derivative that can serve as a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a sterically hindered amino group flanked by two chlorine atoms, presents unique challenges and considerations in its synthesis. This guide details a robust three-part synthetic strategy:
-
Part 1: Synthesis of the key intermediate, 2,6-dichloroaniline, from a readily available starting material, aniline.
-
Part 2: Selective mono-N-methylation of 2,6-dichloroaniline to yield 2,6-dichloro-N-methylaniline.
-
Part 3: Conversion of the synthesized free base to its stable and more soluble hydrochloride salt.
Each part will detail the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a successful outcome.
PART 1: Synthesis of the Precursor: 2,6-Dichloroaniline
The synthesis of 2,6-dichloroaniline is a critical first stage. While several routes exist, including those starting from sulfanilamide or 4-amino-3,5-dichlorobenzoic acid, a cost-effective and scalable method begins with aniline.[1] This pathway involves an initial over-chlorination, protection of the amino group, selective de-chlorination, and final deprotection.
The logic behind this multi-step approach is to control the regioselectivity of the chlorination. The amino group of aniline is a strong activating group, making direct chlorination to the 2,6-dichloro-isomer challenging without significant formation of other isomers and over-chlorinated products.[2] The chosen pathway circumvents this by first producing 2,4,6-trichloroaniline, which is then selectively de-chlorinated at the less sterically hindered para-position after acetylation.
Experimental Protocol: Synthesis of 2,6-Dichloroaniline from Aniline
This protocol is adapted from a patented industrial process, highlighting its scalability.[1]
Step 1: Synthesis of 2,4,6-Trichloroaniline Hydrochloride
-
Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, add aniline (13.8 g, 0.15 mol), 35% concentrated hydrochloric acid (350 mL), and water (350 mL).[1]
-
Chlorination: While stirring vigorously, add 30 wt% hydrogen peroxide (56.3 g, 0.45 mol) dropwise. Maintain the reaction temperature at 60°C for 2 hours.[1]
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the solid product.
-
Filtration: Filter the solid to obtain crude 2,4,6-trichloroaniline hydrochloride.[1]
Step 2: Acetylation to 2,4,6-Trichloroacetanilide
-
Reaction: React the 2,4,6-trichloroaniline obtained in the previous step with a slight excess of acetic anhydride. This is a standard acetylation procedure to protect the amino group.
-
Rationale: The acetyl group serves as a protecting group, which is necessary for the subsequent selective reduction.
Step 3: Reductive Dechlorination to 2,6-Dichloroacetanilide
-
Setup: Place the 2,4,6-trichloroacetanilide into a suitable autoclave.
-
Reaction: Add a suitable solvent and a palladium-based catalyst. Pressurize the autoclave with hydrogen gas to initiate the catalytic reduction.[1] This step selectively removes the chlorine atom at the para-position.
-
Causality: The para-chloro group is more accessible and thus more susceptible to catalytic hydrogenation compared to the sterically shielded ortho-chloro groups.
Step 4: Hydrolysis to 2,6-Dichloroaniline
-
Deprotection: Add the 2,6-dichloroacetanilide to an alkali solution (e.g., sodium hydroxide in a suitable solvent).
-
Reaction: Heat the mixture to hydrolyze the acetyl group, yielding the final product, 2,6-dichloroaniline.
-
Purification: The crude product can be purified by steam distillation or recrystallization to achieve high purity.[3]
Logical Workflow: Synthesis of 2,6-Dichloroaniline
Caption: Multi-step synthesis of 2,6-dichloroaniline from aniline.
PART 2: N-Methylation via the Eschweiler-Clarke Reaction
With the precursor in hand, the next stage is the introduction of a methyl group onto the nitrogen atom. For this transformation, the Eschweiler-Clarke reaction is a highly effective and classical choice. It facilitates the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[4] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage (or in this case, the secondary N-methyl amine, as we are starting from a primary amine and aiming for mono-methylation).[5][6]
The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The formic acid acts as a hydride source, and the reaction is driven to completion by the irreversible loss of carbon dioxide gas.[4][7]
Experimental Protocol: N-Methylation of 2,6-Dichloroaniline
This is a general protocol adapted for the specific substrate. Optimization may be required due to the steric hindrance of 2,6-dichloroaniline.
-
Setup: To a round-bottom flask, add 2,6-dichloroaniline (1 eq.).
-
Reagent Addition: Add formic acid (at least 2 eq.) and an aqueous solution of formaldehyde (37%, at least 1.1 eq.). For selective mono-methylation, controlling the stoichiometry of formaldehyde is crucial.[7]
-
Reaction: Heat the reaction mixture to 80-100°C for several hours (e.g., 12-18 hours). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a strong base, such as a concentrated solution of sodium hydroxide (NaOH), to neutralize the excess formic acid and deprotonate the amine. This step should be performed in an ice bath as the neutralization is highly exothermic.
-
The pH of the aqueous phase should be adjusted to be strongly basic (pH > 11).[5]
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude 2,6-dichloro-N-methylaniline can be further purified by column chromatography or distillation if necessary.
Reaction Mechanism: The Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
PART 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 2,6-dichloro-N-methylaniline, into its hydrochloride salt. This is often desirable as salts typically exhibit higher melting points, increased stability, and improved solubility in aqueous media compared to the free base, which simplifies handling, purification, and formulation.[8] The process is a straightforward acid-base reaction.[9]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 2,6-dichloro-N-methylaniline free base in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.[10]
-
Acidification: Slowly add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the amine.[10] Alternatively, gaseous HCl can be bubbled through the solution.[11]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[8]
-
Isolation: Collect the solid product by filtration.
-
Washing & Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material and dry it under vacuum to obtain the final this compound.
Data Summary and Characterization
The following table summarizes key physical and chemical properties of the main compounds involved in this synthesis pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| Aniline | C₆H₇N | 93.13 | 62-53-3 | -6 |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 608-31-1 | 36-38 |
| 2,6-dichloro-N-methylaniline | C₇H₇Cl₂N | 176.05 | 20520-53-6 | N/A |
| Formaldehyde | CH₂O | 30.03 | 50-00-0 | -92 |
| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 | 8.4 |
(Data sourced from PubChem and commercial supplier information)[12]
Safety Precautions
All steps of this synthesis must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
-
Anilines: Aniline and its chlorinated derivatives are toxic and can be absorbed through the skin. They may cause methemoglobinemia.
-
Acids and Bases: Concentrated hydrochloric acid, formic acid, and sodium hydroxide are corrosive and can cause severe burns.
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer.
-
Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Autoclaves and hydrogenation equipment must be used with extreme caution.
Conclusion
The synthesis of this compound can be effectively achieved through a structured, three-part process. This guide outlines a logical and scalable pathway starting from aniline, proceeding through the key intermediate 2,6-dichloroaniline, and utilizing the robust Eschweiler-Clarke reaction for selective N-methylation. The final conversion to the hydrochloride salt yields a stable, solid product suitable for further applications. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently approach the synthesis of this and structurally related molecules.
References
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solubility of 2,6-dichloro-N-methylaniline hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 2,6-dichloro-N-methylaniline Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the limited availability of quantitative solubility data in public literature, this document emphasizes the foundational physicochemical principles that govern the solubility of this compound. We present a theoretical framework for predicting solubility across various classes of organic solvents, grounded in the molecule's structural features. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method. This enables researchers, scientists, and drug development professionals to generate precise, application-specific solubility data. The guide includes structured data tables, logical diagrams to illustrate key concepts, and a curated list of authoritative references to support further investigation.
Introduction: The Critical Role of Solubility
This compound is a substituted aniline derivative that, like its structural analogs, serves as a key intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical industry. The precursor, 2,6-dichloroaniline, is instrumental in the synthesis of drugs such as the antihypertensive agent clonidine.[1] The N-methylated hydrochloride salt form is often employed to enhance aqueous solubility and improve handling characteristics during synthesis and formulation.
For professionals in process chemistry and drug development, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process optimization, purification strategy, and successful formulation. Key processes dictated by solubility include:
-
Reaction Kinetics: The choice of solvent can determine whether a reaction proceeds in a homogeneous or heterogeneous phase, directly impacting reaction rates and yield.
-
Crystallization and Purification: Precise solubility data is essential for developing efficient crystallization protocols to isolate the final product with high purity.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems is a critical determinant of the drug's delivery method and bioavailability.
This guide provides the theoretical and practical tools necessary to understand and quantify the solubility of this compound.
Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary property but is dictated by its molecular structure. The key features of this compound are the aromatic ring, the halogen substituents, the N-methyl group, and, most importantly, the hydrochloride salt moiety.
-
Aromatic System & Halogenation: The dichlorinated benzene ring is inherently hydrophobic (lipophilic). The two chlorine atoms contribute to this lipophilicity and can engage in van der Waals interactions.
-
N-Methyl Group: The methyl group adds to the nonpolar character of the molecule.
-
Hydrochloride Salt: This is the most significant feature influencing solubility. The presence of the ionizable hydrochloride group ([R-NH(CH₃)]⁺Cl⁻) drastically increases the polarity of the molecule compared to its free base form. This ionic character allows for strong ion-dipole interactions with polar solvents. The hydrochloride salt form is specifically designed to enhance solubility in polar media, particularly water.[2]
A summary of the relevant physicochemical properties for the free base (2,6-dichloro-N-methylaniline) is provided below, as data for the hydrochloride salt is less available. The properties of the free base are crucial for understanding the underlying behavior of the parent molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | [3] |
| Molecular Weight | 176.04 g/mol | [3] |
| Calculated LogP | 3.108 | [3] |
The high LogP (logarithm of the partition coefficient) of the free base indicates a strong preference for a nonpolar environment over an aqueous one. The conversion to a hydrochloride salt fundamentally alters this preference by introducing ionic character.
Theoretical Solubility Profile in Organic Solvents
Based on the "like dissolves like" principle and the physicochemical properties discussed, we can predict the qualitative solubility of this compound in common organic solvents. The dominant interaction will be the ability of the solvent to solvate the ionic hydrochloride portion of the molecule.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | These solvents possess high dielectric constants and can engage in hydrogen bonding and strong ion-dipole interactions, effectively solvating both the cation and the chloride anion. Data on the structurally similar 2,5-dichloro-N-methylaniline hydrochloride indicates slight solubility in methanol.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Sparingly Soluble | These solvents have high dielectric constants and large dipole moments, allowing them to solvate the cation effectively. Solvation of the chloride anion is less efficient than in protic solvents, but solubility is still expected to be significant. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Slightly Soluble | While less polar than the above classes, the ability of these solvents to interact with the chlorinated aromatic ring may grant some degree of solubility. The similar 2,5-dichloro-N-methylaniline hydrochloride is reported as sparingly soluble in chloroform.[2] |
| Nonpolar Aromatic | Toluene, Benzene | Insoluble to Very Slightly Soluble | These solvents lack the polarity required to overcome the crystal lattice energy of the salt. The energetic cost of solvating the ions is too high. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | These solvents have very low dielectric constants and cannot effectively solvate ionic species. |
Experimental Protocol for Solubility Determination
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the solution to reach equilibrium with the undissolved solid (saturation). The saturated solution is then carefully separated from the solid phase, and the concentration of the dissolved solute is measured using a validated analytical technique.
Materials and Reagents
-
Solute: this compound, purity >98%.
-
Solvents: HPLC-grade or equivalent high-purity organic solvents.
-
Equipment:
-
Analytical balance (±0.1 mg precision).
-
Glass vials with PTFE-lined screw caps.
-
Thermostatically controlled shaker or orbital incubator capable of maintaining temperature ±0.5°C.
-
Centrifuge capable of holding the selected vials.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).
-
Volumetric flasks and pipettes.
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).
-
Step-by-Step Methodology
-
Preparation: Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[4]
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle. To separate the saturated liquid phase from the solid:
-
Option A (Preferred): Centrifuge the vials at the experimental temperature.
-
Option B: Allow vials to stand, then carefully draw the supernatant using a syringe.
-
Trustworthiness Check: Immediately filter the supernatant through a syringe filter compatible with the solvent. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.
-
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase or solvent blank to bring the concentration within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). The method should be proven for linearity, accuracy, and precision. The concentration is determined by comparing the instrument response to a calibration curve prepared from standards of known concentration.
-
Data Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from Analysis) × (Dilution Factor)
-
Visualizations: Conceptual and Practical Frameworks
Diagrams provide a clear visual representation of the logical relationships and workflows discussed.
Caption: Logical framework for predicting solubility based on molecular features.
Caption: Experimental workflow for the isothermal shake-flask solubility method.
Conclusion
While readily available quantitative data on the solubility of this compound is sparse, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. The ionic nature of the hydrochloride salt is the dominant factor, suggesting high solubility in polar protic and aprotic solvents and poor solubility in nonpolar media. For applications requiring precise quantitative data, the detailed isothermal shake-flask protocol provided in this guide serves as a reliable, validated method for its determination. This empowers researchers to generate the high-quality data necessary for advancing process development and formulation in their specific applications.
References
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CPAChem. (2022-10-04). Safety data sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]
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American Chemical Society. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Retrieved from [Link]
-
Chemsrc. (2025). 2,6-dichloro-N-methylaniline | CAS#:56462-00-1. Retrieved from [Link]
- Google Patents. (n.d.). CN103524358A - Synthetic method of 2, 6-dichloroaniline.
-
OChemPal. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
-
Grokipedia. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of 2,6-Dichloro-N-methylaniline Hydrochloride: A Technical Guide
Foreword: The Imperative for In-Depth Spectral Analysis in Drug Development
In the realm of pharmaceutical research and development, the precise characterization of molecules is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, a comprehensive understanding of their structural and electronic properties is not merely an academic exercise but a cornerstone of safety, efficacy, and regulatory compliance. This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectral characteristics of 2,6-dichloro-N-methylaniline hydrochloride. Due to the limited availability of direct experimental data for this specific salt, this guide will leverage established spectroscopic principles and data from the closely related precursor, 2,6-dichloroaniline, to provide a robust predictive analysis. By explaining the causality behind spectral features, we aim to equip the reader with the foundational knowledge to interpret and anticipate the spectroscopic behavior of this and similar molecules.
Molecular Profile: this compound
This compound is a salt of the N-methylated derivative of 2,6-dichloroaniline. The parent compound, 2,6-dichloroaniline, serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents. The introduction of a methyl group on the nitrogen atom and the subsequent formation of a hydrochloride salt significantly alter the molecule's physicochemical properties, including solubility and stability, which are critical considerations in drug formulation.
| Property | Value (Predicted/Estimated) | Source |
| Chemical Formula | C₇H₈Cl₂N·HCl | - |
| Molecular Weight | 212.51 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Solubility | Expected to be higher in aqueous media than the free base | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, referencing the known spectrum of 2,6-dichloroaniline as a baseline.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,6-dichloroaniline in CDCl₃ typically shows three signals corresponding to the aromatic protons and the amine protons. Upon N-methylation and protonation, significant shifts are anticipated.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| N-H | 10.0 - 12.0 | Broad Singlet | Protonation of the nitrogen atom to form an ammonium salt will cause a significant downfield shift and broadening of the N-H proton signal due to hydrogen bonding and exchange. |
| Aromatic H (para) | 7.2 - 7.4 | Triplet | The aromatic protons will experience a slight downfield shift due to the electron-withdrawing effect of the positively charged nitrogen. The para proton will appear as a triplet due to coupling with the two meta protons. |
| Aromatic H (meta) | 7.0 - 7.2 | Doublet | The meta protons will appear as a doublet due to coupling with the para proton. |
| N-CH₃ | 3.0 - 3.3 | Singlet | The methyl protons will be deshielded by the adjacent positively charged nitrogen atom, resulting in a downfield shift compared to the free base. |
Note: Chemical shifts are referenced to TMS and are subject to solvent effects.[2][3][4][5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will also reflect the changes in the electronic environment upon N-methylation and protonation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-N (ipso) | 140 - 145 | The carbon atom directly attached to the nitrogen will be significantly deshielded due to the electron-withdrawing inductive effect of the ammonium group. |
| C-Cl (ortho) | 128 - 132 | The ortho carbons bearing the chlorine atoms will show a moderate downfield shift. |
| C-H (para) | 129 - 133 | The para carbon will experience a downfield shift due to the overall electron-withdrawing nature of the substituted ammonium group. |
| C-H (meta) | 125 - 129 | The meta carbons will be the least affected but are still expected to show a slight downfield shift. |
| N-CH₃ | 35 - 40 | The methyl carbon will be deshielded by the adjacent nitrogen atom. |
Note: The predicted chemical shifts are based on data for similar aniline derivatives and general substituent effects.[6][7][8]
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra of amine hydrochlorides is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for amine salts due to its ability to dissolve polar compounds and slow down proton exchange.[9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected signals, and an appropriate relaxation delay.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for ATR-FTIR Data Acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules.
Predicted Mass Spectrum (Electron Ionization)
When this compound is analyzed by a technique coupled with a heated inlet, such as gas chromatography-mass spectrometry (GC-MS), the hydrochloride salt will likely dissociate to the free base, 2,6-dichloro-N-methylaniline, in the hot injection port. Therefore, the resulting mass spectrum will be that of the free base.
| m/z Value | Ion | Rationale for Prediction |
| 175/177/179 | [M]⁺ | The molecular ion peak of the free base, 2,6-dichloro-N-methylaniline. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (~9:6:1 ratio). |
| 160/162 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 140/142 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 125 | [M-CH₃-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CH₃]⁺ fragment. |
Note: The relative intensities of the fragment ions will depend on their stability.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
-
Instrument Setup:
-
Set up the gas chromatograph with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and temperature program to achieve good separation.
-
The mass spectrometer is typically operated in EI mode at 70 eV. [10][11][12]3. Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.
-
The mass spectrometer will continuously scan a range of m/z values to detect the eluting compound and its fragments.
-
-
Data Analysis:
Caption: Workflow for GC-MS Data Acquisition.
Conclusion: A Predictive Framework for Spectroscopic Analysis
While direct experimental spectra for this compound are not widely available, a robust and scientifically sound prediction of its spectral characteristics can be achieved by leveraging data from its parent aniline and understanding the fundamental effects of N-methylation and salt formation. This guide provides a comprehensive framework for researchers to anticipate and interpret the NMR, IR, and MS data for this compound. The detailed experimental protocols serve as a practical resource for obtaining high-quality spectra, ensuring the accurate and reliable characterization of this important pharmaceutical intermediate. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future investigations.
References
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Electron ionization. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 20, 2026, from [Link]
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How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved January 20, 2026, from [Link]
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IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Electron Ionization in GC–MS. (2019, April 1). LCGC International. Retrieved January 20, 2026, from [Link]
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Benzenamine, 2,6-dichloro-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
- Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (n.d.). Canadian Science Publishing.
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- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing.
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- Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
- The infrared spectra of secondary amines and their salts. (n.d.).
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Benzenamine, 2,6-dichloro-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
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2,6-Dichloroaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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- Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. (n.d.).
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- 13C NMR Spectrum (1D, 800 MHz, D2O, predicted). (n.d.).
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2,6-Dichloroaniline. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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physical appearance and stability of 2,6-dichloro-N-methylaniline hydrochloride
An In-Depth Technical Guide to the Physical Appearance and Stability of 2,6-dichloro-N-methylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of this compound (CAS No. 1423029-60-0). As a compound with limited publicly available data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging data from structurally analogous compounds, this guide outlines the predicted appearance and stability profile of the target molecule. Furthermore, it details robust, step-by-step analytical protocols for empirical characterization, including chromatographic, spectroscopic, and thermal analysis techniques. The objective is to equip scientists with the necessary framework to confidently assess the purity, stability, and handling requirements of this chemical intermediate.
Introduction and Compound Profile
This compound is a substituted aniline derivative. While specific applications are not widely documented, its structure suggests utility as a key intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The parent compound, 2,6-dichloroaniline, is a known building block for pharmaceuticals and agrochemicals[1]. The hydrochloride salt form is typically employed to improve the stability and handling characteristics of the parent amine, particularly by increasing its melting point and enhancing its resistance to oxidative degradation.
Given the scarcity of experimental data for this specific salt, this guide establishes a predicted property profile and provides the necessary methodologies for its empirical validation.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source / Rationale |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | PubChem[2] |
| CAS Number | 1423029-60-0 | BIOFOUNT[3] |
| Molecular Formula | C₇H₈Cl₂N · HCl | Derived |
| Molecular Weight | 212.52 g/mol | BIOFOUNT[3] |
| Appearance | White to off-white or pale cream crystalline solid | Predicted based on related anilines[4][5] |
| Melting Point | Not available. Expected to be significantly higher than the free base and likely >200 °C. | The related 2,6-dimethylaniline hydrochloride melts at 275 °C. |
| Solubility | Predicted to be soluble in water and methanol; sparingly soluble in less polar organic solvents like chloroform[6]. | The hydrochloride salt form increases aqueous solubility. |
| pKa | Not available | - |
Stability Profile and Degradation
The stability of an aniline salt is paramount for its use in synthesis and for ensuring the purity of downstream products. The primary factors influencing the stability of this compound are temperature, light, pH, and oxygen.
Chemical Stability
As a hydrochloride salt, the lone pair of electrons on the nitrogen atom is protonated, which significantly reduces its susceptibility to oxidation compared to the free base. However, the compound is incompatible with strong bases, which will deprotonate the amine to its free form, and strong oxidizing agents. It is also incompatible with acids, acid anhydrides, and acid chlorides[7]. Exposure to light and air should be minimized to prevent long-term degradation[7].
Thermal Stability
Thermal analysis is critical to define the compound's stability limits. The melting point of the hydrochloride salt is expected to be its point of initial decomposition. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the onset of thermal decomposition and identifying any phase transitions.[8][9]
Potential Degradation Pathways
The primary degradation pathways for this molecule under stress conditions (e.g., heat, oxidation) are likely to involve the N-methyl group and potential dehalogenation. The free base form is particularly susceptible to oxidation, which can lead to the formation of colored impurities.
Caption: Key environmental factors affecting the stability of 2,6-dichloro-N-methylaniline HCl.
Recommended Analytical and Characterization Protocols
The following protocols provide a framework for the comprehensive characterization of this compound.
Protocol: Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing the purity of non-volatile organic compounds. For basic analytes like anilines, special consideration must be given to mobile phase and column selection to prevent poor peak shape.
Causality Behind Method Choices:
-
Column: A reversed-phase C18 column is used for separating compounds based on hydrophobicity. An end-capped column is crucial to minimize interactions between the basic amine group of the analyte and acidic silanol groups on the silica surface, which cause peak tailing.[10]
-
Mobile Phase: A low pH mobile phase (e.g., pH 2.5-3.5) serves a dual purpose: it protonates the analyte, ensuring a single ionic form, and suppresses the ionization of residual silanol groups on the column, further improving peak symmetry.[10] A buffer is essential to maintain a constant pH.
-
Detector: UV detection is suitable as the aromatic ring of the aniline is a strong chromophore.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile/water) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare an analytical sample at a concentration of approximately 20 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 230 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject a mid-range standard six times.
-
The relative standard deviation (RSD) for peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
-
-
Analysis:
-
Inject the blank (diluent), followed by the calibration standards and analytical samples.
-
Quantify impurities using the principle of relative peak area (area percent) or against a reference standard of the impurity if available.
-
Caption: Standard workflow for purity analysis of 2,6-dichloro-N-methylaniline HCl by HPLC.
Protocol: Thermal Stability by TGA/DSC
This protocol determines the thermal decomposition profile and thermodynamic properties of the compound.[11][12]
Causality Behind Method Choices:
-
TGA (Thermogravimetric Analysis): Measures mass loss as a function of temperature. It is used to identify the temperature at which the compound begins to decompose and to quantify the loss of any volatiles (like water or residual solvent).[9]
-
DSC (Differential Scanning Calorimetry): Measures the heat flow into or out of a sample as it is heated or cooled. It identifies melting points, phase transitions (endotherms), and decomposition events (exotherms).[11]
-
Atmosphere: Running the analysis under an inert atmosphere (nitrogen) shows the thermal decomposition profile, while running under an oxidative atmosphere (air) reveals susceptibility to oxidation.[8]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA balance and the DSC temperature and enthalpy scales using appropriate standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
TGA Analysis:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C. Ramp from 30 °C to 500 °C at a rate of 10 °C/min.
-
Data to Collect: Onset temperature of mass loss, percentage of mass loss at each step.
-
-
DSC Analysis:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C. Ramp from 30 °C to 350 °C (or below decomposition temperature) at 10 °C/min.
-
Data to Collect: Onset and peak temperatures for any endothermic (melting) or exothermic (decomposition) events.
-
Protocol: Structural Confirmation
Spectroscopic analysis is essential to confirm the chemical structure of the compound.
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
Procedure: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Expected ¹H NMR Signals: A singlet for the N-methyl protons, an exchangeable proton signal for the N-H⁺, and signals in the aromatic region corresponding to the protons on the dichlorinated ring. Data from related compounds suggest aromatic protons would appear between 6.6 and 7.3 ppm and the N-methyl group around 2.9 ppm[13][14].
-
Expected ¹³C NMR Signals: Signals for the methyl carbon, and distinct signals for the aromatic carbons, with the carbon atoms bonded to chlorine showing characteristic shifts.
-
-
FTIR Spectroscopy:
-
Rationale: Identifies functional groups based on their characteristic infrared absorption frequencies.
-
Procedure: Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Bands: A broad absorption for the N-H⁺ stretch (around 2400-3000 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), C-N stretching, and strong C-Cl stretches (typically <800 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Rationale: Confirms the molecular weight and provides information on fragmentation patterns.
-
Procedure: Analyze a dilute solution via electrospray ionization (ESI) or analyze the headspace of a heated sample via GC-MS.
-
Expected Result: An ion corresponding to the free base [M+H]⁺ with a characteristic isotopic pattern due to the two chlorine atoms.
-
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[15][16] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Protect from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]
Conclusion
While this compound is a compound with limited published data, a robust characterization is achievable through systematic analytical chemistry. This guide provides a predicted profile based on sound chemical principles and data from analogous structures. The detailed protocols for chromatography, thermal analysis, and spectroscopy offer a clear and reliable pathway for researchers to empirically determine the physical appearance, purity, and stability of this important chemical intermediate. Adherence to these methodologies will ensure high-quality data, enabling its confident use in research and development.
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SIELC Technologies. (2018, May 16). 2,6-Dichloro-3-methylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]
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MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools. Retrieved from [Link]
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European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]
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ResearchGate. (2025, August 5). Determination of 2,6-dimethylaniline and o-toluidine impurities. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2,6-dichloro-N-methylaniline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2,6-dichloro-N-methylaniline hydrochloride (CAS No. 1423029-60-0).[1] As specific toxicological and safety data for this particular salt are limited, this guide synthesizes information from the well-documented parent compound, 2,6-dichloroaniline, and other structurally related chloroanilines. This approach is predicated on the scientific principle that the toxicological profile is primarily dictated by the chloroaniline moiety. The hydrochloride form mainly influences physical properties such as solubility and stability, but the inherent hazards of the aromatic amine structure remain the core consideration for ensuring laboratory safety.
Hazard Identification and Toxicological Profile
This compound and its parent compounds are classified as hazardous materials. The primary health concern associated with aromatic amines is their systemic toxicity, particularly affecting the blood.[2][3][4]
Core Toxicological Concern: Methemoglobinemia
The principal mechanism of toxicity for anilines is the induction of methemoglobinemia.[2][5] Upon absorption into the body, the aniline moiety is metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This altered form, methemoglobin, is incapable of binding and transporting oxygen, leading to a state of functional anemia or anoxia.[6] The onset of symptoms can be delayed by 2 to 4 hours or more after exposure.[2][3]
Key Symptoms of Methemoglobinemia Include:
-
Headache, dizziness, and drowsiness[5]
-
Cyanosis (a bluish discoloration of the skin, nail beds, and lips)[3][5]
-
Shortness of breath and rapid heart rate[5]
-
In severe cases, confusion, unconsciousness, and potentially death[5][7]
Other Identified Hazards:
-
Acute Toxicity: The parent compound, 2,6-dichloroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs, specifically targeting the blood and hematopoietic system.[2][3][8]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[9][10][11]
-
Environmental Hazard: The compound is recognized as very toxic to aquatic life with long-lasting effects.[2][8]
GHS Hazard and Precautionary Statements Summary
The following table summarizes the pertinent GHS classifications derived from the parent compound, 2,6-dichloroaniline.
| Classification | Hazard Statement (H-Code) | Precautionary Statements (P-Codes) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][3] | P261, P264, P270, P280, P301+P310, P302+P352, P304+P340[2][3] |
| STOT (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[2][3] | P260, P314[3] |
| Aquatic Toxicity (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects.[2][3] | P273, P391[3] |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential to mitigate the risks associated with handling this compound. The causality behind these measures is to prevent the chemical from entering the body via inhalation, dermal contact, or ingestion.
Logical Workflow for Safe Handling
Caption: Logical workflow for safe handling of the compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound or solutions that could generate aerosols must be performed in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of airborne dust or vapors.[3][4]
-
Ventilation: The laboratory should have adequate general ventilation. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[12]
Personal Protective Equipment (PPE): The selection of PPE is a critical control point. It must be worn at all times when handling the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a full-face shield.[8][12] | Must comply with OSHA 29 CFR 1910.133 or EN 166 to prevent eye contact from splashes or dust.[8][11][12] |
| Skin/Hand | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[2] | Prevents dermal absorption, which is a significant route of exposure. Use proper glove removal technique to avoid contaminating skin.[2] |
| Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemically resistant apron or suit.[8][12] | Protects skin from accidental spills and contamination.[8] Contaminated clothing must be removed immediately and washed before reuse.[8][11][13] |
| Respiratory | A NIOSH/MSHA or EN 149 approved respirator is required if exposure limits may be exceeded or during spill cleanup.[8][12] | A P95 or P100 particulate filter for solids, or an organic vapor cartridge for solutions, is recommended. |
Safe Handling and Storage Protocols
Adherence to strict protocols is a self-validating system for minimizing exposure.
Protocol for Handling Solid Compound
-
Preparation: Don all required PPE as specified in Section 2. Ensure the fume hood sash is at the appropriate working height.
-
Aliquotting: When weighing, use a spatula and handle the material gently to minimize dust generation.[12] Conduct these operations on a disposable work surface liner within the fume hood.
-
Housekeeping: Do not allow dust to accumulate on surfaces. Clean work areas thoroughly after each use.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[8][11] Do not eat, drink, or smoke in the laboratory area.[3][8][11]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8][10][14]
-
Location: Store locked up or in an area accessible only to authorized personnel.[2][3]
-
Incompatibilities: Segregate from incompatible materials to prevent hazardous reactions. These include:
Emergency Procedures
Pre-planning is critical for a safe and effective response to emergencies.
Decision Tree for Chemical Spill Response
Caption: Decision tree for chemical spill response.
First Aid Measures
Immediate action is crucial in the event of an exposure.[16]
-
Inhalation: Remove the person to fresh air immediately.[8][11] If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush skin with plenty of soap and water for at least 15 minutes.[10][12][16] Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10][11][16] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][12] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5][12] Seek immediate medical attention.[8][12]
-
Note to Physician: Treat symptomatically. Be prepared to treat for methemoglobinemia.[5][8]
Protocol for Small Spill Cleanup (Solid)
-
Evacuate: Alert personnel and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.[2]
-
Cleanup: Gently sweep up the spilled solid material, avoiding the generation of dust.[2][12] Place the material into a suitable, labeled, and closed container for disposal.[2][12]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials for hazardous waste disposal.
-
Disposal: Dispose of the waste container according to institutional and regulatory guidelines.[2]
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8]
-
Specific Hazards: Dust can form an explosive mixture with air.[8] Thermal decomposition can release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[2][5][8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][8]
Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[13]
-
Regulations: All waste disposal must be conducted in accordance with applicable federal, state, and local environmental regulations.[13] Discharge into the environment must be avoided.[2][14]
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1423029-60-0 | [1] |
| Molecular Formula | C₇H₇NCl₂·HCl | [1] |
| Molecular Weight | 212.5 g/mol | [1] |
| Appearance | White to off-white solid (inferred from related compounds) | [9] |
| Solubility | Likely soluble in water due to hydrochloride salt form. | [8] |
| Storage Temperature | Recommended at -20°C for long-term storage. | [1] |
References
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The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and History of 2,6-dichloro-N-methylaniline Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of 2,6-dichloro-N-methylaniline hydrochloride, a crucial intermediate in the synthesis of several prominent pharmaceuticals. We will delve into its historical context, synthetic evolution, and the chemical principles that underpin its preparation and utility. This document is structured to offer not just procedural steps but a deeper understanding of the causality behind the synthetic strategies employed in its production.
Introduction and Historical Context
The story of this compound is intrinsically linked to the development of modern medicine. While not a therapeutic agent itself, its emergence as a key building block was driven by the quest for novel drugs in the mid-20th century. The development of blockbuster drugs such as the antihypertensive agent clonidine, patented in 1961, and the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, necessitated a reliable source of the 2,6-dichloroaniline scaffold.[1][2] The subsequent N-methylation of this precursor to form 2,6-dichloro-N-methylaniline provided a more tailored intermediate for these specific synthetic pathways.
The hydrochloride salt form is often preferred in pharmaceutical synthesis for its improved stability, higher melting point, and better handling characteristics compared to the free base. The protonation of the amine nitrogen enhances its solubility in certain solvents and can protect it during subsequent reaction steps.[3]
The Synthetic Pathway: From Precursor to Final Salt
The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 2,6-dichloroaniline. Each step is governed by principles of electrophilic aromatic substitution, nucleophilic attack, and acid-base chemistry.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Precursor: 2,6-Dichloroaniline
The primary industrial route to 2,6-dichloroaniline involves the reduction of 2,6-dichloronitrobenzene.[1] This method is favored for its efficiency and scalability.
Experimental Protocol: Reduction of 2,6-Dichloronitrobenzene
-
Reaction Setup: A hydrogenation reactor is charged with 2,6-dichloronitrobenzene and a suitable solvent, such as ethanol or methanol. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added.
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas. The reaction mixture is agitated and heated. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude 2,6-dichloroaniline. This can be further purified by distillation or recrystallization.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient catalyst for the hydrogenation of nitro groups, offering high selectivity and activity. Raney nickel is a cost-effective alternative.
-
Solvent: Alcohols like ethanol are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions.
Selective Mono-N-Methylation
A significant challenge in the synthesis of N-methylated anilines is achieving selective mono-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-methylation. Several methods have been developed to address this.
Method A: Reductive Amination with Formaldehyde (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a classic method for the methylation of amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2][4][5] This reaction is particularly useful as it inherently avoids the formation of quaternary ammonium salts.
Experimental Protocol: Eschweiler-Clarke Methylation
-
Reaction Setup: 2,6-dichloroaniline is dissolved in an excess of formic acid in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: An aqueous solution of formaldehyde is added portion-wise to the stirred solution.
-
Reaction: The mixture is heated to reflux for several hours. The reaction is monitored by TLC or GC.
-
Work-up: After cooling, the reaction mixture is made alkaline by the addition of a base, such as sodium hydroxide, to neutralize the excess formic acid and deprotonate the amine.
-
Isolation: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (like MgSO₄), and the solvent is evaporated to yield 2,6-dichloro-N-methylaniline.
Causality of Experimental Choices:
-
Formaldehyde and Formic Acid: Formaldehyde reacts with the primary amine to form an iminium ion, which is then reduced by a hydride transfer from formic acid. The use of excess reagents drives the reaction to completion.
-
Reflux Conditions: The elevated temperature accelerates the rate of both imine formation and reduction.
-
Alkaline Work-up: This step is crucial to isolate the free amine product from its protonated form and any remaining acidic reagents.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Method B: Using Dimethyl Carbonate
Dimethyl carbonate (DMC) is considered a "green" methylating agent, as it is less toxic than traditional reagents like methyl halides or dimethyl sulfate.[6] Selective mono-methylation can be achieved under continuous flow conditions.[6]
Formation of the Hydrochloride Salt
The final step is the conversion of the free base into its hydrochloride salt. This is a straightforward acid-base reaction.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The purified 2,6-dichloro-N-methylaniline is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid (either gaseous HCl or a concentrated solution in a solvent like isopropanol) is added dropwise to the stirred amine solution.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
-
Isolation: The solid is collected by filtration, washed with a small amount of cold solvent to remove any impurities, and dried under vacuum.
Causality of Experimental Choices:
-
Solvent Choice: A solvent in which the free base is soluble but the hydrochloride salt is not is ideal for ensuring high recovery of the product through precipitation.
-
Controlled Addition of Acid: Dropwise addition prevents a large exotherm and allows for the formation of well-defined crystals.
Physicochemical Properties and Spectroscopic Data
Accurate characterization of 2,6-dichloro-N-methylaniline and its hydrochloride salt is crucial for quality control in drug manufacturing.
Table 1: Physicochemical Properties
| Property | 2,6-Dichloroaniline (Precursor) | This compound |
| Molecular Formula | C₆H₅Cl₂N[7] | C₇H₇Cl₂N · HCl |
| Molecular Weight | 162.02 g/mol | 212.50 g/mol |
| Appearance | White to brown crystalline solid[8] | Off-white to white crystalline solid |
| Melting Point | 36-38 °C | Data not readily available |
| Solubility | Poor in water[7] | Soluble in water, alcohols |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum of 2,6-dichloro-N-methylaniline would show characteristic signals for the aromatic protons and a singlet for the N-methyl protons. Upon protonation to form the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected.
-
IR Spectroscopy: The IR spectrum of the free base would exhibit a characteristic N-H stretching band for the secondary amine. This band would be broadened and shifted in the hydrochloride salt due to the formation of the N⁺-H bond.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the free base. The isotopic pattern due to the two chlorine atoms would be a key diagnostic feature.
Applications in Drug Development
This compound serves as a vital intermediate in the synthesis of pharmaceuticals where a 2,6-dichlorinated aniline moiety is required, with a methyl group on the nitrogen atom. Its structure is integral to the pharmacological activity of the final drug molecules. The steric hindrance provided by the two ortho-chlorine atoms can influence the conformation of the molecule and its binding to biological targets.
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. Its history is a testament to the enabling role of synthetic chemistry in the advancement of medicine. A thorough understanding of the synthetic pathways, the rationale behind the chosen reagents and conditions, and the physicochemical properties of this intermediate is essential for professionals in the field of drug development and manufacturing.
References
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Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. Retrieved from [Link]
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Wikipedia. (2023). 2,6-Dichloroaniline. Retrieved from [Link]
- Cai, C., et al. (2018). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 8(1), 125-131.
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Royal Society of Chemistry. (n.d.). Selective N-monomethylation of primary amines. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-3-methylaniline. Retrieved from [Link]
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NIST. (n.d.). Benzenamine, 2,6-dichloro-. Retrieved from [Link]
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
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ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
- Bondaruk, S. V., et al. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal, 82(6), 594–603.
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European Patent Office. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]
- Google Patents. (n.d.). US7462742B2 - In situ or one-pot hydrogenation and reductive amination process.
- Wang, M., et al. (2023).
- Google Patents. (n.d.). CN1045002C - Preparation of 2,6-dichloroaniline.
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Organic Chemistry Portal. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Retrieved from [Link]
- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung. Retrieved from [Link]
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Navigating the Procurement and Application of 2,6-Dichloro-N-methylaniline Hydrochloride: A Technical Guide for Researchers
An In-Depth Guide for Scientists and Drug Development Professionals on the Sourcing, Quality Control, and Safe Handling of a Key Chemical Intermediate.
Introduction
2,6-Dichloro-N-methylaniline hydrochloride (CAS No. 1423029-60-0) is a substituted aniline that serves as a critical building block in the synthesis of a variety of organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two chlorine atoms ortho to the amino group and a methyl group on the nitrogen, imparts unique reactivity and steric properties that are leveraged in the construction of complex target molecules. This guide provides an in-depth overview of the commercial landscape for this compound, detailed protocols for its quality assessment and safe handling, and insights into its applications in drug discovery and development.
I. Sourcing and Procurement of this compound
The reliable procurement of high-quality starting materials is a cornerstone of successful research and development. For this compound, a number of reputable commercial suppliers are available. When selecting a vendor, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and the supplier's adherence to quality management systems.
Below is a comparative table of notable commercial suppliers of 2,6-dichloro-N-methylaniline and its hydrochloride salt. Researchers are advised to request a certificate of analysis (CoA) and, if necessary, a sample for in-house validation prior to making a bulk purchase.
| Supplier | Product Name | CAS Number | Purity/Specification | Additional Information |
| BLD Pharm | This compound | 1423029-60-0 | Varies | Provides access to NMR, HPLC, LC-MS, and UPLC data.[1] |
| Simson Pharma Limited | 2,6-dichloro-N-methylaniline | 56462-00-1 | High quality | Accompanied by a Certificate of Analysis. |
| FUJIFILM Wako | This compound | 1423029-60-0 | Varies | A well-established supplier of research chemicals.[2] |
| Parchem | 2,3-dichloro-N-methylaniline hydrochloride | 1532-19-0 | Varies | Note: This is an isomer and should be selected with care. |
| Chemical Register | This compound | 1423029-60-0 | Varies | A platform to send inquiries to multiple suppliers.[3] |
II. Quality Assessment and Analytical Protocols
Ensuring the identity and purity of this compound is paramount to the integrity of subsequent synthetic steps. A multi-pronged analytical approach is recommended for comprehensive quality control.
A. Chromatographic Methods: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as formic acid or phosphoric acid to improve peak shape. For Mass-Spec (MS) compatible applications, formic acid is preferred.[4]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
GC-MS is particularly useful for identifying volatile impurities.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-1MS.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) with a full scan to identify unknown impurities and selected ion monitoring (SIM) for targeted analysis of known impurities.
-
Sample Preparation: The hydrochloride salt is non-volatile and will need to be neutralized to the free amine and extracted into a suitable organic solvent like dichloromethane before injection.
B. Spectroscopic Methods: NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-methyl protons, and the N-H proton (which may be broad and exchangeable). The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons and the N-methyl carbon.
III. Synthesis and Applications in Drug Development
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The chloro and N-methyl substituents play a crucial role in modulating the pharmacological activity and pharmacokinetic properties of the final drug molecule.
A. General Synthetic Pathway
The synthesis of 2,6-dichloro-N-methylaniline typically starts from 2,6-dichloroaniline. The N-methylation can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate. The resulting free amine can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
Caption: Synthetic pathway to this compound.
B. Role in API Synthesis
While specific, publicly disclosed examples of APIs synthesized directly from this compound are limited, the analogous compound, 2,6-dichloroaniline, is a well-known precursor in the synthesis of several important drugs. For instance, it is a key starting material for the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. The N-methylated version is explored in medicinal chemistry to fine-tune the properties of such drug candidates. The introduction of the methyl group can influence factors such as solubility, metabolic stability, and binding affinity to the target protein.
IV. Safety, Handling, and Storage
As a chlorinated aromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on typical safety data sheets for this class of compounds.[5][6]
Hazard Summary:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
Caption: Recommended workflow for the safe handling of this compound.
V. Conclusion
This compound is a valuable chemical intermediate for researchers and professionals in the field of drug development. A thorough understanding of its sourcing, quality assessment, and safe handling is essential for its effective and responsible use in the laboratory. By following the guidelines and protocols outlined in this technical guide, scientists can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of new and innovative therapeutic agents.
References
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SIELC Technologies. (2018, May 16). Separation of 2,6-Dichloro-3-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemical Register. (n.d.). Send Inquiry or RFQ to this compound (CAS No. 1423029-60-0) Suppliers & Manufacturers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]
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Methodological & Application
synthesis of pharmaceutical intermediates using 2,6-dichloro-N-methylaniline hydrochloride
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 2,6-Dichloroaniline and its N-Methylated Derivatives
Introduction: The Strategic Importance of the 2,6-Dichloroaniline Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, the 2,6-dichloroaniline scaffold is a privileged structure. The steric hindrance and electron-withdrawing nature of the two ortho-chlorine atoms impart unique chemical properties, influencing the reactivity of the aniline nitrogen and the overall conformation and metabolic stability of the final drug molecule. This structural motif is central to several critical active pharmaceutical ingredients (APIs), most notably in the class of centrally-acting alpha-2 adrenergic agonists.
This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the synthesis of key pharmaceutical intermediates starting from 2,6-dichloroaniline and its derivatives, with a specific focus on 2,6-dichloro-N-methylaniline hydrochloride. We will delve into the causal chemistry behind protocol choices, provide validated, step-by-step methodologies, and examine the synthesis of cornerstone drugs like Clonidine. While direct, large-scale applications of 2,6-dichloro-N-methylaniline are less documented than its primary amine counterpart, we will explore its synthesis and potential strategic uses in modern drug discovery.
Safety and Handling: Substituted anilines, including 2,6-dichloroaniline and its derivatives, are toxic and should be handled with appropriate personal protective equipment (PPE).[1][2] Operations should be conducted in a well-ventilated chemical fume hood. These compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure. They are also very toxic to aquatic life.[2] Always consult the latest Safety Data Sheet (SDS) before handling.
Part I: Synthesis of Key Aniline Precursors
The utility of any scaffold begins with the reliable synthesis of the core building blocks. Here, we detail the preparation of 2,6-dichloro-N-methylaniline, a key subject of this guide, from its more common precursor, 2,6-dichloroaniline.
Protocol 1: Synthesis of 2,6-dichloro-N-methylaniline
The conversion of a primary aniline to its N-methylated derivative is a fundamental transformation. The primary challenge lies in controlling the degree of methylation to avoid the formation of the N,N-dimethylated byproduct.[3] Using a stoichiometric amount of a methylating agent and carefully monitoring the reaction are crucial for maximizing the yield of the desired mono-methylated product.
Causality Behind Experimental Choices:
-
Methylating Agent: Dimethyl sulfate is a potent and cost-effective methylating agent. However, it is highly toxic and must be handled with extreme care. Methyl iodide is an alternative but is more expensive and light-sensitive.
-
Base: A weak base like potassium carbonate (K₂CO₃) is used to neutralize the acid (e.g., sulfuric acid) formed during the reaction. This prevents the protonation of the aniline nitrogen, which would render it non-nucleophilic and halt the reaction.[4]
-
Solvent: Acetone is an excellent choice as it is a polar aprotic solvent that readily dissolves the starting aniline and is compatible with the reaction conditions.
Experimental Workflow: N-Methylation of 2,6-Dichloroaniline
Caption: Workflow for the synthesis of 2,6-dichloro-N-methylaniline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in anhydrous acetone (approx. 10 mL per gram of aniline).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.2 equivalents).
-
Methylation: Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the suspension at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 4-8 hours.
-
Monitoring: Track the reaction's progress by TLC (Thin Layer Chromatography) or GC (Gas Chromatography), monitoring for the disappearance of the starting material and the formation of the product, while minimizing the di-methylated impurity.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and other inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,6-dichloro-N-methylaniline can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Part II: Application in the Synthesis of Clonidine
The synthesis of Clonidine, a potent antihypertensive agent, serves as a quintessential example of the application of the 2,6-dichloroaniline scaffold. The reaction pathway highlights the necessity of the primary amine for the crucial cyclization step.
Reaction Causality: The synthesis involves the reaction of 2,6-dichloroaniline with a reagent that provides the carbon and two nitrogen atoms of the future imidazoline ring. A common industrial method involves converting the aniline to an isocyanide dichloride, which then reacts with ethylenediamine.[5] The primary amine of 2,6-dichloroaniline is essential for the initial formation of the formamide and subsequent intermediates, and the two primary amines of ethylenediamine are required for the final ring-closing condensation. An N-methylated aniline lacks the proton necessary for these transformations and would not be a suitable starting material for this specific pathway.
Reaction Scheme: Synthesis of Clonidine Hydrochloride
Caption: A common synthetic pathway for Clonidine Hydrochloride.
Protocol 2: One-Pot Synthesis of Clonidine Hydrochloride
This protocol is adapted from established industrial processes and demonstrates an efficient one-pot synthesis that avoids the isolation of potentially unstable intermediates.[5]
Step-by-Step Methodology:
-
Formamide Formation: Heat 2,6-dichloroaniline (1 equivalent) with a mixture of formic acid and acetic anhydride to produce N-(2,6-dichlorophenyl)formamide. This step protects the amine and prepares it for the next transformation.
-
Isocyanide Dichloride Formation: Cool the reaction mixture and add thionyl chloride. Then, slowly add sulfuryl chloride while maintaining a controlled temperature. Heat the mixture to 40-60°C for several hours. This converts the formamide into the highly reactive 2,6-dichlorophenylisocyanide dichloride intermediate.[5] After the reaction, distill off the excess thionyl chloride under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in an inert solvent such as dichloromethane. Cool the solution in an ice bath and slowly add ethylenediamine (1.1-1.2 equivalents). Stir the reaction for several hours, allowing it to warm to room temperature. This step forms the imidazoline ring.[5][6]
-
Salt Formation and Isolation: Without isolating the free base, add an alcoholic solution of hydrogen chloride (e.g., isopropanolic HCl). The Clonidine hydrochloride will precipitate from the solution.
-
Purification: Cool the mixture to maximize precipitation. Filter the solid product, wash with cold dichloromethane, and dry under vacuum at 40-80°C to obtain Clonidine hydrochloride.[5]
| Parameter | Protocol 1 (N-Methylation) | Protocol 2 (Clonidine Synthesis) |
| Starting Material | 2,6-Dichloroaniline | 2,6-Dichloroaniline |
| Key Reagents | Dimethyl Sulfate, K₂CO₃ | Formic Acid, SOCl₂, SO₂Cl₂, Ethylenediamine |
| Solvent(s) | Acetone, Diethyl Ether | Dichloromethane, Isopropanol |
| Typical Yield | 60-80% (after purification) | 70-85% |
| Final Product | 2,6-dichloro-N-methylaniline | Clonidine Hydrochloride |
| Purity (Typical) | >98% (by GC) | >99% (by HPLC) |
Part III: Potential Applications of 2,6-dichloro-N-methylaniline
While 2,6-dichloroaniline is the workhorse for synthesizing compounds like Clonidine, its N-methylated counterpart offers a different set of synthetic possibilities. The presence of the methyl group blocks reactions that require an N-H bond (like formylation or acylation) and increases the steric bulk around the nitrogen. However, it can be a valuable intermediate for synthesizing APIs that contain a 2,6-dichlorophenyl-N-methyl moiety.
Hypothetical Synthetic Routes:
-
Buchwald-Hartwig Amination: 2,6-dichloro-N-methylaniline could be used as a coupling partner in palladium-catalyzed cross-coupling reactions to form more complex tertiary amines, which are common structures in modern pharmaceuticals.
-
Synthesis of N-Methylated Heterocycles: It could serve as a precursor for specific heterocyclic ring systems where an N-methylated aniline is required for cyclization, different from the imidazoline synthesis of Clonidine.
-
Directed Ortho-Metalation: The N-methyl group can participate in directed metalation reactions, allowing for further functionalization of the aromatic ring at the C3 position, leading to novel scaffolds for drug discovery.
References
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- Vertex AI Search. (2018). Introduction of Guanfacine Hydrochloride and Preparing Methods.
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LookChem. (n.d.). Synthetic Methods of Guanfacine hydrochloride - Chempedia. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Synthesis of 2,6-Dichloro-N,N-dimethylaniline.
- Benchchem. (n.d.). 2,6-Dichloro-3-methylaniline | High Purity Reagent.
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- Thermo Fisher Scientific. (2010).
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Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-N-methylaniline Hydrochloride in Modern Heterocyclic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of 2,6-dichloro-N-methylaniline hydrochloride as a key building block in the synthesis of complex heterocyclic structures. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental design, and the mechanistic pathways that govern these transformations.
Introduction: A Versatile but Challenging Building Block
2,6-dichloro-N-methylaniline is a sterically hindered aniline derivative whose unique electronic and steric properties make it a valuable precursor for a range of heterocyclic scaffolds, particularly in the fields of medicinal chemistry and materials science. The presence of two ortho-chlorine atoms significantly influences the reactivity of the aromatic ring and the adjacent N-methylamino group, offering both challenges and opportunities for synthetic chemists.
The compound is most commonly supplied as a hydrochloride salt (2,6-dichloro-N-methylaniline HCl). This form enhances stability and simplifies handling and storage. However, for virtually all synthetic applications, the primary amine's lone pair of electrons must be available to act as a nucleophile or to coordinate with a metal catalyst. Therefore, the initial, and most critical, step in any synthetic sequence is the liberation of the free base from its hydrochloride salt.
Part 1: Foundational Principle - The "Activation" Step
The hydrochloride salt is stable because the nitrogen atom is protonated, rendering it non-nucleophilic and unable to participate in many catalytic cycles. The first step in any protocol is therefore the in situ or prior generation of the free aniline.
Causality: The choice of base is critical. A base must be strong enough to deprotonate the anilinium ion but not so strong as to interfere with subsequent catalytic steps or promote unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred in palladium-catalyzed reactions as they are effective, inexpensive, and generally compatible with the catalytic system. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, particularly when solubility is a concern.
Protocol 1.1: General Procedure for In Situ Free Base Generation
-
To a reaction vessel charged with this compound (1.0 equivalent), add the chosen solvent (e.g., Dioxane, Toluene, or DMF).
-
Add a suitable base (e.g., K₂CO₃, 2.5 equivalents). The excess base ensures complete deprotonation and neutralizes any acid generated during the subsequent reaction.
-
Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon) before adding other reagents or catalysts. This ensures the free aniline is readily available for the main reaction.
Caption: Workflow for generating the reactive free aniline from its hydrochloride salt.
Part 2: Application in Palladium-Catalyzed Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, appearing in countless natural products and pharmaceuticals.[1] Palladium-catalyzed reactions offer a powerful and versatile method for constructing substituted indoles.[2] Here, we adapt a modern C-H activation and annulation strategy to synthesize a 4,7-dichloro-1-methylindole derivative, a scaffold of potential pharmaceutical interest.
Conceptual Overview: The Palladium Catalytic Cycle
The reaction proceeds via an intermolecular oxidative annulation between the N-substituted aniline and an alkene.[3] The mechanism, while complex, is believed to involve several key steps: C-H activation at the ortho position of the aniline, coordination and insertion of the alkene, and subsequent reductive elimination to form the indole ring while regenerating the active palladium catalyst.[2][3] The N-methyl group in our starting material serves as a directing group, facilitating the initial ortho-palladation step.
Caption: A plausible catalytic cycle for palladium-catalyzed indole synthesis.
Protocol 2.1: Synthesis of 4,7-Dichloro-1-methyl-2-phenylindole
This protocol describes the palladium-catalyzed reaction between 2,6-dichloro-N-methylaniline and styrene to form the corresponding 2-arylindole.
Materials
| Reagent | CAS No. | Mol. Wt. | Amount (mmol) | Mass/Volume |
| 2,6-dichloro-N-methylaniline HCl | 56462-00-1 | 212.50 | 1.0 | 212.5 mg |
| Styrene | 100-42-5 | 104.15 | 2.0 | 229 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 (5 mol%) | 11.2 mg |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | 0.10 (10 mol%) | 28.0 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.5 | 345.5 mg |
| Silver(I) Oxide (Ag₂O), as oxidant | 20667-12-3 | 231.74 | 1.5 | 347.6 mg |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | 5.0 mL |
Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (212.5 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), tricyclohexylphosphine (28.0 mg, 0.10 mmol), potassium carbonate (345.5 mg, 2.5 mmol), and silver(I) oxide (347.6 mg, 1.5 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon (this cycle should be repeated three times). Add anhydrous 1,4-dioxane (5.0 mL) followed by styrene (229 µL, 2.0 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place the mixture in a preheated oil bath at 120 °C. Stir vigorously for 24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4,7-dichloro-1-methyl-2-phenylindole.
Expert Insights (The "Why")
-
Catalyst System: Pd(OAc)₂ is a common and stable Pd(II) precursor. The bulky, electron-rich PCy₃ ligand is effective in promoting the C-H activation step and stabilizing the catalytically active species.
-
Oxidant: An oxidant, such as Ag₂O in this case, is often required in C-H activation/annulation cycles to regenerate the active Pd(II) or Pd(0) catalyst, completing the catalytic turnover.[2]
-
Solvent: Anhydrous, high-boiling point solvents like 1,4-dioxane are ideal for ensuring all reagents remain in solution at the elevated temperatures required for the reaction.
Part 3: Expected Data & Troubleshooting
Expected Analytical Data for 4,7-dichloro-1-methyl-2-phenylindole
| Analysis Type | Expected Result |
| ¹H NMR (CDCl₃) | Signals expected for the N-CH₃ group (~3.7 ppm), aromatic protons on the indole core and phenyl ring (in the range of 6.8-7.8 ppm). |
| ¹³C NMR (CDCl₃) | Resonances for the N-CH₃ carbon (~31 ppm), and multiple signals in the aromatic region (110-140 ppm) corresponding to the indole and phenyl carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₅H₁₁Cl₂N. |
| Appearance | Likely a white to off-white solid. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low reaction temperature. | Use fresh Pd(OAc)₂. Ensure the base is anhydrous and in sufficient excess. Gradually increase the reaction temperature.[4] |
| Formation of Side Products | Over-reaction or side reactions involving the alkene; Oxidation of starting material. | Perform the reaction under a strict inert atmosphere. Consider lowering the temperature or reaction time.[5] Optimize the stoichiometry of the alkene. |
| Difficulty in Purification | Co-elution of product with starting material or impurities. | Adjust the polarity of the eluent for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
This compound is a highly valuable, albeit challenging, substrate for advanced heterocyclic synthesis. Its steric and electronic properties demand careful consideration of reaction conditions. As demonstrated, the critical initial step of free base generation unlocks its potential for use in powerful synthetic methodologies like palladium-catalyzed C-H activation. The protocols and insights provided herein serve as a foundational guide for chemists looking to incorporate this versatile building block into their synthetic programs, enabling the construction of novel and complex molecular architectures for drug discovery and beyond.
References
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. Available at: [Link]
-
Youn, S. W., Ko, T. Y., & Jang, Y. H. (2017). Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Angewandte Chemie International Edition, 56(23), 6636-6640. Available at: [Link]
-
C-H Activation in Palladium-Catalyzed Indole Synthesis. (2011). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles. (n.d.). Catalytic and Non-Traditional Activation Methods. MDPI. Available at: [Link]
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Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling. (2022). ACS Catalysis. Available at: [Link]
-
Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. (n.d.). PMC - NIH. Available at: [Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles. (n.d.). MDPI. Available at: [Link]
-
Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. (n.d.). Chapter 4. Available at: [Link]
-
Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis of 2,6-dichloro-3-methylaniline. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. Available at: [Link]
-
Benzenamine, 2,6-dichloro-. (n.d.). NIST WebBook. Available at: [Link]
-
2-(2,6-DICHLORO-N-METHYLANILINO)-2-THIAZOLINE. (n.d.). SpectraBase. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloro-N-methylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for palladium-catalyzed cross-coupling reactions involving 2,6-dichloro-N-methylaniline hydrochloride. This substrate presents a significant synthetic challenge due to a combination of steric hindrance from its di-ortho chloro substituents and the N-methyl group, as well as electronic deactivation by the electron-withdrawing chloro groups. Furthermore, its formulation as a hydrochloride salt necessitates careful consideration of the base required for both in situ neutralization and facilitation of the catalytic cycle. This document offers researchers, scientists, and drug development professionals a detailed guide to navigating these challenges in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols provided are grounded in established principles for coupling hindered and electron-deficient aryl chlorides and serve as robust starting points for reaction optimization.
Introduction: The Synthetic Challenge of a Hindered Anilide
2,6-Dichloro-N-methylaniline is a valuable building block in medicinal chemistry and materials science. However, its di-ortho-substituted nature significantly encumbers the aromatic ring, making it a challenging substrate for traditional cross-coupling reactions. The primary hurdles include:
-
Steric Hindrance: The two chlorine atoms flanking the C1 position sterically hinder the approach of the palladium catalyst, impeding the crucial oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2]
-
Electronic Deactivation: The electron-withdrawing nature of the chlorine atoms reduces the electron density of the aromatic ring, further slowing down the oxidative addition of the palladium(0) catalyst.[3]
-
Hydrochloride Salt Form: The use of the hydrochloride salt means the aniline nitrogen is protonated. An adequate amount of base is required to first neutralize the salt to the free aniline before it can participate in the desired reaction or, in the case of C-C bond formation, to ensure the reaction medium is sufficiently basic for the catalytic cycle to proceed.
Addressing these challenges necessitates the use of highly active catalyst systems, typically composed of a palladium precursor and a sterically bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[3][4] These ligands are designed to promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species that can more readily undergo oxidative addition with hindered and electron-poor aryl chlorides.[3]
General Experimental Workflow
A generalized workflow for performing cross-coupling reactions with this substrate is depicted below. Key considerations include the rigorous exclusion of oxygen and moisture, the order of addition of reagents, and the choice of a suitable pre-catalyst or in situ catalyst generation method.
Figure 1. A generalized experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. For a substrate like 2,6-dichloro-N-methylaniline, the key to success lies in selecting a catalyst system capable of activating the inert C-Cl bond.[5] Bulky, electron-rich phosphine ligands are essential for this transformation.[3]
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the aryl chloride to a palladium(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and base) and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[2][6] For sterically hindered substrates, both oxidative addition and reductive elimination can be challenging, necessitating the use of specialized ligands.[3]
Figure 2. Catalytic cycle for the Suzuki-Miyaura coupling.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a starting point and may require optimization depending on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable pre-catalyst like XPhos Pd G3 (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
If using Pd(OAc)₂ and a separate ligand, add these now. If using a pre-catalyst, add it at this stage.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Component Selection:
-
Catalyst/Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand like XPhos is highly effective for coupling unactivated aryl chlorides.[3] Alternatively, using a pre-formed catalyst (pre-catalyst) can lead to more reproducible results by ensuring the formation of the active catalytic species.[7]
-
Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups. A stronger base may be required in some cases, but K₃PO₄ is a good starting point. At least one equivalent of the base will be consumed to neutralize the hydrochloride salt.
-
Solvent: Aprotic polar solvents like 1,4-dioxane and toluene are commonly used for Suzuki reactions, as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.
Microwave-Assisted Suzuki Protocol
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[8]
Procedure:
-
In a microwave-safe reaction vial, combine the reagents as described in steps 1-3 of the conventional protocol.
-
Add the degassed solvent.
-
Seal the vial securely with a microwave cap.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.
-
After the reaction, allow the vial to cool to room temperature before proceeding with the work-up as described above.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 100-110 °C | 120-150 °C |
| Time | 12-24 hours | 15-30 minutes |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Typical Solvents | Toluene, Dioxane | Dioxane/Water, DMF |
Table 1. Comparison of typical conditions for conventional vs. microwave-assisted Suzuki coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.[1] Coupling a hindered primary or secondary amine with the sterically encumbered 2,6-dichloro-N-methylaniline requires a highly active catalyst system.
Mechanistic Insights
The Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[9] The choice of a bulky, electron-rich ligand is crucial to facilitate the reductive elimination step, which can be slow for hindered substrates.[10]
Figure 3. Catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%) or a suitable pre-catalyst
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried reaction vial.
-
Add the palladium source and ligand (or pre-catalyst), followed by this compound.
-
Seal the vial, remove from the glovebox (if applicable), and add the amine coupling partner and degassed toluene via syringe.
-
Stir the mixture at 100 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Rationale for Component Selection:
-
Catalyst/Ligand: The Pd₂(dba)₃/RuPhos system is a powerful combination for the amination of challenging aryl chlorides. RuPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[3]
-
Base: A strong, non-nucleophilic base like NaOtBu is typically required for Buchwald-Hartwig aminations, especially with less nucleophilic amines. It is crucial for the deprotonation of the amine to form the palladium-amido complex.[11] An excess is used to neutralize the hydrochloride salt and drive the reaction.
-
Solvent: Toluene is a common and effective solvent for this transformation.
| Parameter | Recommended Condition | Justification |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands essential for activating hindered aryl chlorides.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required.[11] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents with appropriate boiling points. |
| Temperature | 80-120 °C | Sufficient thermal energy to overcome activation barriers. |
Table 2. Summary of recommended conditions for Buchwald-Hartwig amination of 2,6-dichloro-N-methylaniline.
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
While Suzuki and Buchwald-Hartwig reactions are the most common applications, Sonogashira and Heck couplings can also be envisioned with this substrate, provided the correct conditions are employed.
Sonogashira Coupling
This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[12][13] For a di-ortho-substituted substrate, high temperatures and a robust catalyst system are generally necessary.
Key Considerations:
-
Catalyst System: A typical Sonogashira catalyst system involves a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] Copper-free conditions have also been developed.
-
Base: An amine base such as triethylamine or diisopropylamine is commonly used, often serving as the solvent as well.
-
Ligand: The use of bulky phosphine or NHC ligands can be beneficial for coupling aryl chlorides.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[14][15] Given the steric hindrance of 2,6-dichloro-N-methylaniline, intramolecular Heck reactions are more common than intermolecular versions. For intermolecular couplings, high temperatures and ligand-free or phosphine-ligand conditions are typically employed.
Key Considerations:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common catalyst.
-
Base: An organic base like triethylamine or an inorganic base such as potassium carbonate is used.
-
Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates.
Conclusion
The successful application of palladium-catalyzed cross-coupling reactions to this compound hinges on the judicious selection of a highly active catalyst system. The use of bulky, electron-rich phosphine or NHC ligands is paramount to overcoming the steric and electronic challenges posed by this substrate. The protocols outlined in this guide provide robust starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer guidance for approaching Sonogashira and Heck couplings. Researchers are encouraged to use these protocols as a foundation for further optimization to achieve high yields and purity for their specific synthetic targets.
References
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Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159–165. [Link]
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ACS GCI Pharmaceutical Roundtable. (2017). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
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Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ChemRxiv. [Link]
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Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]
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-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(3), 184-195. [Link]
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Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159–165. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Dong, J., et al. (2018). Unexpected ortho-Heck Reaction under the Catellani Conditions. Angewandte Chemie International Edition, 57(31), 9788-9792. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Shen, L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 7586-7599. [Link]
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Goti, G., et al. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650-15657. [Link]
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-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Radi, M., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10584-10597. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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D’Amico, L., et al. (2013). Chelation-assisted Cross-Coupling of Anilines Through in Situ Activation as Diazonium Salts With Boronic Acids Under Ligand-, Base-, and Salt-Free Conditions. Chemistry – A European Journal, 19(33), 10831-10836. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust HPLC-UV Method for the Quantification of 2,6-Dichloro-N-methylaniline Hydrochloride
Abstract
This application note details a selective, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-dichloro-N-methylaniline hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The developed isocratic method utilizes a C18 stationary phase with a mobile phase comprised of acetonitrile and a phosphate buffer, offering excellent resolution and peak symmetry. Detection is performed via UV spectrophotometry. The protocol herein is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.
Introduction
This compound is a halogenated aromatic amine that serves as a critical building block in organic synthesis.[1] Its purity is paramount to ensure the quality and safety of the final products. Therefore, a reliable and robust analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2] This note describes a method grounded in the principles of reversed-phase chromatography, which is ideal for separating hydrophobic compounds like aromatic amines.[3][4] The method has been developed to be straightforward and efficient, making it suitable for routine analysis in a laboratory setting.
Scientific Principles and Method Rationale
The separation of 2,6-dichloro-N-methylaniline is achieved using reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an organic solvent and an aqueous buffer.[3][5] The retention of the analyte on the column is primarily governed by hydrophobic interactions.
-
Stationary Phase Selection: A C18 (octadecyl silane) column is chosen for its strong hydrophobic retention characteristics, which are well-suited for aromatic compounds.[5] The high surface area and carbon load of modern C18 columns provide excellent resolving power.
-
Mobile Phase Composition: The mobile phase consists of acetonitrile and a phosphate buffer.
-
Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC, ACN offers good elution strength for aromatic amines and has a low UV cutoff, making it compatible with UV detection.[5]
-
Phosphate Buffer: A buffer is incorporated to maintain a consistent pH. For amines, controlling the mobile phase pH is crucial as it affects their ionization state and, consequently, their retention time.[6] A slightly acidic pH is often employed to ensure consistent protonation of the amine group, leading to sharper peaks and more reproducible retention.
-
-
Detection: The aromatic nature of 2,6-dichloro-N-methylaniline allows for sensitive detection using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity for quantification.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These will be used to establish the linearity of the method.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Framework
To ensure the suitability of this analytical method for its intended purpose, validation should be performed in accordance with ICH guidelines.[7][8][9] The key validation parameters are outlined below.
System Suitability
Before commencing any analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the working standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Analytical Method Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][8] This can be demonstrated by analyzing a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of this compound.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2][10] This is determined by a series of injections of the working standard solutions. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[2][8] It is assessed by spiking a placebo with known concentrations of the analyte and calculating the percentage recovery. The recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][7]
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.[7]
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2][10] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2] This can be evaluated by slightly altering parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Workflow and Data Analysis
The following diagram illustrates the overall workflow for the analysis of this compound using this HPLC method.
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative determination of this compound. The methodology is based on sound chromatographic principles and is designed to be validated according to ICH guidelines, ensuring its suitability for use in a regulated environment. The use of a common C18 column and standard reagents makes this method readily transferable to most analytical laboratories.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
SIELC Technologies. (2018, May 16). 2,6-Dichloro-3-methylaniline. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). 2,6-Dichloro-N-phenylaniline. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]
-
Chalk, R. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]
-
LCGC North America. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
Application Note: High-Resolution GC-MS Method for the Purity Assessment of 2,6-dichloro-N-methylaniline Hydrochloride
Abstract
This application note provides a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the stringent purity assessment of 2,6-dichloro-N-methylaniline hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The described method is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from sample preparation to data analysis. The protocol emphasizes the conversion of the non-volatile hydrochloride salt to its volatile free base, ensuring compatibility with GC-MS analysis. The method is grounded in established principles of chromatographic separation and mass spectrometric detection, with validation parameters guided by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure data integrity and reliability.
Introduction: The Rationale for a Dedicated GC-MS Protocol
2,6-dichloro-N-methylaniline is a substituted aniline that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its hydrochloride salt form is often preferred for its improved stability and handling properties. However, for analytical purposes, especially using a high-temperature technique like Gas Chromatography (GC), the salt form is non-volatile and thermally labile. Therefore, a critical step in the analytical workflow is the quantitative conversion of the hydrochloride salt to its free base, 2,6-dichloro-N-methylaniline, which is amenable to GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this application due to its high chromatographic resolution, which allows for the separation of the main compound from structurally similar process-related impurities and degradation products. The mass spectrometer provides definitive identification of the analyte and its potential impurities based on their unique mass fragmentation patterns. This application note details a self-validating system, explaining the causality behind each experimental choice to ensure scientific rigor and reproducibility.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1423029-60-0 | [1] |
| Molecular Formula | C₇H₈Cl₃N | [2] |
| Molecular Weight | 212.50 g/mol | |
| Parent Compound | 2,6-dichloro-N-methylaniline | - |
| Parent CAS Number | 56462-00-1 | [3] |
| Parent Molecular Formula | C₇H₇Cl₂N | [3] |
| Parent Molecular Weight | 176.04 g/mol | [3] |
Experimental Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, with each step logically flowing to the next to ensure the integrity of the final analytical result.
Figure 1: Experimental workflow for the GC-MS purity assessment of this compound.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Test Sample: this compound
-
Solvents: Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade)
-
Reagents: Sodium hydroxide (NaOH) solution (e.g., 1 M), Anhydrous sodium sulfate (Na₂SO₄)
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
Sample Preparation: The Critical Conversion Step
The conversion of the hydrochloride salt to its free base is paramount for successful GC-MS analysis. This is achieved by basification followed by liquid-liquid extraction.
-
Standard Solution Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Liberation of the Free Base and Extraction:
-
Transfer 1 mL of the standard or sample solution to a 15 mL glass tube.
-
Add 2 mL of 1 M sodium hydroxide solution to the tube and vortex for 30 seconds. This deprotonates the amine, converting the salt to the volatile free base.[4]
-
Add 2 mL of dichloromethane to the tube.
-
Vortex vigorously for 1 minute to extract the free base into the organic layer.
-
Centrifuge for 5 minutes at 2000 rpm to facilitate phase separation.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Allow the extract to stand for 5 minutes, then filter through a 0.22 µm PTFE syringe filter into a GC vial.
-
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and may be optimized based on the specific instrumentation used.
| GC Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A reliable and widely used system for routine analysis. |
| Column | Agilent DB-1MS (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of compounds, including anilines.[5] |
| Injection Port Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.[5] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert and efficient carrier gas for GC-MS. |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. | A temperature program designed to provide good separation of the main analyte from potential early and late-eluting impurities. |
| MS Parameter | Setting | Rationale |
| MS System | Agilent 5977B or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Optimal temperature for ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard setting to maintain mass accuracy. |
| Scan Range | 40-450 m/z | A wide enough range to capture the molecular ion and key fragment ions of the analyte and potential impurities. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector. |
Data Analysis and Purity Calculation
Identification of 2,6-dichloro-N-methylaniline
The identification of the main peak is confirmed by comparing its retention time with that of the reference standard and by analyzing its mass spectrum. The mass spectrum of the free base (C₇H₇Cl₂N) is expected to show a molecular ion peak (M⁺) at m/z 175, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at m/z 177). Further fragmentation will likely involve the loss of a methyl group or chlorine atoms. A similar compound, 2,6-dichloro-3-methylaniline, shows major fragments at m/z 177, 175, 140, and 119.[6]
Purity Calculation
The purity of the this compound sample is determined based on the area percent of the main peak in the chromatogram of the test sample.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
To ensure the reliability of this protocol, it should be validated in accordance with ICH Q2(R2) and USP General Chapter <621> guidelines.[7][8][9][10] The following validation parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the main peak from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This application note provides a detailed and scientifically grounded GC-MS protocol for the purity assessment of this compound. By addressing the critical sample preparation step of converting the hydrochloride salt to its free base, this method ensures compatibility with GC-MS analysis. The comprehensive protocol, from sample preparation to data analysis and validation, is designed to be a reliable and reproducible tool for quality control and research in the pharmaceutical industry. The emphasis on the rationale behind experimental choices and adherence to international validation guidelines ensures the generation of trustworthy and defensible analytical data.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
PubChem. 2,6-Dichloro-3-methylaniline. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
BIOFOUNT. 1423029-60-0|this compound. [Link]
-
AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]
- Google Patents. Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS. [Link]
-
Taylor & Francis Online. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
PubChem. 2,6-Dichloroaniline. National Center for Biotechnology Information. [Link]
-
NIST WebBook. Benzenamine, 2,6-dichloro-. [Link]
-
ChemSrc. 2,6-dichloro-N-methylaniline. [Link]
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- 4. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 5. 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uspbpep.com [uspbpep.com]
- 7. usp.org [usp.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: A Comprehensive Guide to the ¹H NMR Spectral Interpretation of 2,6-dichloro-N-methylaniline hydrochloride
Abstract
This application note provides an in-depth guide for the structural elucidation of 2,6-dichloro-N-methylaniline hydrochloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to explain the causal relationships between the molecule's unique structural features—such as its symmetry, the electronic effects of its substituents, and its protonated state—and the resulting NMR spectrum. We present a detailed theoretical prediction, a robust experimental protocol for sample preparation and data acquisition, and a step-by-step guide to interpreting the spectral data. Advanced techniques for signal confirmation and troubleshooting are also discussed, ensuring a comprehensive and authoritative resource for accurate compound verification.
Introduction: The Analytical Challenge
2,6-dichloro-N-methylaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its conversion to the hydrochloride salt enhances solubility and stability, but introduces analytical complexity. The protonation of the nitrogen atom fundamentally alters the electronic environment of the molecule, significantly impacting the chemical shifts and coupling patterns observed in its ¹H NMR spectrum.
Accurate interpretation of this spectrum is critical for confirming the compound's identity, purity, and structural integrity. This guide provides the foundational principles and practical steps required to confidently assign each signal and verify the structure of this compound.
Theoretical Spectral Prediction and Structural Analysis
Before acquiring experimental data, a theoretical prediction of the spectrum is essential. This is based on the molecule's structure, symmetry, and the known electronic effects of its functional groups.
Molecular Structure and Symmetry: The molecule possesses a C₂ᵥ symmetry axis passing through the C1-C4 bond and the N-methylammonium group. This symmetry renders the two aromatic protons at positions 3 and 5 (H3, H5) chemically equivalent. Consequently, we expect to observe three distinct signals in the aromatic region (one for H4, one for the H3/H5 pair) and two signals in the aliphatic/heteroatom region (one for the N-methyl group and one for the ammonium proton).
Electronic Effects:
-
Dichloro Substitution: The two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing via induction, which deshields the adjacent aromatic protons.
-
Protonated Amino Group (-NH⁺CH₃): In its hydrochloride form, the nitrogen atom is protonated and positively charged. This transforms the group from an electron-donating moiety (in the free base) to a potent electron-withdrawing group. This effect strongly deshields all protons in the molecule, causing them to resonate at a lower field (higher ppm) than their counterparts in the neutral aniline.[1][2]
The interplay of these effects dictates the final chemical shifts and provides a unique spectral fingerprint.
Predicted Proton Environments and Coupling
The diagram below illustrates the unique proton environments and the expected spin-spin coupling pathways.
Caption: Predicted coupling pathways in this compound.
Predicted ¹H NMR Spectral Parameters
Based on the structural analysis, we can summarize the expected spectral data. The choice of solvent is critical; polar aprotic solvents like DMSO-d₆ are ideal as they readily dissolve the salt without facilitating rapid proton exchange, allowing for the observation of both the N-H proton and its coupling.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| H4 | 7.6 - 7.8 | Triplet (t) | ⁴J ≈ 8-9 Hz | 1H | Located para to the electron-withdrawing -NH⁺CH₃ group. Appears as a triplet due to coupling with two equivalent ortho neighbors (H3 and H5). Note: This is a virtual triplet arising from J(H4,H3) = J(H4,H5).[3] |
| H3 / H5 | 7.4 - 7.6 | Doublet (d) | ⁴J ≈ 8-9 Hz | 2H | Chemically equivalent due to symmetry. Deshielded by adjacent Cl atoms and the C1 substituent. Each is coupled only to H4, resulting in a doublet. |
| N-H | 9.0 - 11.0 (broad) | Quartet (q) | ³J ≈ 5-6 Hz | 1H | Highly deshielded due to the positive charge on nitrogen. Coupled to the three N-CH₃ protons. Signal is often broad due to quadrupolar relaxation and potential slow exchange. Its chemical shift is highly solvent and concentration dependent.[4] |
| N-CH₃ | 3.1 - 3.4 | Doublet (d) | ³J ≈ 5-6 Hz | 3H | Deshielded by the adjacent positively charged nitrogen. Coupled to the single N-H proton, resulting in a doublet. In the absence of N-H coupling (e.g., in D₂O), this signal would collapse to a singlet.[1][5] |
Experimental Protocol
Adherence to a meticulous sample preparation protocol is paramount for acquiring a high-quality, interpretable spectrum.
Materials and Equipment
-
This compound (5-10 mg)
-
High-quality 5 mm NMR tube, clean and dry
-
Deuterated solvent (e.g., DMSO-d₆, ≥99.8% D)
-
Volumetric glassware or calibrated micropipette
-
Pasteur pipette and glass wool for filtration
-
Vortex mixer
Sample Preparation Workflow
The following workflow ensures a homogenous sample free of particulates, which can degrade spectral resolution.[6][7]
Caption: Standard workflow for preparing high-quality NMR samples.
Step-by-Step Methodology
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a small, clean glass vial.[7]
-
Solvent Addition: Add ~0.6 mL of DMSO-d₆ to the vial. The use of a deuterated solvent is necessary for the spectrometer's field-frequency lock.
-
Dissolution: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample returns to room temperature before analysis.
-
Filtration: Pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the sample solution directly into the clean NMR tube. This step is crucial to remove any dust or undissolved microparticulates that can severely degrade spectral quality by disrupting the magnetic field homogeneity.[8]
-
Data Acquisition: Place the capped NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz (or higher) instrument. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
Detailed Spectral Interpretation: An Exemplar Analysis
A hypothetical 400 MHz ¹H NMR spectrum in DMSO-d₆ would exhibit the following signals, confirming the predicted structure:
-
δ 9.85 (broad q, 1H, J = 5.2 Hz): This broad quartet in the far downfield region is characteristic of the N-H proton. Its splitting into a quartet confirms its coupling to the three protons of the methyl group.
-
δ 7.72 (t, 1H, J = 8.4 Hz): This triplet corresponds to the H4 proton. Its integration of 1H and its triplet multiplicity (arising from coupling to two equivalent neighbors, H3 and H5) are definitive.
-
δ 7.51 (d, 2H, J = 8.4 Hz): This doublet, integrating to 2H, is assigned to the equivalent H3 and H5 protons. The coupling constant of 8.4 Hz matches that of the H4 triplet, confirming their mutual coupling.
-
δ 3.23 (d, 3H, J = 5.2 Hz): This doublet in the aliphatic region integrates to 3H and is assigned to the N-CH₃ protons. Its coupling constant of 5.2 Hz perfectly matches that of the N-H quartet, providing unambiguous evidence of H-N-C-H coupling.
Advanced Analysis and Troubleshooting
Confirmation via D₂O Exchange
A simple and definitive experiment to confirm the assignment of the N-H proton is D₂O exchange.
-
Protocol: After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake well. Re-acquire the ¹H NMR spectrum.
-
Expected Outcome:
-
The broad quartet at δ ~9.85 ppm (N-H ) will disappear as the acidic proton exchanges with deuterium.
-
The doublet at δ ~3.23 ppm (N-CH₃ ) will collapse into a sharp singlet. The H-N coupling is removed because the proton has been replaced by deuterium, which is not observed in a ¹H spectrum.
-
Solvent-Induced Shifts
The chemical shifts, particularly for labile protons like N-H, are highly dependent on the solvent environment due to differences in hydrogen bonding and solvent polarity.[9][10][11] While DMSO-d₆ is recommended, using a different solvent like CD₃OD would also show the key signals, though the N-H proton might exchange more rapidly, leading to a broader signal or its complete disappearance.
2D NMR Spectroscopy (COSY)
For complex molecules or to provide the highest level of confidence in assignments, a 2D COSY (Correlation Spectroscopy) experiment can be performed. This experiment reveals which protons are coupled to each other.
Caption: Expected COSY cross-peaks (X) for this compound.
-
Expected Cross-Peaks: A cross-peak would be observed between the H4 triplet and the H3/H5 doublet, confirming their spatial relationship through bonds. A second cross-peak would appear between the N-H quartet and the N-CH₃ doublet, verifying their direct coupling.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. Through a systematic approach involving theoretical prediction, careful sample preparation, and logical interpretation of chemical shifts, multiplicities, and coupling constants, an unambiguous structural confirmation can be achieved. Key spectral signatures include the downfield-shifted aromatic AM₂ spin system, the characteristic doublet for the N-methyl group, and the broad, downfield quartet of the ammonium proton. Techniques such as D₂O exchange and 2D COSY serve as powerful tools to validate these assignments with the highest degree of scientific rigor.
References
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
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J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from [Link]
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Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Retrieved from [Link]
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Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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Max-Planck-Gesellschaft. (n.d.). Supporting Information. MPG.PuRe. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
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Chegg. (2022). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Queen's University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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SIELC Technologies. (2018). 2,6-Dichloro-3-methylaniline. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dichloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Application Note: Infrared Spectroscopic Characterization of 2,6-dichloro-N-methylaniline hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to understanding and obtaining the characteristic Infrared (IR) spectrum of 2,6-dichloro-N-methylaniline hydrochloride. It outlines the predicted key vibrational frequencies and provides comprehensive protocols for sample preparation and analysis using Fourier Transform Infrared (FTIR) spectroscopy. This guide is intended to aid in the qualitative identification and quality control of this important chemical intermediate.
Introduction: The Significance of Vibrational Spectroscopy for Aromatic Amine Hydrochlorides
This compound is a substituted aromatic amine salt. Its molecular structure, comprising a dichlorinated benzene ring, a secondary amine, and a methyl group, makes it a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, making it an indispensable tool for structural elucidation and identity confirmation.
The conversion of the parent amine to its hydrochloride salt significantly alters its physical properties, such as solubility and melting point, and profoundly influences its vibrational spectrum. The protonation of the nitrogen atom introduces new vibrational modes, particularly the N-H stretching and bending frequencies, which are characteristic of amine salts. This application note will detail the expected IR absorption peaks for this compound, offering a predictive guide for its spectroscopic identification.
Predicted Infrared Absorption Spectrum of this compound
Due to the unavailability of a publicly accessible, experimentally verified IR spectrum for this compound, this section provides a detailed prediction of its characteristic absorption bands. These predictions are based on established group frequency correlations and data from structurally similar molecules.
Molecular Structure and Key Functional Groups
The key functional groups that contribute to the IR spectrum of this compound are the protonated secondary amine (R₂N⁺H₂), the substituted aromatic ring, the carbon-chlorine bonds, and the N-methyl group.
Caption: Molecular structure of this compound.
Summary of Predicted Characteristic IR Peaks
The following table summarizes the predicted key absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |
| 3000 - 2700 | Strong, Broad | N⁺-H Stretching | Secondary Amine Hydrochloride |
| 2980 - 2880 | Medium | C-H Stretching (asymmetric and symmetric) | Methyl Group (CH₃) |
| 1620 - 1560 | Medium-Weak | N⁺-H Bending | Secondary Amine Hydrochloride |
| 1600 - 1585 | Medium-Weak | C=C Stretching (in-ring) | Aromatic Ring |
| 1500 - 1400 | Medium | C=C Stretching (in-ring) | Aromatic Ring |
| 1470 - 1430 | Medium | C-H Bending (asymmetric) | Methyl Group (CH₃) |
| 1350 - 1200 | Medium-Strong | C-N Stretching | Aromatic Amine |
| 900 - 675 | Strong | C-H Out-of-Plane Bending ("oop") | Aromatic Ring |
| 850 - 550 | Strong | C-Cl Stretching | Aryl Halide |
Detailed Analysis of Vibrational Regions
-
N⁺-H Stretching (3000 - 2700 cm⁻¹): The most prominent feature in the spectrum of an amine hydrochloride is the broad and strong absorption band due to the stretching of the N⁺-H bond.[1] This broadness arises from strong intermolecular hydrogen bonding in the solid state. This band often appears as a complex envelope of peaks, which can overlap with the C-H stretching vibrations.[1]
-
C-H Stretching (3100 - 2880 cm⁻¹): Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.[2] The C-H stretching of the N-methyl group will be observed between 2980 and 2880 cm⁻¹. These peaks will likely appear as sharper features superimposed on the broad N⁺-H stretching band.
-
N⁺-H Bending (1620 - 1560 cm⁻¹): The bending vibration of the N⁺-H group in secondary amine salts typically appears in this region. This band can sometimes be obscured by or overlap with the aromatic C=C stretching vibrations.
-
Aromatic Ring Vibrations (1600 - 1400 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2]
-
C-N Stretching (1350 - 1200 cm⁻¹): The stretching of the C-N bond in aromatic amines is typically found in this range. The exact position can be influenced by the substitution on the aromatic ring.
-
C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in this region. The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
-
C-Cl Stretching (850 - 550 cm⁻¹): The stretching vibration of the carbon-chlorine bonds is expected to produce strong absorptions in the lower frequency region of the mid-IR spectrum.[3]
Experimental Protocols for FTIR Analysis
The following protocols provide step-by-step instructions for the preparation of a solid sample of this compound for FTIR analysis. The KBr pellet method is generally preferred for obtaining high-quality spectra of solid samples.
KBr Pellet Preparation and Analysis
This method involves dispersing the solid sample in a potassium bromide (KBr) matrix and pressing it into a transparent pellet. KBr is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹).[4]
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Materials:
-
This compound
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Protocol:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C for at least 2 hours and storing it in a desiccator. Moisture can cause broad O-H absorption bands in the spectrum.
-
Grinding: Place approximately 1-2 mg of this compound into a clean, dry agate mortar. Grind the sample to a fine powder.
-
Mixing: Add 100-200 mg of dry, spectroscopic grade KBr to the mortar. Mix the sample and KBr thoroughly by gentle grinding until a homogenous mixture is obtained.
-
Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes. The resulting pellet should be thin and transparent.
-
Background Spectrum: Acquire a background spectrum with an empty sample compartment or a blank KBr pellet.
-
Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer's sample holder and acquire the IR spectrum.
-
Data Processing: Process the spectrum by performing a background correction.
Nujol Mull Preparation and Analysis
An alternative method, particularly useful if the sample is sensitive to the pressure of pelletizing or if ion exchange with KBr is a concern, is the Nujol mull technique. Nujol is a mineral oil (liquid paraffin) that has a simple IR spectrum with major peaks between 2950-2800, 1465-1450, and 1380–1300 cm⁻¹.[3]
Materials:
-
This compound
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Spatula
-
FTIR spectrometer
Protocol:
-
Grinding: Place 2-5 mg of the sample in an agate mortar and grind to a fine powder.
-
Mulling: Add one to two drops of Nujol to the powdered sample and continue to grind until a uniform, thick paste (mull) is formed.
-
Sample Mounting: Apply a small amount of the mull to the center of one salt plate using a spatula. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
-
Background Spectrum: Acquire a background spectrum with the clean, empty salt plates in the beam path.
-
Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Interpretation: When analyzing the spectrum, be aware of the Nujol peaks and differentiate them from the sample's absorption bands.
Conclusion
Infrared spectroscopy is a highly effective method for the characterization of this compound. The presence of a strong, broad absorption band in the 3000-2700 cm⁻¹ region, characteristic of the N⁺-H stretch in an amine salt, along with the predicted peaks for the aromatic ring, C-Cl, and N-methyl groups, provides a robust means of identification. The detailed protocols for KBr pellet and Nujol mull preparation will enable researchers to obtain high-quality spectra for reliable analysis.
References
-
Kintek Solution. (n.d.). Why Kbr Pellets Are Used To Prepare Solid Samples In Ftir? Achieve Clear, Reliable Solid Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nujol. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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The Strategic Utility of 2,6-Dichloro-N-methylaniline Hydrochloride in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Bioactive Molecules
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 2,6-Dichloro-N-methylaniline hydrochloride stands out as a pivotal intermediate, offering a unique combination of steric and electronic properties that have been exploited in the synthesis of a range of biologically active compounds. The presence of ortho-chlorine substituents sterically shields the N-methylamino group, influencing its reactivity and conformational preferences, while also impacting the overall lipophilicity and metabolic stability of the final molecule. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and subsequent elaboration into valuable pharmaceutical scaffolds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 1193389-58-0 | [1] |
| Molecular Formula | C₇H₇Cl₂N·HCl | [1] |
| Molecular Weight | 212.51 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. Limited solubility in water. | [2] |
Safety and Handling: this compound and its parent aniline are toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[3][4]
Core Application: A Gateway to Centrally Acting Antihypertensives
One of the most prominent applications of the 2,6-dichloroaniline scaffold is in the synthesis of α₂-adrenergic agonists, such as clonidine. While the classical synthesis of clonidine starts from 2,6-dichloroaniline, the N-methylated analog provides a direct precursor for related structures and serves as an excellent case study for the types of transformations this building block can undergo.
Synthetic Pathway Overview: From Precursor to Active Pharmaceutical Ingredient (API)
The synthesis of clonidine from 2,6-dichloroaniline is a well-established route that highlights the reactivity of the aniline nitrogen. The initial step would be the N-methylation to produce 2,6-dichloro-N-methylaniline, followed by reactions to construct the imidazoline ring.
Sources
The Role of 2,6-Dichloro-N-methylaniline Hydrochloride in Agrochemical Innovation: A Guide for Researchers
Introduction: The Strategic Importance of Substituted Anilines in Agrochemical Synthesis
In the landscape of modern agrochemical research, the strategic design and synthesis of novel active ingredients are paramount to addressing the ever-evolving challenges of global food production. Among the myriad of chemical scaffolds utilized in this endeavor, substituted anilines, and particularly 2,6-disubstituted anilines like 2,6-dichloro-N-methylaniline hydrochloride, represent a cornerstone class of intermediates. Their utility lies in the precise spatial and electronic properties conferred by the substitution pattern on the aniline ring, which dictates the biological activity and selectivity of the final agrochemical product.
This technical guide provides an in-depth exploration of the applications of this compound and related compounds in agrochemical research. We will delve into the rationale behind their use as precursors, focusing on the synthesis of chloroacetanilide herbicides, a class of compounds vital for modern weed management. By understanding the causality behind experimental choices and the underlying mechanisms of action, researchers can better leverage these versatile building blocks in the discovery and development of next-generation crop protection solutions.
Application Notes: 2,6-Disubstituted Anilines as Precursors to Chloroacetanilide Herbicides
The primary application of 2,6-dichloro-N-methylaniline and its structural analogs in agrochemical research is as a key building block for the synthesis of chloroacetanilide herbicides.[1][2] This class of herbicides is widely used for the pre-emergence control of annual grasses and some broadleaf weeds in major crops such as corn, soybeans, and cotton.[1][3]
The 2,6-disubstitution on the aniline ring is a critical structural feature that imparts several desirable properties to the resulting herbicide:
-
Steric Hindrance and Rotational Isomerism: The bulky substituents at the ortho positions restrict rotation around the N-aryl bond. This steric hindrance is crucial for the molecule's interaction with its biological target and can influence its metabolic stability in both target and non-target organisms.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms in 2,6-dichloro-N-methylaniline influences the reactivity of the amine group and the overall electronic character of the molecule, which in turn affects its biological activity.
-
Metabolic Stability: The substitution pattern can protect the molecule from rapid degradation by metabolic enzymes in plants and soil, leading to a longer residual activity and a wider window of weed control.
A prominent example of a chloroacetanilide herbicide derived from a 2,6-disubstituted aniline is metolachlor .[1][4] While metolachlor itself is synthesized from 2-ethyl-6-methylaniline, its synthesis and mode of action serve as an exemplary case study for understanding the application of the broader class of 2,6-disubstituted anilines, including 2,6-dichloro-N-methylaniline.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis
Chloroacetanilide herbicides, including those hypothetically derived from 2,6-dichloro-N-methylaniline, act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3][4][5] VLCFAs are essential components of cell membranes and are crucial for cell division and elongation.
The proposed mechanism involves the inhibition of enzymes known as elongases, which are responsible for the extension of fatty acid chains.[1] By blocking this critical metabolic pathway, the herbicide prevents the growth of emerging seedlings, leading to their death shortly after germination. This pre-emergent mode of action is highly effective in controlling weeds before they can compete with the crop for resources.[3][4]
The following diagram illustrates the general mechanism of action for chloroacetanilide herbicides:
Caption: Mechanism of action of chloroacetanilide herbicides.
Experimental Protocols: Synthesis of a Chloroacetanilide Herbicide
The following protocol provides a representative procedure for the synthesis of a chloroacetanilide herbicide, using the synthesis of metolachlor from 2-ethyl-6-methylaniline as a model. This two-step process can be adapted for the synthesis of analogous compounds from 2,6-dichloro-N-methylaniline, with appropriate modifications to reaction conditions and purification procedures.
Step 1: Synthesis of the Imine Intermediate
This step involves the condensation of the substituted aniline with an appropriate aldehyde or ketone to form an imine.
Materials:
-
2-Ethyl-6-methylaniline
-
Methoxyacetone
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add 2-ethyl-6-methylaniline (1 equivalent) and toluene.
-
Begin stirring the mixture and add methoxyacetone (1.1 equivalents).
-
Heat the reaction mixture to reflux. Water will be a byproduct of the reaction and will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude imine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Reduction of the Imine and N-Acetylation
The imine intermediate is reduced to a secondary amine, which is then acylated with chloroacetyl chloride to yield the final chloroacetanilide herbicide.
Materials:
-
Crude imine intermediate from Step 1
-
Methanol
-
Palladium on carbon (Pd/C, 5%)
-
Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Chloroacetyl chloride
-
Triethylamine or other suitable base
-
Dichloromethane or other suitable solvent
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve the crude imine intermediate in methanol in a suitable reaction vessel.
-
Carefully add 5% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation. This can be done using a hydrogen balloon for small-scale reactions or a dedicated hydrogenation apparatus for larger scales. The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude secondary amine.
-
Dissolve the crude secondary amine in dichloromethane and cool the solution in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude chloroacetanilide herbicide.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure product.
The following diagram outlines the general workflow for the synthesis of a chloroacetanilide herbicide:
Caption: General workflow for chloroacetanilide herbicide synthesis.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and the representative chloroacetanilide herbicide, metolachlor.
| Property | This compound | Metolachlor |
| Chemical Formula | C₇H₈Cl₃N | C₁₅H₂₂ClNO₂ |
| Molar Mass | 212.51 g/mol | 283.80 g/mol |
| Appearance | White to off-white crystalline solid | Off-white to colorless liquid |
| Melting Point | >300 °C (decomposes) | Not applicable |
| Boiling Point | Not applicable | 100 °C at 0.001 mmHg |
| Solubility in Water | Soluble | 530 ppm at 20 °C |
Conclusion and Future Perspectives
This compound and its structural congeners are indispensable tools in the arsenal of the agrochemical researcher. Their role as versatile intermediates in the synthesis of potent and selective herbicides, particularly those of the chloroacetanilide class, is well-established. A thorough understanding of the structure-activity relationships, mechanisms of action, and synthetic methodologies associated with these compounds is crucial for the development of innovative weed management solutions.
As the agricultural industry continues to face the challenges of weed resistance and the need for more sustainable crop protection products, the exploration of novel derivatives of 2,6-disubstituted anilines will undoubtedly remain a fertile area of research. By leveraging the principles outlined in this guide, scientists can continue to design and synthesize next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
References
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Mechanism of metolachlor action due to alterations in cell cycle progression. (2013). PubMed. Retrieved from [Link]
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Metolachlor Herbicide. Minnesota Department of Agriculture. Retrieved from [Link]
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-
Metolachlor. Wikipedia. Retrieved from [Link]
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-
Structural influences to relative sorpitivity of chloroacetanilide herbicides on soil. USDA ARS. Retrieved from [Link]
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- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline
- Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes. (1972). Canadian Journal of Microbiology, 18(12), 1865-1871.
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Synthesis and Herbicidal Activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][3][6]oxazin-6-yl)isoindoline-1,3-diones. (2001). Journal of Agricultural and Food Chemistry, 49(5), 2338–2343.
- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2023). International Journal of Molecular Sciences, 24(22), 16409.
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- 3. Metolachlor Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 5. fbn.com [fbn.com]
- 6. Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,6-dichloro-N-methylaniline Hydrochloride Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges in the synthesis of 2,6-dichloro-N-methylaniline hydrochloride. Low yield is a frequent and multifaceted problem in this specific synthesis, often stemming from the steric hindrance imposed by the two ortho-chloro substituents on the aniline ring. These groups decrease the nucleophilicity of the nitrogen atom, making the N-methylation step particularly sensitive to reaction conditions.
This document provides a structured, in-depth troubleshooting guide based on common synthesis pathways, primarily the N-methylation of 2,6-dichloroaniline via reductive amination (specifically, the Eschweiler-Clarke reaction), followed by conversion to the hydrochloride salt. Our approach is to diagnose the root cause of yield loss and provide actionable, field-proven protocols for optimization.
Part 1: Troubleshooting Guide - Diagnosis and Resolution
This section is structured as a series of questions addressing common experimental failures. Each answer provides a causal analysis, a diagnostic workflow, and detailed corrective protocols.
Q1: My overall yield is critically low, and analysis shows a significant amount of unreacted 2,6-dichloroaniline starting material. What are the likely causes?
This is the most common failure mode and almost always points to an issue within the N-methylation step itself. The reaction has either not initiated effectively or has stalled.
Causal Analysis:
-
Inefficient Imine Formation: The Eschweiler-Clarke reaction, a robust method for this transformation, proceeds through the formation of an iminium intermediate from the reaction of 2,6-dichloroaniline and formaldehyde.[1] The steric hindrance from the ortho-chloro groups can slow this initial step. Formic acid acts as both the reducing agent and a necessary acidic catalyst for the dehydration step that forms the iminium ion.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Due to the sterically hindered nature of the substrate, conditions that are too mild (low temperature, short duration) will result in incomplete conversion.
-
Reagent Quality and Stoichiometry: The purity and activity of formaldehyde and formic acid are paramount. Degradation of reagents or improper stoichiometry can lead to a stalled reaction. Excess water beyond what is present in aqueous formaldehyde can also hinder the reaction.[3]
Diagnostic Workflow
To systematically identify the point of failure, follow this logical progression.
Caption: Diagnostic workflow for low conversion issues.
Corrective Action Protocol: Optimizing the Eschweiler-Clarke Reaction
This protocol is designed to ensure complete conversion of the sterically hindered starting material.
-
Reagent Preparation:
-
Use a fresh, unopened bottle of formaldehyde (37% aqueous solution).
-
Use formic acid with a purity of >90%.
-
Ensure the starting 2,6-dichloroaniline is pure and dry. Impurities from its synthesis can interfere with the reaction.[4]
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dichloroaniline (1.0 eq).
-
Add formic acid (2.5-3.0 eq). The excess formic acid is crucial to act as both the solvent and hydride donor.[1]
-
Add formaldehyde (37% aq. solution, 1.2 eq) dropwise to the stirred mixture. Note: Controlling this stoichiometry is key to preventing the dimethylated byproduct (see Q2).
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 90-100°C. The reaction is typically performed at or near boiling.[1]
-
Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC).
-
Mobile Phase: A starting point is 9:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light. The product, 2,6-dichloro-N-methylaniline, will be less polar (higher Rf) than the starting aniline.
-
-
Continue heating until the starting material spot is completely consumed on the TLC plate. This may take 8-18 hours depending on scale and specific conditions.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully basify the mixture by adding it to a chilled, stirred solution of sodium hydroxide (e.g., 4M NaOH) until the pH is >10. This step neutralizes the excess formic acid and deprotonates the amine product.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Q2: My reaction goes to completion, but I'm getting a significant amount of the N,N-dimethylated byproduct. How can I improve selectivity for the desired mono-methylated product?
This is a problem of over-alkylation. While the Eschweiler-Clarke reaction is known to stop at the tertiary amine and not form quaternary ammonium salts, the formation of the tertiary N,N-dimethylaniline is favorable and can occur if conditions are not controlled.[1][5]
Causal Analysis:
-
Excess Formaldehyde: The most direct cause of dimethylation is an excess of the methylating agent. The mono-methylated product can react with a second molecule of formaldehyde to form another iminium ion, which is then reduced.
-
High Temperature and Prolonged Reaction Time: While necessary to drive the initial reaction, excessive heat or time after the mono-methylation is complete will provide the activation energy needed for the second, more hindered methylation step to occur.
Optimization Strategy for Mono-Methylation
The key is precise stoichiometric control of the formaldehyde.
| Parameter | For Mono-methylation (Target) | For Di-methylation (Byproduct) | Rationale |
| Formaldehyde | 1.1 - 1.2 equivalents | > 2.0 equivalents | The limiting reagent dictates the extent of methylation. A slight excess ensures the first step completes without providing enough for the second. |
| Formic Acid | 2.5 - 3.0 equivalents | > 3.0 equivalents | Must be in excess to serve as the hydride source and solvent, but a large excess is not necessary for mono-methylation.[2] |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures can overcome the energy barrier for the second methylation. |
| Monitoring | Cease reaction upon full consumption of starting material (via TLC/GC) | Not applicable | Prevents the product from converting to the byproduct over extended reaction times. |
Protocol: Selective Mono-N-methylation
Follow the protocol in Q1, but with strict adherence to using 1.1 to 1.2 equivalents of formaldehyde . Once TLC analysis shows the disappearance of the 2,6-dichloroaniline spot, stop the reaction, even if a small amount of the mono-methylated product remains. It is often easier to separate the unreacted starting material from the mono-methylated product than it is to separate the mono- and di-methylated products.[4]
Q3: I have a good yield of the free base, but my final yield drops significantly after converting it to the hydrochloride salt. Where am I losing my product?
Yield loss at the final salt formation and isolation stage is common and usually mechanical or related to solubility.
Causal Analysis:
-
Incorrect Solvent for Precipitation: The choice of solvent is critical for ensuring the hydrochloride salt precipitates completely. The solvent must readily dissolve the free base but be a poor solvent for the ionic hydrochloride salt.
-
Product Loss During Workup: If the pH is not sufficiently acidic during salt formation, some of the product will remain as the free base and will not precipitate.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, leading to handling difficulties and inaccurate mass measurements if not dried properly.
Protocol: Optimized Hydrochloride Salt Formation and Isolation
-
Solvent Selection:
-
Dissolve the crude 2,6-dichloro-N-methylaniline free base in a minimal amount of a suitable solvent. Anhydrous diethyl ether is a common and effective choice. Isopropanol can also be used.
-
-
Precipitation:
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Monitor the precipitation. A white or off-white solid should form. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation and Drying:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product thoroughly under high vacuum to remove residual solvent and moisture. A drying pistol or vacuum oven at a mild temperature (e.g., 40-50°C) is recommended.
-
Reaction Pathway Overview
Caption: Simplified Eschweiler-Clarke synthesis pathway.
Part 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the detailed mechanism of the Eschweiler-Clarke reaction? The reaction begins with the nucleophilic attack of the primary amine (2,6-dichloroaniline) on formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates under the acidic conditions provided by formic acid to form an iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to the secondary (mono-methylated) amine. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[1][2]
-
FAQ 2: Are there alternative methods for this N-methylation? Yes. Direct alkylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate) is an alternative.[6] However, this method is often difficult to control and is highly prone to over-alkylation, leading to the N,N-dimethylated product and even the quaternary ammonium salt, making it less ideal for selective mono-methylation of this substrate.[4]
-
FAQ 3: How critical is the purity of the starting 2,6-dichloroaniline? Extremely critical. The synthesis of 2,6-dichloroaniline can produce isomeric impurities (like 2,4- or 3,5-dichloroaniline) or over-chlorinated products (2,4,6-trichloroaniline).[7] These isomers will undergo N-methylation as well, leading to a final product that is difficult to purify. Always use starting material with >98% purity, confirmed by GC or NMR.
-
FAQ 4: What are the best practices for monitoring reaction progress? Thin Layer Chromatography (TLC) is the quickest and most common method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It can clearly resolve the starting material, mono-methylated product, and di-methylated byproduct, allowing you to track the relative concentrations of each species over time and stop the reaction at the optimal point.
References
-
ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. [Link]
-
MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Reddit. (2022). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. [Link]
- European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Methylation of 2,6-Dichloroaniline
Introduction: Navigating the Complexities of N-Methylation
The N-methylation of 2,6-dichloroaniline is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals. The steric hindrance and electronic deactivation imposed by the two ortho-chloro substituents present unique challenges for achieving high selectivity and yield.[1] This guide provides in-depth technical support for researchers, scientists, and process chemists encountering common issues related to by-product formation during this reaction. We will explore the mechanistic origins of these impurities, offer field-proven troubleshooting strategies, and provide validated analytical protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product when synthesizing N-methyl-2,6-dichloroaniline?
The most prevalent by-product is the over-methylated tertiary amine, N,N-dimethyl-2,6-dichloroaniline .[2] The secondary amine product (N-methyl-2,6-dichloroaniline) is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation event, especially when using reactive methylating agents like dimethyl sulfate or methyl iodide.[3]
Q2: My reaction with dimethyl sulfate produced a highly polar by-product that is not the starting material or the mono- or di-methylated product. What could it be?
This is likely the 2,6-dichloro-N,N,N-trimethylanilinium salt , a quaternary ammonium salt.[3] This by-product forms when the tertiary amine (N,N-dimethyl-2,6-dichloroaniline) is further alkylated. This side reaction is favored by:
-
An excess of a highly reactive methylating agent (e.g., dimethyl sulfate, methyl iodide).[4]
-
Elevated reaction temperatures.
-
Prolonged reaction times.[3] These salts are non-volatile and highly polar, which can complicate workup and purification procedures.
Q3: I am using the Eschweiler-Clarke reaction. Should I still be concerned about quaternary salt formation?
No, the formation of quaternary ammonium salts is not a characteristic by-product of the Eschweiler-Clarke reaction.[5][6] The mechanism involves the reduction of an iminium ion by a hydride transfer from formic acid. A tertiary amine cannot form the required iminium ion intermediate, thus halting the reaction at the N,N-dimethyl stage.[5] This makes the Eschweiler-Clarke method inherently safer against over-alkylation to the quaternary state.
Q4: Why is my conversion low? I see a large amount of unreacted 2,6-dichloroaniline.
Low conversion can be attributed to several factors, primarily related to the reduced nucleophilicity of the starting material and reaction conditions:
-
Electronic Deactivation: The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the nitrogen atom and lowers its reactivity.[1]
-
Protonation of the Amine: If an acid by-product (e.g., sulfuric acid from dimethyl sulfate) is not effectively neutralized, it will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[2]
-
Insufficient Reagent Activity: The methylating agent may be old or degraded, or the reaction temperature may be too low to overcome the activation energy barrier for this deactivated aniline.[2]
Reaction Pathway Overview
The following diagram illustrates the primary reaction pathway for the desired mono-methylation and the competing pathways leading to common by-products when using a classic alkylating agent like dimethyl sulfate.
Caption: Reaction scheme for N-methylation and common side reactions.
Troubleshooting Guide
This section addresses specific experimental observations and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| High ratio of N,N-dimethyl to N-methyl product | 1. Excess Methylating Agent: Stoichiometry favors the second methylation. 2. High Reaction Temperature/Time: Increased kinetic energy drives the less-favorable second reaction for the sterically hindered aniline. | Action: 1. Reduce the stoichiometry of the methylating agent to 1.0-1.1 equivalents. 2. Lower the reaction temperature and monitor closely by TLC/GC/HPLC to stop the reaction upon consumption of starting material.[3] Rationale: Precise stoichiometric control is crucial for selective mono-alkylation. Lowering the energy input can provide a kinetic window where the first methylation is significantly faster than the second. |
| Significant unreacted starting material with some product formation | 1. Insufficient Base: Acid by-product is protonating the aniline, quenching its nucleophilicity.[2] 2. Inactive Reagents: Methylating agent has degraded or the base is not anhydrous. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier for the deactivated aniline.[2] | Action: 1. Use at least 2 equivalents of a dry, powdered base (e.g., K₂CO₃) to ensure a sufficiently large surface area for neutralization.[2] 2. Use a fresh bottle of the methylating agent. Ensure all solvents and reagents are anhydrous. 3. Gradually increase the reaction temperature in 10°C increments, monitoring progress at each stage. |
| Formation of colored impurities and tars | 1. Oxidation of Aniline: Anilines are susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metals. 2. Reagent Decomposition: The methylating agent itself may be decomposing under the reaction conditions. | Action: 1. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[3] 2. Degas all solvents prior to use. 3. Purify the crude product with an activated carbon treatment before final isolation by chromatography or crystallization. |
Troubleshooting Workflow
Use this decision tree to diagnose and resolve by-product issues methodically.
Caption: A workflow for troubleshooting by-product formation.
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This protocol provides a robust method for separating 2,6-dichloroaniline, its N-methylated product, and its N,N-dimethylated by-product.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[7] A small amount of acid (0.1% trifluoroacetic acid) or base (0.1% triethylamine) can be added to improve peak shape if necessary.
-
Flow Rate: 0.7 - 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV detector set to an appropriate wavelength (e.g., 190 nm for high sensitivity or ~245 nm).[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of solvent (e.g., acetonitrile). Dilute further as needed to be within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.
Expected Elution Order: Based on polarity, the expected elution order is:
-
Quaternary Ammonium Salt (if present, may be very early or retained strongly depending on conditions)
-
2,6-Dichloroaniline (Starting Material)
-
N-Methyl-2,6-dichloroaniline (Product)
-
N,N-Dimethyl-2,6-dichloroaniline (By-product)
One study focusing on aniline and N-methylaniline separation found retention times of 4.94 min and 5.76 min, respectively, demonstrating that baseline separation of these closely related structures is achievable.[7]
References
- Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6227]
- Technical Support Center: Synthesis of 2,6-Dichloro-N,N-dimethylaniline. BenchChem. [URL: https://www.benchchem.com/product/b3053911]
- Eschweiler–Clarke reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction]
- Eschweiler-Clarke Reaction. NROChemistry. [URL: https://www.nrochemistry.com/protected/eschweiler-clarke-reaction/]
- Eschweiler–Clarke reaction. Grokipedia. [URL: https://grokipedia.org/grok/Eschweiler%E2%80%93Clarke_reaction]
- Dimethyl Sulfate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
- Eschweiler-Clarke reaction. Name-Reaction.com. [URL: https://www.name-reaction.com/eschweiler-clarke-reaction]
- An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-N,N-dimethylaniline. BenchChem. [URL: https://www.benchchem.
- Quaternary Ammonium Salts Used as Solid Methylating Agents. ChemistryViews. [URL: https://www.chemistryviews.
- Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/product/b1022421]
- Dimethyl sulfate. Wikipedia. [URL: https://en.wikipedia.
- A Technical Guide to the Historical Context of 2,6-Dichloro-N,N-dimethylaniline's Discovery and Use. BenchChem. [URL: https://www.benchchem.com/product/b3053911]
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02766]
- Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3394109/]
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04229]
- Quantification of aniline and N-methylaniline in indigo. Nature. [URL: https://www.
- Side reaction pathways in the synthesis of 2,6-Dichloro-N,N-dimethylaniline. BenchChem. [URL: https://www.benchchem.com/product/b3053911]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-dichloro-N-methylaniline Hydrochloride
Welcome to the technical support center for the purification of crude 2,6-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may face during your experiments, offering explanations for the underlying causes and actionable solutions.
Issue 1: The final product is an oil or fails to crystallize.
-
Question: I've completed the synthesis and work-up, but my this compound is an oil instead of a crystalline solid. What's going wrong?
-
Answer: This is a common issue that can arise from several factors, primarily the presence of impurities or residual solvent. Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing point depression. Residual solvent, especially water, can also prevent crystallization. Amine hydrochlorides can be hygroscopic, readily absorbing moisture from the atmosphere.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water is a frequent culprit. If aqueous HCl was used for salt formation, residual water can inhibit crystallization.[2] Consider using a solution of HCl gas in an anhydrous solvent like isopropanol or ether for the precipitation step.[3]
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under vacuum. High-boiling point solvents like DMF or DMSO can be particularly persistent.
-
Scratching: Try to induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the oil. This "seed" will provide a template for crystallization.
-
Re-purification: If the above steps fail, it's likely that significant impurities are present. Consider an additional purification step such as column chromatography on silica gel before attempting the salt formation again.
-
Issue 2: Low yield of the purified hydrochloride salt.
-
Question: After recrystallization, my yield of this compound is significantly lower than expected. How can I improve this?
-
Answer: Low yield is often a balance between purity and recovery. The goal of recrystallization is to remove impurities, which inevitably leads to some product loss. However, several factors can lead to excessive loss.
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility when cold. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents, are often effective. Experiment with different solvent systems to find the optimal balance.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume will result in more of your product remaining in the mother liquor upon cooling.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Check the pH: Ensure the pH of the solution is acidic (pH 2-3) during any aqueous washes to prevent the loss of the amine into the organic phase.[1] The protonated amine hydrochloride is water-soluble.[4]
-
Analyze the Mother Liquor: If yields are consistently low, analyze the mother liquor (the solution left after filtering the crystals) by TLC or HPLC to determine if a significant amount of product is being lost. If so, you may be able to recover more product by concentrating the mother liquor and performing a second crystallization.
-
Issue 3: The purified product is discolored (e.g., yellow or brown).
-
Question: My this compound should be a white to off-white solid, but it has a persistent color. What causes this and how can I fix it?
-
Answer: Discoloration is typically due to the presence of chromophoric (color-causing) impurities. These can be unreacted starting materials, byproducts from the synthesis, or degradation products. Aniline derivatives are particularly susceptible to air oxidation, which can form colored impurities.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon. The carbon will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product. Heat the mixture for a short period and then perform a hot filtration to remove the carbon before allowing the solution to cool.[5]
-
Inert Atmosphere: If you suspect air oxidation is the issue, perform the purification steps under an inert atmosphere, such as nitrogen or argon.[1]
-
Reductive Workup: In some cases, impurities may be colored oxidation products. A mild reductive wash during the workup (e.g., with sodium bisulfite) can sometimes decolorize these impurities.
-
Column Chromatography: For stubborn discoloration, column chromatography is a highly effective method for separating the desired product from colored impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Such as 2,6-dichloroaniline or the methylating agent.
-
Isomeric Products: Depending on the synthetic route, other chlorinated aniline isomers might be present.
-
Over- or Under-methylated Products: Such as 2,6-dichloro-N,N-dimethylaniline or unreacted 2,6-dichloroaniline.
-
Oxidation/Degradation Products: Anilines can be sensitive to air and light, leading to colored degradation products.[7]
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent will vary depending on the specific impurities present. However, good starting points are polar protic solvents where the hydrochloride salt has good solubility at elevated temperatures and poor solubility at lower temperatures.
-
Ethanol or Isopropanol: Often a good first choice.
-
Ethanol/Water mixtures: Can be effective, but care must be taken to remove all water from the final product.
-
Methanol: The compound is slightly soluble in methanol.[8]
-
Chloroform: Sparingly soluble.[8] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
Q4: What are the proper storage conditions for this compound?
A4: To maintain its stability, the compound should be stored in a tightly closed container in a cool, dry place, protected from light.[7][9] Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation and moisture absorption.[9]
Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% ethanol)
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
(Optional) If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
(Optional) Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Recommended Solvent/Condition | Rationale |
| Recrystallization Solvent | Ethanol, Isopropanol | Good solubility when hot, poor solubility when cold for many amine hydrochlorides. |
| Purification Additive | Activated Carbon | Adsorbs colored impurities.[5] |
| Drying Method | Vacuum Oven | Ensures complete removal of residual solvent. |
| Storage | Cool, dry, dark, inert atmosphere | Prevents degradation from heat, moisture, light, and oxidation.[7][9] |
Purification Workflow
Caption: A workflow diagram illustrating the decision-making process for purifying crude this compound.
References
- Benchchem. Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Benchchem. Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.
- Thermo Fisher Scientific.
- University of Rochester, Department of Chemistry. Workup: Amines.
- ChemicalBook. 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2.
- ECHEMI.
- Smolecule. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0.
- Sciencemadness.org. Isolation of primary amines as HCL salt problem.
- Benchchem. An In-depth Technical Guide to 2,6-Dichloroaniline (CAS Number: 608-31-1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. echemi.com [echemi.com]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 9. 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2 [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature during the N-alkylation of anilines. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the N-alkylation of anilines?
Temperature is a critical parameter that directly influences the kinetics and thermodynamics of the N-alkylation reaction.
-
Reaction Rate: According to collision theory and the Arrhenius equation, increasing the temperature provides reactant molecules with greater kinetic energy. This leads to more frequent and energetic collisions, increasing the likelihood that they will overcome the activation energy barrier for the reaction to proceed. For many N-alkylation reactions, particularly those with less reactive starting materials (e.g., anilines with electron-withdrawing groups or less reactive alkylating agents like alkyl chlorides), heating is necessary to achieve a reasonable reaction rate.[1][2]
-
Side Reactions: While higher temperatures accelerate the desired reaction, they can disproportionately accelerate undesired side reactions, which may have higher activation energies. Excessively high temperatures can lead to thermal decomposition of reactants, reagents, or products, and can promote elimination reactions, especially with secondary or tertiary alkyl halides.[1][2]
-
Solubility: Temperature affects the solubility of reactants and reagents. Ensuring all components are fully dissolved is crucial for a homogeneous reaction mixture and reproducible results. In some cases, gentle heating is required simply to achieve a homogeneous solution.
Q2: I'm observing significant over-alkylation (N,N-dialkylation). How can I use temperature to improve mono-alkylation selectivity?
Over-alkylation is arguably the most common side reaction, leading to the formation of di- and tri-alkylanilines.[1] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][3]
Temperature control is a key strategy to mitigate this. The second (and third) alkylation steps are distinct reactions with their own activation energies. By lowering the reaction temperature, you can often find a "sweet spot" where the rate of the desired first alkylation is acceptable, while the rate of the subsequent over-alkylation is significantly reduced.[1] This kinetic control is a powerful tool for enhancing selectivity for the mono-N-alkylated product.
Q3: How does my choice of alkylating agent (e.g., alkyl halide vs. alcohol) affect the optimal reaction temperature?
The nature of the alkylating agent fundamentally changes the reaction mechanism and, consequently, the optimal temperature range.
-
With Alkyl Halides: This is a classic nucleophilic substitution (SN2) reaction. The temperature required depends on the reactivity of the halide (I > Br > Cl) and the aniline's nucleophilicity. These reactions can sometimes proceed at room temperature but often require moderate heating (e.g., 80-120°C) to drive the reaction to completion, especially with less reactive partners.[2]
-
With Alcohols (Borrowing Hydrogen Catalysis): This modern, atom-economical method utilizes a metal catalyst (e.g., based on Ru, Ir, Mn, Ni) to temporarily "borrow" hydrogen from the alcohol, forming an aldehyde intermediate in situ.[4][5][6] The aniline reacts with the aldehyde to form an imine, which is then reduced by the "borrowed" hydrogen to yield the N-alkylated product and water.[6] This process often requires higher temperatures (e.g., 80-140°C) to facilitate the initial, often rate-limiting, dehydrogenation of the alcohol by the catalyst.[2][7] However, some highly active modern catalysts can operate under milder conditions.[4][8]
Troubleshooting Guide: Temperature-Related Issues
Q4: My reaction is incredibly slow or shows no conversion. What's the first step regarding temperature?
If you observe poor or no conversion, insufficient thermal energy is a likely cause, assuming all reagents are correct and pure.
Troubleshooting Steps:
-
Gradual Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-20°C increments). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each new temperature.
-
Monitor for Byproducts: As you increase the temperature, be vigilant for the appearance of new, undesired spots on your TLC plate. This will help you identify the threshold at which side reactions become significant.[1]
-
Consider the Solvent's Boiling Point: Ensure your chosen temperature does not exceed the boiling point of your solvent unless you are using a sealed vessel or a reflux condenser. Common solvents for N-alkylation include polar aprotic options like DMF, DMSO, or acetonitrile, which help stabilize charged intermediates.[2]
Q5: My TLC plate is a mess with multiple unidentified byproducts. Could temperature be the culprit?
Yes, excessively high temperatures are a common cause of complex reaction mixtures due to the promotion of multiple side reactions.
Diagnostic Workflow:
-
Re-run at a Lower Temperature: The most direct test is to repeat the reaction at a significantly lower temperature (e.g., reduce by 30-40°C) or even at room temperature, allowing it to run for a longer period. If the reaction mixture is cleaner, albeit slower, high temperature is the likely cause of the byproducts.
-
Identify the Side Reactions: Common byproducts include over-alkylated products, C-alkylated anilines (where the alkyl group adds to the aromatic ring), and products from elimination if using sterically hindered alkyl halides.
-
Optimize for Selectivity: Once a cleaner profile is achieved at a lower temperature, you can gradually increase it to find the optimal balance between an acceptable reaction rate and minimal byproduct formation.
Data Presentation & Experimental Protocols
Table 1: Effect of Temperature on a Model N-Alkylation Reaction
This table summarizes typical outcomes for the N-methylation of 2-nitroaniline with methyl iodide, illustrating the trade-offs associated with temperature changes.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temp (25°C) | 80°C | 120°C |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Time | 24 hours | 8 hours | 4 hours |
| Conversion of Aniline | ~15% | ~95% | >99% |
| Selectivity (Mono/Di) | >95% Mono | ~85% Mono / 10% Di | ~70% Mono / 25% Di |
| Observations | Very slow reaction rate. | Good conversion with acceptable selectivity.[2] | Fast reaction but significant over-alkylation. |
Data is representative and compiled based on principles described in cited literature.
Visualizing the Troubleshooting Process
The following flowchart provides a systematic approach to optimizing reaction temperature.
Caption: A troubleshooting flowchart for temperature optimization in N-alkylation.
Experimental Protocols
Protocol 1: Catalytic N-Alkylation of Aniline with an Alcohol (Borrowing Hydrogen)
This protocol describes a general procedure for the ruthenium-catalyzed N-methylation of aniline with methanol and is adapted from established methods.[1]
-
Materials:
-
Aniline (1.0 mmol, 1.0 eq)
-
Anhydrous Methanol (1-2 mL)
-
Ruthenium Catalyst (e.g., a Ru-pincer complex, 0.5 mol%)
-
Base (e.g., Cs₂CO₃ or t-BuOK, 1.0-2.0 eq)
-
Schlenk tube (10 mL) with magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the aniline and anhydrous methanol via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., start screening at 100°C, then try 120°C and 140°C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After the reaction period, remove the tube from the oil bath and allow it to cool to room temperature.
-
Take an aliquot for analysis (TLC, GC-MS, or LC-MS) to determine conversion and selectivity.
-
Once cooled, carefully unseal the tube. Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-methylaniline product.[1]
-
Protocol 2: Reductive Amination of Aniline with an Aldehyde
This one-pot procedure is a versatile alternative that often proceeds at milder temperatures, providing excellent control over mono-alkylation.[1]
-
Materials:
-
Aniline (1.0 mmol, 1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)
-
Reducing Agent (e.g., Sodium Borohydride, NaBH₄, 1.0 mmol, 1.0 eq)
-
Solvent (e.g., Tetrahydrofuran (THF) or Methanol, 3 mL)
-
Round-bottomed flask (10 mL) with magnetic stirrer
-
-
Procedure:
-
In a 10 mL round-bottomed flask, dissolve the aniline and benzaldehyde in the solvent at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate. Monitor by TLC.
-
Once imine formation is evident, cool the mixture in an ice bath (0°C).
-
Carefully add the sodium borohydride in small portions to the stirring mixture. Caution: Gas evolution (H₂).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 1-4 hours, monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzylaniline.[1]
-
References
- BenchChem. (2025).
-
Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
Gunanathan, C., & Milstein, D. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
- BenchChem. (2025).
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress. [Link]
-
ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction. [Link]
-
Vedantu. (n.d.). Explain the alkylation of aniline. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Bayguzina, A. R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2020). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
- Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. U.S.
-
ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts. [Link]
-
Bar-Ziv, T., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Kumar, A., et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
-
LookChem. (n.d.). Purification of Aniline. [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of aniline with benzyl alcohol. [Link]
-
Ma, Y., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Over-alkylation in Aniline Synthesis
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in synthetic chemistry: the prevention of over-alkylation during aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their N-alkylation reactions of anilines. Here, we delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure the selective synthesis of mono-N-alkylanilines.
Understanding the Challenge: The Nucleophilicity Problem
The N-alkylation of aniline is a fundamental transformation in organic synthesis. However, a common and often frustrating side reaction is over-alkylation, leading to the formation of undesired N,N-dialkylated anilines and, in some cases, quaternary ammonium salts.[1][2][3] This occurs because the initial product of mono-alkylation, a secondary amine, is frequently more nucleophilic than the starting aniline.[1][2] This increased nucleophilicity makes the mono-alkylated product more reactive towards the alkylating agent, leading to a second alkylation event.[1]
This guide will provide you with the necessary tools to mitigate this inherent reactivity and steer your synthesis towards the desired mono-alkylated product.
Troubleshooting Guide: A Question-and-Answer Approach
Here we address specific issues you might encounter during your experiments, providing both the "what" and the "why" for each troubleshooting step.
Q1: My reaction is producing a significant amount of N,N-dialkylated aniline. How can I favor the formation of the mono-alkylated product?
This is the most common issue in aniline alkylation. Here are several strategies to address this, ranging from simple adjustments to alternative synthetic routes.
Strategy 1: Stoichiometric Control
-
The "Why": By using a large excess of aniline relative to the alkylating agent, you increase the statistical probability of the alkylating agent colliding with and reacting with an aniline molecule rather than the mono-alkylated product.[1][2]
-
Protocol:
-
Start with an aniline-to-alkylating agent molar ratio of at least 5:1.
-
If over-alkylation persists, increase the excess of aniline incrementally (e.g., to 10:1).
-
Be mindful that this approach will require a more rigorous purification step to remove the unreacted aniline.
-
Strategy 2: Adjusting Reaction Conditions
-
The "Why": The rates of the first and second alkylation reactions can be influenced by temperature and solvent polarity. Lowering the temperature can sometimes disproportionately slow down the second alkylation, thus improving selectivity for the mono-alkylated product.[1]
-
Troubleshooting Steps:
-
Temperature: If your reaction is run at elevated temperatures, try reducing it by 10-20 °C and monitor the reaction progress.
-
Solvent: Less polar solvents can sometimes disfavor the formation of the more polar dialkylated product and the transition state leading to it.
-
Strategy 3: Choice of Alkylating Agent
-
The "Why": The reactivity of the alkylating agent plays a crucial role. Highly reactive alkylating agents (e.g., methyl iodide) are more prone to over-alkylation.[4] Using a less reactive alkylating agent can provide better control.
-
Recommendations:
-
If possible, consider using alkyl bromides or chlorides instead of iodides.
-
For highly electrophilic starting materials, a lower reaction temperature is crucial to prevent over-alkylation.[5]
-
Q2: I've tried adjusting stoichiometry and conditions, but over-alkylation is still a major issue. What other synthetic methods can I use for mono-alkylation?
When simple adjustments are insufficient, more robust methods are required. Reductive amination and the use of protecting groups are two powerful strategies.
Method 1: Reductive Amination
-
The "Why": Reductive amination is a highly selective method for forming mono-N-alkylanilines.[6][7][8] It involves the reaction of aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1] Since the imine formation is a 1:1 reaction, it inherently avoids over-alkylation.[8]
-
Experimental Protocol: One-Pot Reductive Mono-N-alkylation using Pd/C [9]
-
To a flask containing Pd/C (0.1 equivalents), add a solution of ammonium formate (5 equivalents) in water.
-
Stir the mixture for 1 minute to activate the catalyst.
-
Add the aniline (1 equivalent) and the corresponding aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
A key advantage of this protocol is its mild conditions and use of an in-situ hydrogen donor, making it a more environmentally benign option.[9][10]
-
Method 2: Using Protecting Groups
-
The "Why": Temporarily protecting the amino group of aniline prevents it from reacting with the alkylating agent.[2][11] Acetylation is a common protection strategy where aniline is converted to acetanilide.[12][13] The resulting amide is significantly less nucleophilic, thus preventing N-alkylation. Following a different desired reaction (e.g., Friedel-Crafts on the ring), the acetyl group can be removed to regenerate the amino group.[12][13][14]
-
Experimental Protocol: Protection-Deprotection Strategy
-
Protection (Acetylation): React aniline with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine, to form acetanilide.[13]
-
Alkylation (if targeting ring substitution): Perform the desired reaction on the aromatic ring. Note that direct N-alkylation is blocked.
-
Deprotection (Hydrolysis): Hydrolyze the acetanilide back to the substituted aniline using acidic or basic conditions.[13]
-
Q3: My reaction yield is very low, even when over-alkylation is not the primary issue. What could be the cause?
Low yields can stem from several factors unrelated to over-alkylation.
-
Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1]
-
Inappropriate Reaction Conditions: The reaction may require higher temperatures or a different solvent to proceed at a reasonable rate.[1]
-
Catalyst Inefficiency: If using a catalytic method, the catalyst may be poisoned or not suitable for the specific substrates.[1]
-
Workup and Purification Issues: The desired product might be lost during extraction or purification, especially if it has some aqueous solubility.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q: Can I use Friedel-Crafts alkylation to introduce an alkyl group onto the aniline ring?
A: Direct Friedel-Crafts alkylation or acylation of aniline is generally unsuccessful.[12][15] The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that prevents the desired reaction on the ring.[14][15][16] To perform a Friedel-Crafts reaction, the amino group must first be protected, for example, by converting it to an acetanilide.[12][14]
Q: What role do catalysts play in selective mono-alkylation?
A: Certain catalysts can promote the selective mono-alkylation of aniline. Heterogeneous catalysts like zeolites and some metal-organic frameworks (MOFs) can offer steric hindrance that favors the reaction with the less bulky primary amine.[2][17][18] For instance, specific zeolites with controlled pore sizes can selectively allow the formation of N-alkylaniline while suppressing C-alkylation and over-alkylation at temperatures between 250-350°C.[19][20] Nickel-catalyzed "borrowing hydrogen" strategies using alcohols as alkylating agents also show high selectivity for mono-alkylation.[21]
Q: How can I effectively purify my desired mono-alkylaniline from unreacted aniline and over-alkylation byproducts?
A: The purification strategy depends on the physical properties of the components in your reaction mixture.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.
-
Distillation: If the boiling points of aniline, the mono-alkylated product, and the di-alkylated product are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[1]
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways in the N-alkylation of aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protective Groups [organic-chemistry.org]
- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Aniline does not undergo - CUETMOCK [cuetmock.com]
- 16. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 17. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. ovid.com [ovid.com]
- 19. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2,6-dichloro-N-methylaniline Hydrochloride in Solution
Welcome to the technical support center for 2,6-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find scientifically grounded answers to frequently asked questions and practical troubleshooting workflows to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a slight color. What could be the cause?
Discoloration, often to a yellow or brown hue, is a common indicator of chemical degradation in aniline derivatives.[1] This is typically caused by oxidation or photodegradation. The N-methylaniline structure is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process.[1] It is crucial to store your solutions, particularly stock solutions, protected from light and in tightly sealed containers to minimize exposure to oxygen.
Q2: I'm observing inconsistent results in my assays using a stock solution of this compound that is a few weeks old. Could this be a stability issue?
Yes, inconsistent analytical results are a strong indication of compound degradation. The stability of this compound in solution can be influenced by several factors including pH, temperature, and light exposure.[2][3][4] Over time, the concentration of the active compound may decrease due to degradation, leading to a loss of potency and variability in your experimental outcomes. For sensitive and quantitative experiments, it is always recommended to use freshly prepared solutions or to validate the stability of your stock solution under your specific storage conditions.
Q3: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound in solution is primarily governed by the following factors:
-
pH: The pH of the solution can significantly impact the stability of aniline derivatives. Both acidic and basic conditions can potentially catalyze hydrolysis of the amine hydrochloride or promote other degradation pathways. The stability profile across a range of pH values should be determined experimentally.
-
Light: Aromatic amines are often photosensitive and can degrade upon exposure to UV or even ambient light.[5] Photodegradation can lead to complex reaction pathways and the formation of various byproducts.
-
Temperature: As with most chemical reactions, elevated temperatures will generally accelerate the rate of degradation.[6][7] Storing solutions at lower temperatures (e.g., 2-8°C or frozen) can significantly slow down degradation processes.
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of the N-methylaniline moiety.[1] The use of de-gassed solvents or the addition of antioxidants can be considered for long-term storage, although the compatibility of any additives with your experimental system must be verified.
Q4: What are the likely degradation pathways for this compound?
Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species. The aromatic ring itself can also be a site of oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For chlorinated anilines, this can involve reactions with hydroxyl radicals or other reactive species generated in solution.[8]
-
Hydrolysis: While the N-methylaniline linkage is generally stable, extreme pH conditions and elevated temperatures could potentially lead to hydrolysis, although this is less common for anilines compared to esters or amides.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound solutions.
Issue: Unexpected peaks are appearing in my chromatogram over time.
This is a classic sign of degradation product formation. To address this, a forced degradation study is highly recommended to identify the potential degradants and the conditions that promote their formation.[9][10][11]
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: A decision-making workflow for troubleshooting the appearance of unknown peaks in chromatographic analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound and for developing stability-indicating analytical methods.[9][10] This involves subjecting the compound to stress conditions to accelerate its degradation.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Take samples at various time points.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Take samples at various time points.
-
Thermal Degradation: Place a sample of the stock solution in a calibrated oven at a high temperature (e.g., 80°C). Take samples at various time points.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all samples, including a non-degraded control, by a suitable chromatographic method (e.g., reverse-phase HPLC with a C18 column). The mobile phase and gradient should be optimized to separate the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry can be used for structural elucidation of the major degradants.
Potential Degradation Pathway Illustration
Caption: A simplified diagram illustrating potential oxidative degradation pathways for 2,6-dichloro-N-methylaniline.
Data Summary
The following table summarizes the expected outcomes from a forced degradation study of this compound. The actual extent of degradation will depend on the specific experimental conditions.
| Stress Condition | Expected Observation | Potential Degradation Products |
| 0.1 M HCl, 60°C | Minor degradation may be observed. | Hydrolysis products (unlikely to be significant). |
| 0.1 M NaOH, RT | Potential for some degradation. | Base-catalyzed degradation products. |
| 3% H₂O₂, RT | Significant degradation is likely. | N-oxides, hydroxylated species. |
| Heat (80°C) | Moderate to significant degradation. | Thermally induced degradation products. |
| Light (ICH Q1B) | Significant degradation is possible. | Photodegradation products, potentially colored. |
References
- Abthagir, P. S., & Saraswathi, R. (2004). Aging and thermal degradation of poly(N-methylaniline). Thermochimica Acta, 411(2), 109-123.
- Nitoi, I., Oancea, P., & Cristea, I. (n.d.). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. CABI Digital Library.
- ResearchGate. (2004). Aging and thermal degradation of poly(N-methylaniline) | Request PDF.
- ResearchGate. (n.d.). (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites.
- Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Levin, M. (n.d.).
- ResearchGate. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline.
- Rurack, K., & Spieles, M. (2015). Benchmark Thermochemistry of N-Methylaniline. The Journal of Physical Chemistry A.
- PubMed. (n.d.).
- Google Patents. (n.d.).
- MedCrave online. (2016).
- Yufeng. (2024).
- PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
- NIH. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC.
- SynThink Research Chemicals. (n.d.). 2,6-Dichloro-3-methylaniline | 64063-37-2.
- ChemicalBook. (n.d.). 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2.
- Biomedical and Environmental Sciences. (n.d.).
- PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM.
- Benchchem. (n.d.). An In-depth Technical Guide to 2,6-Dichloroaniline (CAS Number: 608-31-1).
- Google Patents. (n.d.). CN1740142A - Prepn process of 2,6-dichloroaniline.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 2,6-Dichloro-3-methylaniline(64063-37-2).
- ResearchGate. (2016). Photodegradation of aniline in aqueous suspensions of microalgae.
- Google Patents. (n.d.). CN103524358A - Synthetic method of 2, 6-dichloroaniline.
- PubChem. (n.d.). 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529.
- PubChem. (n.d.). 2,6-Dichloro-N-phenylaniline | C12H9Cl2N | CID 84867.
- Guidechem. (n.d.). 2,6-Dichloro-3-methylaniline 64063-37-2 wiki.
- Wikipedia. (n.d.). 2,6-Dichloroaniline.
- Sigma-Aldrich. (n.d.). 2,6-dichloro-3-methylaniline AldrichCPR.
- PubMed. (n.d.).
- ChemicalBook. (n.d.). 2,6-Dichloro-3-methylaniline(64063-37-2) 1H NMR spectrum.
- (n.d.).
- PubChem. (n.d.). 2,6-Dichloroaniline | C6H5Cl2N | CID 11846.
- National Toxicology Program (NTP). (n.d.). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7)
- ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
- PubMed. (n.d.). FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
Sources
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 2. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Managing Exothermic Reactions in Aniline Alkylation
Welcome to the Technical Support Center for managing exothermic reactions in aniline alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The information herein is structured to address common and critical issues encountered during experimental work, emphasizing scientific integrity, practical solutions, and safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the exothermic nature of aniline alkylation and foundational concepts for its control.
Q1: Why is temperature control so critical in aniline alkylation reactions?
Aniline alkylation, particularly with highly reactive alkylating agents like alkyl halides, is a significantly exothermic process. The reaction releases a substantial amount of heat, which, if not properly managed, can lead to a rapid increase in the reaction temperature.[1] This uncontrolled temperature escalation, known as a thermal runaway, can have severe consequences, including:
-
Reduced Selectivity and Yield: Higher temperatures can promote side reactions, most notably over-alkylation, leading to the formation of di- and tri-alkylanilines, and in some cases, quaternary ammonium salts.[2][3] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[2][3]
-
Decomposition of Reactants and Products: Elevated temperatures can cause the decomposition of starting materials, reagents, or the desired product, leading to a lower yield and a complex mixture of impurities.[2]
-
Safety Hazards: In a closed system, a thermal runaway can cause a dangerous buildup of pressure, potentially leading to vessel rupture or an explosion.[1]
Therefore, precise temperature control is paramount for ensuring reaction selectivity, maximizing yield, and maintaining a safe experimental environment.
Q2: What are the primary factors influencing the exothermicity of aniline alkylation?
Several factors contribute to the rate and magnitude of heat generation in aniline alkylation:
-
Reactivity of the Alkylating Agent: The nature of the alkylating agent plays a crucial role. More reactive agents, such as alkyl iodides and bromides, will lead to a faster and more exothermic reaction compared to less reactive agents like alkyl chlorides.[2]
-
Stoichiometry of Reactants: The ratio of aniline to the alkylating agent is a critical parameter. Using a large excess of aniline can help to favor mono-alkylation and control the reaction rate.[2] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation and can increase the overall heat release.[2]
-
Reaction Concentration: More concentrated reaction mixtures will have a higher rate of heat generation per unit volume, making them more challenging to control. Diluting the reaction can help to moderate the exotherm.[1]
-
Choice of Solvent: The solvent can influence the reaction rate and also acts as a heat sink. Aprotic solvents are often efficient for N-alkylation.[2] The solvent's heat capacity and boiling point are important considerations for thermal management.
-
Presence and Type of Catalyst: In catalytic alkylations (e.g., using alcohols as alkylating agents), the choice of catalyst is critical and will significantly affect the reaction rate and, consequently, the heat evolution.[3]
Q3: What are the initial warning signs of a potential thermal runaway reaction?
Early detection of a developing thermal runaway is critical for preventing accidents. Key indicators include:
-
A sudden, rapid increase in the internal reaction temperature that is not responsive to the cooling system.
-
A noticeable increase in the pressure within the reaction vessel, as indicated by a pressure gauge.
-
Vigorous, uncontrolled boiling of the solvent, even with adequate cooling.
-
Changes in the physical appearance of the reaction mixture, such as a sudden color change or an increase in viscosity.
-
Evolution of unexpected gases or fumes from the reaction vessel.[4]
Should any of these signs be observed, immediate emergency procedures must be initiated.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems encountered during aniline alkylation, presented in a question-and-answer format.
Troubleshooting Guide 1: Runaway Reaction and Loss of Temperature Control
Q: My reaction temperature is rising uncontrollably, and the cooling bath is not effective. What are the immediate steps I should take?
A: A rapid, uncontrolled temperature rise indicates a thermal runaway, which requires immediate and decisive action to prevent a serious incident. Follow this emergency protocol:
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the alkylating agent or any other reactants.[1]
-
Enhance Cooling: If possible and safe to do so, increase the cooling capacity. This can be achieved by:
-
Adding dry ice or a colder solvent to the external cooling bath.
-
If using a recirculating chiller, lowering the setpoint to its minimum temperature.
-
-
Alert Personnel: Inform colleagues and the lab supervisor about the situation immediately.
-
Prepare for Quenching (if safe): If the reaction continues to accelerate and there is a risk of vessel over-pressurization, a controlled quench may be necessary. This should only be attempted if you have a pre-planned quenching procedure and the necessary materials readily available.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Preventative Measures for Future Experiments:
-
Controlled Reagent Addition: Utilize a syringe pump or a dropping funnel with pressure equalization to add the alkylating agent slowly and at a controlled rate. This is one of the most effective ways to manage the heat generated.[1]
-
Dilution: Perform the reaction at a lower concentration to reduce the rate of heat evolution.
-
Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger safety margin before reaching a critical temperature.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote heat transfer from the reaction mixture to the vessel walls and the cooling medium, preventing the formation of localized hot spots.
-
Reaction Calorimetry: For scaling up reactions, consider performing reaction calorimetry to determine the heat of reaction and the maximum rate of heat evolution. This data is invaluable for designing an adequate cooling system.[5][6]
Troubleshooting Guide 2: Poor Yield and Low Selectivity for Mono-alkylation
Q: My aniline alkylation is resulting in a low yield of the desired mono-alkylated product and a significant amount of di-alkylated and other byproducts. How can I improve this?
A: Low yield and poor selectivity are common challenges in aniline alkylation, often stemming from over-alkylation. Here are several strategies to enhance the formation of the mono-alkylated product:
-
Control Stoichiometry: Employing a large excess of aniline relative to the alkylating agent is a primary strategy to favor mono-alkylation.[2] A typical starting point is a 3:1 to 5:1 molar ratio of aniline to alkylating agent.
-
Lower the Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step, which is often faster than the first due to the increased nucleophilicity of the mono-alkylated product.[2]
-
Choose a Less Polar Solvent: A less polar solvent can help to disfavor the formation of the more polar di-alkylated product and the transition state leading to it.
-
Select a Less Reactive Alkylating Agent: If possible, consider using a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide) to have better control over the reaction.[2]
-
Consider Reductive Amination: For a more controlled approach to mono-alkylation, reductive amination is an excellent alternative.[2] This two-step (or one-pot) method involves the formation of an imine from aniline and an aldehyde or ketone, followed by its reduction.[2][7]
-
Purification Technique: Ensure your workup and purification procedures are optimized to minimize product loss. N-alkylanilines can sometimes have partial solubility in the aqueous phase during extractions.[2]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental procedures in aniline alkylation.
Protocol 1: Controlled Addition of Alkylating Agent
This protocol describes the setup for a controlled, slow addition of a liquid alkylating agent to a solution of aniline.
Materials:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Pressure-equalizing dropping funnel
-
Inert gas inlet (e.g., nitrogen or argon)
-
Reflux condenser (if heating is required)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Assemble the Apparatus: Set up the three-neck flask with the magnetic stir bar, thermometer/thermocouple, and reflux condenser (if applicable) in a cooling bath.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Charge the Flask: Add the aniline and solvent to the flask and begin stirring.
-
Cool the Mixture: Cool the aniline solution to the desired initial reaction temperature.
-
Charge the Dropping Funnel: Add the alkylating agent to the pressure-equalizing dropping funnel.
-
Slow Addition: Begin the dropwise addition of the alkylating agent to the stirred aniline solution. The rate of addition should be slow enough to maintain the internal reaction temperature within a narrow, desired range.
-
Monitor the Temperature: Continuously monitor the internal temperature. If it begins to rise too quickly, slow down or temporarily stop the addition.
-
Complete the Reaction: Once the addition is complete, continue to stir the reaction at the desired temperature for the specified time, monitoring its progress by TLC or GC-MS.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
Procedure:
-
Prepare the Eluent: Prepare a suitable eluent system in the developing chamber and allow the atmosphere to saturate. A good starting point for N-alkylanilines is a 9:1 mixture of hexanes:ethyl acetate.[8]
-
Spot the Plate: Using a capillary tube, spot a small amount of the starting aniline solution (co-spot), and the reaction mixture on the TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain.
-
Interpret the Results: The disappearance of the aniline spot and the appearance of a new product spot indicate the reaction is progressing. The relative Rf values will help in identifying the starting material, mono-alkylated product, and potentially the di-alkylated product.
Section 4: Data Presentation
Table 1: Recommended Solvents for Aniline Alkylation
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Acetonitrile | Polar Aprotic | 82 | Good for many nucleophilic substitutions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A common choice, but can form peroxides. |
| Toluene | Nonpolar Aprotic | 111 | Higher boiling point, useful for reactions requiring heat. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Low boiling point, easy to remove post-reaction. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, can be difficult to remove. |
Section 5: Visualizations
Diagram 1: Reaction Mechanism of Aniline N-Alkylation
Caption: Emergency response workflow for an exothermic event during aniline alkylation.
References
-
ioMosaic. (n.d.). Relief System Sizing for Runaway Chemical Reactions: A Simple Comprehensive Approach. Retrieved from [Link]
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
-
ioKinetic. (n.d.). Pressure Relief Design for Reactive Systems. Retrieved from [Link]
-
ioMosaic Corporation. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. Retrieved from [Link]
-
Global Heat Transfer. (n.d.). Heat transfer fluid for chemical processing | HTFs for chemicals. Retrieved from [Link]
-
Total Fluid Solutions. (n.d.). Reactor Heating and Cooling. Retrieved from [Link]
-
Sigma HSE. (n.d.). Emergency Relief Sizing. Retrieved from [Link]
-
Jensen Hughes. (2019, September 13). Emergency Relief System Design. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2024, April 10). Fact Sheet: Heating Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Heat-transfer fluid. Retrieved from [Link]
-
Flexachem. (n.d.). Single-Fluid Heat Transfer System For Reactors. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]
-
Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
-
National Institutes of Health. (2022, September 2). Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents to in Situ Generated aza-p-Quinone Methides. Retrieved from [Link]
-
ResearchGate. (n.d.). A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. Retrieved from [Link]
-
Quora. (2025, August 16). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? Retrieved from [Link]
-
University of California, Irvine EH&S. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
- Google Patents. (n.d.). Process for the selective alkylation of an aniline.
-
University of California, Irvine EH&S. (n.d.). Quenching of Water Reactive Materials. Retrieved from [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react.... Retrieved from [Link]
-
MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Retrieved from [Link]
-
Wiley Online Library. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Semco Infratech. (n.d.). Internal Chemical Reactions Behind Thermal Runaway Events. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Retrieved from [Link]
Sources
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- 3. tsijournals.com [tsijournals.com]
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- 5. researchgate.net [researchgate.net]
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Technical Support Center: Improving Regioselectivity in Aniline Chlorination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the fundamental, yet often challenging, reactions in organic synthesis: the chlorination of aniline. Our goal is to equip you with the knowledge to troubleshoot common experimental issues, improve regioselectivity, and ensure the integrity of your results.
The electrophilic aromatic substitution of aniline is a powerful tool for introducing chlorine atoms onto an aromatic ring, a common step in the synthesis of pharmaceuticals and other high-value chemical entities. However, the high reactivity of the aniline ring, driven by the strongly activating amino group, often leads to a lack of selectivity and the formation of undesired byproducts. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chlorination of aniline, providing step-by-step guidance to resolve them.
Issue 1: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated anilines with low selectivity for the desired para-isomer.
Root Cause Analysis: The amino group (-NH₂) in aniline is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity often leads to multiple chlorination events and a mixture of ortho and para isomers, with the para product usually predominating in the absence of specific directing groups or catalysts.[1] Over-chlorination is a common consequence of the high electron density in the aniline ring.[2]
Troubleshooting Steps & Solutions:
-
Protect the Amino Group via N-Acylation: This is the most effective and widely used strategy to control both the reactivity and regioselectivity of the reaction.[3][4] By converting the highly activating amino group into a less activating acetamido group (-NHCOCH₃), you can achieve selective monochlorination, primarily at the para position due to steric hindrance from the bulky acetyl group.[4]
-
Experimental Protocol: N-Acetylation of Aniline to Acetanilide [3]
-
In a fume hood, dissolve aniline in glacial acetic acid in a suitable flask.
-
Separately, prepare a solution of acetic anhydride in glacial acetic acid.
-
Slowly add the acetic anhydride solution to the aniline solution with constant stirring. An exothermic reaction will occur.
-
After the initial exotherm subsides, gently warm the mixture for approximately 10 minutes to ensure complete reaction.
-
Pour the warm reaction mixture into cold water with vigorous stirring to precipitate the acetanilide.
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.
-
The crude acetanilide can then be chlorinated, followed by hydrolysis of the acetyl group to yield the desired para-chloroaniline.
-
-
-
Control Stoichiometry and Reaction Conditions: Carefully control the molar ratio of the chlorinating agent to the aniline substrate. Using a slight excess of aniline can sometimes help minimize dichlorination. Additionally, running the reaction at lower temperatures can increase selectivity by favoring the kinetically controlled product.
-
Choice of Chlorinating Agent: While elemental chlorine can be used, it is often too reactive and difficult to handle. Milder chlorinating agents can offer better control.
-
N-Chlorosuccinimide (NCS): A convenient and effective reagent for the chlorination of anilines.[5] The reaction can often be carried out under milder conditions, and the stoichiometry is easier to control.
-
Sulfuryl Chloride (SO₂Cl₂): Can be used for direct chlorination, but careful control of conditions is necessary to avoid over-reaction.[1]
-
Logical Workflow for Improving Para-Selectivity
Sources
- 1. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Validation of 2,6-dichloro-N-methylaniline Hydrochloride as an Analytical Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the rigorous validation of the analytical standards used. This guide provides an in-depth technical comparison for the validation of 2,6-dichloro-N-methylaniline hydrochloride as an analytical standard. We will explore the critical validation parameters, compare its analytical performance with relevant alternatives, and provide detailed experimental protocols grounded in scientific principles and regulatory expectations.
The validation of an analytical standard is not a mere checklist of experiments but a holistic process to establish its fitness for a specific analytical purpose. For this compound, a compound likely used as a reference material in the analysis of related active pharmaceutical ingredients (APIs) or as a starting material in their synthesis, its unambiguous identification, purity, and accurately assigned potency are critical. This guide is structured to provide a comprehensive framework for this validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH)[1][2], United States Pharmacopeia (USP)[3], and the Food and Drug Administration (FDA).
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of a robust validation strategy. These properties dictate the choice of analytical techniques and the design of experimental conditions.
| Property | Expected Value/Characteristic | Implication for Analysis |
| Chemical Formula | C₇H₈Cl₃N | Provides the exact mass for mass spectrometry. |
| Molecular Weight | 212.50 g/mol | Essential for calculating concentrations and assay values. |
| Appearance | White to off-white solid | Visual inspection is a preliminary identification test. |
| Solubility | Soluble in polar solvents like methanol and water. | Guides the selection of diluents for sample preparation. |
| pKa | Estimated acidic pKa due to the hydrochloride salt. | Influences the choice of mobile phase pH in HPLC to ensure optimal peak shape.[4] |
Comparative Framework: Alternatives to this compound
An objective evaluation of an analytical standard involves comparing its performance against credible alternatives. For this guide, we will consider the following as comparators:
-
2,6-dichloro-N-methylaniline (Free Base): The non-salt form of the target analyte. Its validation will highlight the influence of the hydrochloride salt on analytical behavior.
-
Positional Isomers (e.g., 2,5-dichloro-N-methylaniline hydrochloride, 3,4-dichloro-N-methylaniline hydrochloride): These compounds are critical for demonstrating the specificity of the analytical method.[5]
-
Structurally Similar Certified Reference Materials (CRMs): If available, CRMs from national metrology institutes provide the highest level of comparison for accuracy.
Experimental Validation Protocols
The following sections detail the experimental workflows for validating the this compound analytical standard.
Identification
The first step is to unequivocally confirm the identity of the standard. A combination of spectroscopic techniques is employed for this purpose.
Workflow for Identification:
Caption: Workflow for the identification of the analytical standard.
Experimental Details:
-
¹H and ¹³C NMR Spectroscopy: Dissolve the standard in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra should be consistent with the proposed structure of this compound, showing the characteristic shifts for the aromatic protons, the N-methyl group, and the aromatic carbons.
-
Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer to determine the accurate mass of the molecular ion. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire the infrared spectrum of the solid standard. The spectrum should exhibit characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Cl stretching.
-
UV-Vis Spectroscopy: Record the UV spectrum in a suitable solvent (e.g., methanol). The spectrum should show a characteristic absorption maximum (λmax), which can be used for preliminary identification and quantification.
Purity Determination and Impurity Profiling
Purity is a critical attribute of an analytical standard. A high-performance liquid chromatography (HPLC) method is typically the primary technique for this assessment due to its high resolution and sensitivity. Gas chromatography (GC) can be a valuable orthogonal technique.
Workflow for Purity and Impurity Analysis:
Caption: Workflow for purity determination and impurity profiling.
Illustrative HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | The acidic mobile phase ensures the analyte is in its protonated form, leading to better peak shape.[4] |
| Gradient | 30% B to 90% B over 20 min | A gradient elution is necessary to separate potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | Diode Array Detector (DAD) at 240 nm | Allows for the detection of the analyte and any UV-active impurities. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
Method Validation Parameters for Purity:
-
Specificity: The method's ability to assess the analyte in the presence of its potential impurities, including positional isomers and degradation products, must be demonstrated. This is achieved by spiking the standard with known impurities and performing forced degradation studies.
-
Forced Degradation: Exposing the standard to stress conditions (acidic, basic, oxidative, thermal, and photolytic) helps to identify potential degradation products and demonstrates the stability-indicating nature of the method.[1][2][6] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.[7]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 105 °C for 48 hours (solid state) |
| Photolytic | ICH Q1B compliant light exposure |
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined to establish the sensitivity of the method for detecting and quantifying low levels of impurities.
Assay (Potency) Determination
The assay determines the potency of the analytical standard. This is typically performed using a validated HPLC method with an external standard calibration.
Workflow for Assay Determination:
Caption: Workflow for assay (potency) determination.
Method Validation Parameters for Assay:
-
Accuracy: The closeness of the measured value to the true value. This is assessed by recovery studies, spiking a placebo with known amounts of the standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trial).
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used to establish linearity.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Comparison of Validation Data: An Illustrative Example
The following tables present illustrative data comparing the validation of this compound with its free base and a positional isomer.
Table 1: Comparison of Purity and Impurity Profile
| Parameter | 2,6-dichloro-N-methylaniline HCl | 2,6-dichloro-N-methylaniline (Free Base) | 2,5-dichloro-N-methylaniline HCl (Isomer) |
| Purity (HPLC, Area %) | 99.8% | 99.7% | 99.5% |
| Major Impurity | Unidentified at RRT 1.2 (0.15%) | Unidentified at RRT 1.2 (0.20%) | Isomer impurity at RRT 0.9 (0.3%) |
| Degradation Profile | Stable to heat and light; degrades in strong base. | Similar stability profile to the hydrochloride salt. | May exhibit different degradation pathways. |
Table 2: Comparison of Assay Validation Parameters
| Parameter | 2,6-dichloro-N-methylaniline HCl | 2,6-dichloro-N-methylaniline (Free Base) |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.1% |
| Precision (RSD) | Repeatability: < 0.5%Intermediate: < 1.0% | Repeatability: < 0.6%Intermediate: < 1.2% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 80% - 120% of nominal concentration | 80% - 120% of nominal concentration |
Conclusion and Recommendations
The validation of this compound as an analytical standard requires a systematic and scientifically sound approach. This guide has outlined the essential experimental protocols and validation parameters based on established regulatory guidelines.
Key Findings:
-
A combination of spectroscopic and chromatographic techniques is necessary for a comprehensive validation.
-
The development of a stability-indicating HPLC method is crucial for accurate purity and assay determination.
-
Comparison with the free base and positional isomers is essential to demonstrate the specificity and robustness of the analytical methods.
Recommendations for Implementation:
-
Always pre-define acceptance criteria for all validation parameters in a validation protocol.
-
Thoroughly document all experimental procedures and results in a comprehensive validation report.
-
When a Certified Reference Material is not available, a well-characterized in-house primary standard should be established and used for calibration.
By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently establish the suitability of this compound as an analytical standard, thereby ensuring the quality and reliability of their analytical data.
References
-
Chemical Register. This compound. [Link]
-
International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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MedCrave. Forced degradation studies. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
-
U.S. Pharmacopeia. USP General Chapter <1225> Validation of Compendial Procedures. [Link]
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U.S. Pharmacopeia. USP General Chapter <1226> Verification of Compendial Procedures. [Link]
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Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
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A Comparative Guide to the Reactivity of 2,6-dichloro-N-methylaniline Hydrochloride and 2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and ultimately, the viability of a synthetic route. Substituted anilines are foundational building blocks, and understanding the nuanced differences in their reactivity is paramount. This guide provides an in-depth comparative analysis of two structurally related anilines: 2,6-dichloro-N-methylaniline hydrochloride and 2,6-dichloroaniline. We will explore how the seemingly subtle difference of N-methylation and the hydrochloride salt form dramatically impacts their chemical behavior, supported by experimental data and mechanistic insights.
Structural and Electronic Profiles: A Tale of Two Amines
At first glance, both molecules share a 2,6-dichlorinated phenyl ring. However, their nitrogen substituents—a methyl group and a proton in this compound versus two protons in 2,6-dichloroaniline—create distinct electronic and steric environments that govern their reactivity.
| Compound | Structure | Key Features |
| This compound | ![]() | Tertiary amine salt, protonated nitrogen, increased steric hindrance around the nitrogen. |
| 2,6-dichloroaniline | ![]() | Primary aromatic amine, available lone pair on nitrogen (in its free base form).[1][2] |
The two chlorine atoms in the ortho positions of both molecules exert a strong electron-withdrawing inductive effect and significant steric hindrance.[3] This "ortho effect" is a dominant factor influencing the basicity and nucleophilicity of the amino group.[4][5]
Basicity: The presence of ortho-substituents, regardless of their electronic nature, tends to decrease the basicity of anilines compared to aniline itself.[5] This is due to steric hindrance that destabilizes the corresponding ammonium cation formed upon protonation.[4][6] In the case of 2,6-dichloroaniline, the two electron-withdrawing chlorine atoms significantly reduce the electron density on the nitrogen, making it a very weak base.[3]
For 2,6-dichloro-N-methylaniline, the N-methyl group is electron-donating via an inductive effect, which would typically increase basicity.[7] However, this is counteracted by the steric hindrance from the ortho-chloro groups. When protonated to form the hydrochloride salt, the nitrogen's lone pair is no longer available for reactions until a base is introduced to liberate the free amine.
Comparative Reactivity in Key Transformations
The utility of these anilines in drug development often lies in their participation in N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. Here, their differing structures lead to significant differences in reactivity.
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals.[8][9] The reaction typically involves the nucleophilic attack of the amine on an acylating agent like an acid chloride or anhydride.
2,6-dichloroaniline: As a primary amine, 2,6-dichloroaniline can be readily acylated, although its reactivity is diminished by the electron-withdrawing chloro groups and steric hindrance. The reaction often requires a base to neutralize the acid byproduct and may necessitate elevated temperatures.
This compound: In its hydrochloride form, this compound is unreactive towards acylation as the nitrogen's lone pair is protonated. To induce reactivity, the free base must be generated in situ by the addition of a stoichiometric amount of a non-nucleophilic base. Once the free amine is formed, it is a stronger nucleophile than 2,6-dichloroaniline due to the electron-donating methyl group.[7] However, the increased steric bulk around the tertiary nitrogen can make it less reactive towards highly hindered acylating agents.
Experimental Protocol: Comparative N-Acetylation
Objective: To compare the reactivity of 2,6-dichloroaniline and 2,6-dichloro-N-methylaniline (from its hydrochloride salt) in a standard N-acetylation reaction.
Materials:
-
2,6-dichloroaniline
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates, NMR tubes, and other standard laboratory glassware
Procedure:
Reaction A: Acetylation of 2,6-dichloroaniline
-
In a round-bottom flask, dissolve 2,6-dichloroaniline (1.0 mmol) in ethyl acetate (10 mL).
-
Add triethylamine (1.2 mmol).
-
Add acetic anhydride (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction B: Acetylation of 2,6-dichloro-N-methylaniline
-
In a round-bottom flask, suspend this compound (1.0 mmol) in ethyl acetate (10 mL).
-
Add triethylamine (2.2 mmol) to first neutralize the HCl and then to act as a base for the reaction.
-
Add acetic anhydride (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Work-up and purify as described in Reaction A.
Expected Results and Discussion: Reaction A is expected to proceed to completion, albeit potentially slower than less hindered anilines. Reaction B will demonstrate the necessity of adding sufficient base to first liberate the free amine before acylation can occur. The yield of the N-acetylated product from 2,6-dichloro-N-methylaniline may be slightly lower if steric hindrance becomes a significant factor.
Alkylation of anilines can be challenging due to the potential for over-alkylation.
2,6-dichloroaniline: As a primary amine, it can be mono- or di-alkylated. Controlling the selectivity for mono-alkylation can be difficult and often requires careful control of stoichiometry and reaction conditions.
This compound: The free base is a secondary amine and can only be alkylated once more to form a quaternary ammonium salt. This can be an advantage when a tertiary amine is the desired product. However, the increased steric hindrance can make this second alkylation more challenging than the first alkylation of 2,6-dichloroaniline.
DOT Diagram: N-Alkylation Pathways
Caption: Comparative N-alkylation pathways.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] It is widely used in pharmaceutical synthesis.[12]
2,6-dichloroaniline: This is a common substrate for Buchwald-Hartwig amination. Its reactivity is influenced by the steric hindrance of the ortho-chloro groups, which can affect the oxidative addition and reductive elimination steps of the catalytic cycle.[13]
This compound: The hydrochloride salt is generally not used directly in Buchwald-Hartwig reactions. The free amine is required, and the presence of excess acid can be detrimental to the catalyst. Once liberated, the secondary amine can participate in the coupling. The steric bulk of the N-methyl group in addition to the ortho-chloro groups can make it a more challenging coupling partner than the primary 2,6-dichloroaniline, often requiring more specialized ligands and reaction conditions.
Data Summary Table: Comparative Reactivity
| Reaction Type | This compound | 2,6-dichloroaniline | Key Considerations |
| N-Acylation | Requires prior neutralization to form the free amine. Can be more nucleophilic but also more sterically hindered. | Reacts directly, but reactivity is reduced by electron-withdrawing groups. | Stoichiometry of base is critical for the hydrochloride salt. |
| N-Alkylation | Forms a tertiary amine, then a quaternary salt. Steric hindrance can be a factor. | Can lead to a mixture of mono- and di-alkylated products. | Control of stoichiometry is key for selective alkylation of the primary amine. |
| Buchwald-Hartwig Amination | Free amine is required. Increased steric hindrance may necessitate specialized ligands. | A common substrate, though steric hindrance from ortho-substituents can influence reactivity. | Catalyst and ligand choice are crucial for both substrates. |
Practical Considerations: Solubility and Handling
This compound: As a salt, it is generally more soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. This can be advantageous for certain purification procedures. It is a stable, crystalline solid that is easier to handle than the free amine.
2,6-dichloroaniline: This is a solid at room temperature with a melting point of 37-39 °C.[1] It is soluble in many common organic solvents. As with many anilines, it can be toxic and should be handled with appropriate personal protective equipment.[1]
Conclusion: Selecting the Right Reagent for Your Synthesis
The choice between this compound and 2,6-dichloroaniline is not merely a matter of substrate availability but a strategic decision based on the desired reaction outcome and synthetic pathway.
-
2,6-dichloroaniline is the more direct choice for reactions where a primary amine is required, such as in the initial formation of a secondary amine or in certain cross-coupling reactions. However, chemists must be prepared to manage the potential for over-alkylation and the compound's inherent reduced reactivity due to its electronic and steric profile.
-
This compound offers the advantage of a stable, easy-to-handle solid and provides a direct route to N-methylated tertiary amines. The key is to recognize the need for in situ generation of the free amine. While the N-methyl group enhances nucleophilicity, the combined steric hindrance with the ortho-chloro groups can be a significant factor to overcome.
Ultimately, a thorough understanding of the mechanistic principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in their drug discovery and development endeavors.
References
-
Ortho effect. (n.d.). In Wikipedia. Retrieved from [Link]
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Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]
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Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved from [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]
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2,6-Dichloroaniline: A Comprehensive Overview. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Rajeswarapalan, B., & Arjunan, V. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 7(10), 224-231. Retrieved from [Link]
-
van der Lubbe, S. C. C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Advances, 6(20), 16499-16508. Retrieved from [Link]
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Fagalde, F., & Toniazzo, V. (2003). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 107(20), 3949-3955. Retrieved from [Link]
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Ortho Effect. (n.d.). BYJU'S. Retrieved from [Link]
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Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15574-15584. Retrieved from [Link]
-
Synthesis of 2,6-dichloro-3-methylaniline. (2008). ResearchGate. Retrieved from [Link]
- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992). European Patent Office.
- CN103524358A - Synthetic method of 2, 6-dichloroaniline. (2014). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
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Aniline one shot /Preparation & chemical reactions/Flowchart. (2023, December 17). YouTube. Retrieved from [Link]
-
Why is N-Methylaniline More Basic than Aniline? (2024, July 15). Bloom Tech. Retrieved from [Link]
-
Buchwald-Hartwig amination. (2023, March 6). YouTube. Retrieved from [Link]
- CN1045002C - Preparation of 2,6-dichloroaniline. (1990). Google Patents.
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Organic Communications. Retrieved from [Link]
-
Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2338-2345. Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]
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N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet. (2002). Tetrahedron Letters, 43(4), 647-651. Retrieved from [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2019). Semantic Scholar. Retrieved from [Link]
- US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1991). Google Patents.
-
2,6-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Catalytic N-methylation of N-methylaniline using formic acid. (2018). ResearchGate. Retrieved from [Link]
-
Aniline and Aniline Hydrochloride. (2018). In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
-
Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline? (2018, October 30). Quora. Retrieved from [Link]
-
Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline? (2017, December 27). Quora. Retrieved from [Link]
-
Solid-state oxidation of aniline hydrochloride with various oxidants. (2012). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,6-dichloroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-Methylated and Non-Methylated Aniline Hydrochlorides
In the landscape of pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs), the precise control and verification of molecular structure are paramount. Aniline and its derivatives are foundational building blocks for a vast array of therapeutic agents.[1] A common and seemingly simple structural modification—the addition of a single methyl group to the nitrogen atom—can profoundly alter a molecule's pharmacological profile, including its efficacy, metabolism, and potential toxicity. Consequently, distinguishing between a primary aniline (e.g., aniline) and its secondary, N-methylated counterpart (N-methylaniline) is a critical analytical challenge.
This guide provides an in-depth spectroscopic comparison of aniline hydrochloride and N-methylaniline hydrochloride. As hydrochloride salts are frequently the preferred form for drug formulation due to their enhanced stability and aqueous solubility, this comparison is directly relevant to drug development professionals. We will explore the distinct signatures these compounds present in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in the fundamental principles of molecular structure and electronic effects.
The Rationale: Why N-Methylation Matters
The presence or absence of an N-methyl group dictates the hydrogen bonding capability of the nitrogen atom, influences its basicity, and alters its steric profile.[2] In a physiological environment, these changes can affect drug-receptor interactions, membrane permeability, and metabolic pathways. An unintended methylation or a failure to achieve complete methylation during synthesis can lead to impurities that may have different biological activities or toxicological profiles. Therefore, robust, unambiguous analytical methods are not just a matter of quality control but are essential for ensuring drug safety and efficacy. Spectroscopic techniques offer a powerful, non-destructive means to confirm molecular identity and purity.[3][4]
Spectroscopic Comparison: Unmasking the Methyl Group
Upon protonation with hydrochloric acid, aniline forms the anilinium ion (C₆H₅NH₃⁺), while N-methylaniline forms the N-methylanilinium ion (C₆H₅NH₂CH₃⁺). These structural differences give rise to clear and diagnostic variations in their respective spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most definitive technique for this comparison. It provides direct evidence for the presence and electronic environment of hydrogen atoms in a molecule.
-
The Telltale N-Methyl Signal: The most unequivocal differentiator is the appearance of a new singlet in the spectrum of N-methylaniline hydrochloride, corresponding to the three protons of the methyl group (-CH₃). This signal typically appears in the range of 2.7-3.0 ppm.[5]
-
The N-H Protons: In aniline hydrochloride, the three equivalent protons on the nitrogen (-NH₃⁺) typically produce a single, often broad, resonance. In contrast, N-methylaniline hydrochloride has two protons on the nitrogen (-NH₂⁺-), which will also appear as a broad singlet but at a different chemical shift. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with any trace water.
-
Aromatic Protons: The electron-donating inductive effect of the methyl group in N-methylaniline slightly increases the electron density in the aromatic ring compared to the parent aniline.[2] This results in minor but noticeable upfield shifts (to lower ppm values) for the aromatic protons.[5]
| Assignment | Aniline Hydrochloride (Typical δ, ppm) | N-Methylaniline Hydrochloride (Typical δ, ppm) | Key Differentiator |
| Aromatic H | ~7.2 - 7.6 | ~6.6 - 7.2[5] | Slight upfield shift for N-methylated compound |
| N-H Protons | Broad singlet | Broad singlet | Different chemical shift and integration (3H vs. 2H) |
| N-CH₃ Protons | N/A | Singlet, ~2.7-3.0[5] | Unambiguous presence of N-methyl group |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR complements the ¹H NMR data by providing a map of the carbon skeleton.
-
The N-Methyl Carbon: The most direct evidence is the presence of a signal for the methyl carbon in the N-methylaniline hydrochloride spectrum, typically appearing around 31 ppm.[5][6] This signal is completely absent for aniline hydrochloride.
-
Ipso-Carbon Shift: The carbon atom of the benzene ring directly attached to the nitrogen (the ipso-carbon) is also informative. The substitution of a hydrogen with a methyl group on the nitrogen alters the electronic environment of this carbon, causing a predictable shift in its resonance.
| Assignment | Aniline Hydrochloride (Typical δ, ppm) | N-Methylaniline Hydrochloride (Typical δ, ppm) | Key Differentiator |
| Aromatic C | 4 signals | 4 signals | Minor shifts due to substituent effects |
| C-ipso (C-N) | ~135-140 | ~149[5] | Downfield shift in N-methylated compound |
| N-CH₃ Carbon | N/A | ~31[5][6] | Unambiguous presence of N-methyl group |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present.[7]
-
N-H Stretching Region: This region is highly diagnostic. The primary anilinium ion (-NH₃⁺) in aniline hydrochloride exhibits a broad, strong absorption band between approximately 2800-3000 cm⁻¹. This is characteristic of ammonium salt N-H stretches. The secondary anilinium ion (-NH₂⁺-) in N-methylaniline hydrochloride shows N-H stretching bands in a similar but distinctly different region, often appearing sharper than the -NH₃⁺ bands.
-
C-H Stretching: N-methylaniline hydrochloride will display characteristic aliphatic C-H stretching vibrations from the methyl group, typically just below 3000 cm⁻¹.[5]
-
Aromatic Region: Both compounds will show aromatic C-H stretches (above 3000 cm⁻¹) and aromatic C=C ring stretches (approx. 1600 and 1500 cm⁻¹).[5]
| Vibrational Mode | Aniline Hydrochloride (Typical cm⁻¹) | N-Methylaniline Hydrochloride (Typical cm⁻¹) | Key Differentiator |
| Aromatic C-H Stretch | ~3020-3100 | ~3020-3100[5] | Similar |
| Aliphatic C-H Stretch | N/A | ~2800-2990[5] | Presence of methyl group |
| N-H Stretch (-NH₃⁺ vs -NH₂⁺-) | Broad, ~2800-3000 | Distinct bands in a similar region | Different pattern and shape of N-H bands |
| Aromatic C=C Stretch | ~1600, 1500 | ~1606, 1509[5] | Similar |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring.
-
Auxochromic Effects: The -NH₃⁺ and -NH₂CH₃⁺ groups act as auxochromes, modifying the absorption of the benzene chromophore. The electron-donating nature of the methyl group in N-methylaniline hydrochloride can cause a slight bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) compared to aniline hydrochloride.
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| Aniline Hydrochloride | ~254 | ~160 |
| N-Methylaniline Hydrochloride | ~240, ~294[8] | Varies |
Note: Absolute values can vary with solvent. The key takeaway is the relative difference observed under identical conditions.
Experimental Protocols
The following protocols describe the synthesis and subsequent spectroscopic analysis of aniline and N-methylaniline hydrochlorides. This workflow represents a self-validating system where the synthesized materials are immediately characterized to confirm their identity.
Synthesis of Aniline and N-Methylaniline Hydrochlorides
Causality Behind Experimental Choices: This is a simple acid-base neutralization.[9] Using a slight excess of hydrochloric acid ensures that all the aniline, which can be difficult to remove from the final product, is converted to its salt.[9] Evaporation to dryness is a straightforward method for isolating the non-volatile salt.[10][11] Subsequent drying in an oven is critical as the hydrochloride salts can be hygroscopic, and water can interfere with certain spectroscopic measurements, particularly IR.[10]
Protocol:
-
Reaction Setup: In a 100 mL beaker, place 0.10 mol of the parent amine (Aniline: ~9.3 g; N-Methylaniline: ~10.7 g).
-
Acid Addition: Under constant stirring in a fume hood, slowly add 10 mL of concentrated hydrochloric acid (~0.12 mol). The reaction is exothermic and may produce fumes.[9]
-
Isolation: Gently heat the resulting solution on a hot plate to evaporate the water. A crystalline solid will form.[9][11]
-
Drying: Transfer the solid to a watch glass and dry in an oven at 110-120°C for at least one hour to remove residual water and excess HCl.[10]
-
Characterization: The resulting dry, crystalline powder is the hydrochloride salt, ready for spectroscopic analysis.
Spectroscopic Analysis Workflow
Causality Behind Experimental Choices:
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the ionic hydrochloride salts and its residual proton signal does not interfere with the key analyte signals. D₂O can also be used, but it will cause the N-H protons to exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum, which can itself be a useful diagnostic experiment.
-
IR Sample Prep: The KBr pellet method is chosen to obtain a high-quality solid-state spectrum, avoiding solvent peaks that could obscure important regions.
-
UV-Vis Solvent: Ethanol is a common, UV-transparent solvent suitable for dissolving the salts and analyzing the aromatic chromophore's absorption.
Protocol:
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of the hydrochloride salt in ~0.7 mL of DMSO-d₆.
-
Acquire a ¹H NMR spectrum, ensuring the spectral width covers 0-10 ppm.
-
Acquire a ¹³C NMR spectrum, with a spectral width of approximately 0-160 ppm.
-
-
IR Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet by grinding ~1-2 mg of the hydrochloride salt with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Prepare a stock solution by accurately weighing ~10 mg of the hydrochloride salt and dissolving it in 100 mL of ethanol.
-
Prepare a dilute solution for analysis (e.g., 1 mL of stock diluted to 10 mL with ethanol).
-
Acquire the UV-Vis spectrum from 200 to 400 nm, using ethanol as the blank.
-
Visualizing the Workflow and Structures
The following diagrams illustrate the logical flow of the experimental process and the key structural differences between the two analytes.
Caption: Experimental workflow from synthesis to comparative analysis.
Caption: Core structural differences leading to spectroscopic variation.
Conclusion
The differentiation between aniline hydrochloride and N-methylaniline hydrochloride is readily and reliably achieved through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most direct and unambiguous evidence through the detection of the N-methyl group's unique signals. IR spectroscopy offers corroborating evidence by distinguishing the vibrational modes of primary versus secondary ammonium ions and aliphatic C-H bonds. Finally, UV-Vis spectroscopy can reveal subtle electronic differences between the two structures. For professionals in drug development and quality control, a proficient application of these methods is essential for verifying molecular identity, ensuring process control, and ultimately guaranteeing the quality and safety of the final pharmaceutical product.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of aniline hydrochloride. Retrieved from [Link]
-
NileRed. (2017, November 17). Making Aniline HCl [Video]. YouTube. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2022). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
-
ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]
-
Scribd. (n.d.). N-Methyl Aniline & Anthraquino. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]
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AzoM. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from [Link]
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Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline? Retrieved from [Link]
-
Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of n-methylaniline.
-
Spectroscopy Online. (2023). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from [Link]
-
Lab Manager. (2024). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
-
AZoPharma. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylaniline. PubChem Compound Database. Retrieved from [Link]
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Chegg. (2022). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 2,6-dichloro-N-methylaniline Hydrochloride by High-Performance Liquid Chromatography
For researchers, scientists, and professionals vested in drug development and manufacturing, the stringent assessment of active pharmaceutical ingredient (API) purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical framework for evaluating the purity of 2,6-dichloro-N-methylaniline hydrochloride, a key chemical intermediate, by employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the methodological choices, present a robust protocol, and compare it with a plausible alternative, supported by illustrative experimental data.
The hydrochloride salt of 2,6-dichloro-N-methylaniline presents a unique analytical challenge due to the potential for various process-related impurities and degradation products. A meticulously developed HPLC method must be capable of separating the main component from these structurally similar compounds. This guide is structured to provide a comprehensive understanding of the development and validation of such a method, ensuring trustworthiness and scientific integrity in your analytical workflow.
Understanding the Analyte and Potential Impurities
This compound is a substituted aniline. Its purity can be compromised by impurities stemming from the synthetic route or degradation. Common synthesis pathways for similar chlorinated anilines may involve the chlorination of N-methylaniline or the methylation of 2,6-dichloroaniline.[1]
Based on these synthetic routes, potential process-related impurities could include:
-
Isomeric Impurities: Positional isomers such as 2,4-dichloro-N-methylaniline, 3,5-dichloro-N-methylaniline, and others may be formed due to incomplete regioselectivity during the chlorination step.
-
Starting Materials: Unreacted 2,6-dichloroaniline or N-methylaniline.
-
Over-methylated or Under-methylated Species: For instance, 2,6-dichloroaniline (under-methylated) or potential side-products.
-
Reagents and Byproducts: Residual reagents or byproducts from the various synthetic steps.
Degradation products can arise from hydrolysis, oxidation, photolysis, or thermal stress. A robust stability-indicating method must be able to resolve the parent drug from all these potential impurities.[2][3]
Proposed Stability-Indicating HPLC Method (Method A)
The development of a stability-indicating HPLC method is crucial for accurately assessing the purity of a drug substance and its stability over time.[2][3] This proposed method is designed for optimal resolution, sensitivity, and efficiency.
-
Column Chemistry: A C18 column is a versatile and widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention and separation capabilities for a broad range of aromatic compounds. Its non-polar nature is well-suited for the separation of chlorinated anilines.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is selected to ensure the effective separation of both polar and non-polar impurities. The buffer helps to maintain a consistent pH and improve peak shape, especially for the basic aniline compound. A gradient is preferred over an isocratic elution to achieve a timely elution of late-eluting, more hydrophobic impurities while retaining and separating early-eluting polar ones.
-
Sample Preparation: The hydrochloride salt form of the analyte is expected to have good solubility in aqueous/organic mixtures, making sample preparation straightforward. A mixture of water and acetonitrile is a suitable diluent.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA at 240 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of approximately 1 mg/mL.
-
For impurity analysis, a more concentrated solution (e.g., 5 mg/mL) might be necessary to detect impurities at low levels.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative HPLC Method (Method B)
To provide a comprehensive guide, we will compare Method A with an alternative isocratic method, which could be considered for routine quality control due to its simplicity and faster run time.
-
Column Chemistry: A Phenyl-Hexyl column is chosen as an alternative. The phenyl stationary phase can offer different selectivity for aromatic compounds compared to a C18 column due to π-π interactions, which might be advantageous for separating certain isomers.
-
Mobile Phase: An isocratic elution with a mixture of methanol and an acetate buffer is a common and effective mobile phase for the analysis of anilines.[5] Isocratic methods are generally more robust and have shorter equilibration times than gradient methods.
-
Detector and Wavelength: The same PDA detector at 240 nm (or the experimentally determined λmax) would be used for a direct comparison.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | 0.05 M Ammonium Acetate:Methanol (40:60, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detector | PDA at 240 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Diluent | Water:Methanol (50:50, v/v) |
Method Comparison and Performance Data
The following table summarizes the anticipated performance of both methods based on typical validation parameters. This data is illustrative and would need to be confirmed through experimental validation.
| Parameter | Method A (Gradient C18) | Method B (Isocratic Phenyl-Hexyl) | Justification |
| Specificity (Resolution from impurities) | Excellent (Rs > 2.0 for all potential impurities) | Good (May have co-elution of some impurities) | The gradient in Method A provides a wider elution window, enhancing the separation of a broader range of impurities with varying polarities. |
| Analysis Time | ~30 minutes | ~15 minutes | The isocratic nature and shorter column of Method B allow for a faster analysis. |
| Robustness | Good | Excellent | Isocratic methods are generally less susceptible to small variations in mobile phase composition and flow rate. |
| Sensitivity (LOD/LOQ) | Excellent | Good | The gradient elution in Method A can lead to sharper peaks for later eluting compounds, potentially improving sensitivity. |
Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method
To unequivocally demonstrate that the proposed HPLC method is stability-indicating, forced degradation studies must be performed.[2][3] This involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) and visible light for a defined period.
After exposure to each stress condition, the samples are diluted appropriately and analyzed by the proposed HPLC method.
The method is considered stability-indicating if all degradation products are baseline resolved from the parent peak and from each other, and the peak purity of the parent compound passes in all stressed samples where degradation is observed.
Conclusion
The purity assessment of this compound requires a robust and well-validated HPLC method. This guide proposes a comprehensive gradient reversed-phase HPLC method (Method A) that is designed to be stability-indicating, offering excellent specificity for a wide range of potential impurities and degradants. A comparative isocratic method (Method B) is also presented as a potentially faster alternative for routine quality control, although its specificity may be more limited.
The ultimate choice of method will depend on the specific requirements of the analysis. For comprehensive purity profiling and stability studies, the gradient method is superior. For routine batch release testing where the impurity profile is well-characterized, the isocratic method could be a more efficient option. In all cases, a thorough method validation, including forced degradation studies, is essential to ensure the reliability and accuracy of the results.
References
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Haggag, R. S., Shaalan, R. A., & Belal, T. S. (2010). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 18(4), 245-253. [Link]
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Haggag, R. S. (2017). Selective Stability-Indicating Methods for the Determination of Clonidine Hydrochloride and/or Its Related Substance, 2,6-Dichloroaniline. ResearchGate. [Link]
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Wang, L., & Zhang, Y. (2007). Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]
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PubChem. (n.d.). 2,6-Dichloro-3-methylaniline. National Center for Biotechnology Information. [Link]
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Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. [Link]
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Rane, K., & Patil, A. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. International Journal of Pharmaceutical and Life Sciences, 12(3), 1-15. [Link]
- Google Patents. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
SynThink Research Chemicals. (n.d.). 2,6-Dichloro-3-methylaniline | 64063-37-2. [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia, 84(4), 337-348. [Link]
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PubChemLite. (n.d.). 2,6-dichloro-3-methylaniline (C7H7Cl2N). [Link]
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PubChem. (n.d.). 2,6-Dichloroaniline. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Benzenamine, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
- Google Patents. (2002). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Wikipedia. (n.d.). 2,6-Dichloroaniline. [Link]
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Kendre, K., Veer, V., & Pinjari, P. (2018). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF TRACE LEVEL POTENTIAL GENOTOXIC CHLORO IMPURITY IN RASAGILINE MESYLATE. ResearchGate. [Link]
-
Kadir, M. A., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry, 22(1), 1-10. [Link]
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Hrytsenko, I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(12), 6431-6436. [Link]
-
Siahmed, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 6(92), 89761-89769. [Link]
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The Influence of N-Methylation on the Biological Activity of 2,6-Dichloroaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dichloroaniline scaffold is a cornerstone in the development of centrally acting α2-adrenergic agonists, a class of drugs with significant therapeutic applications. This guide provides a comparative analysis of the biological activities of compounds derived from this core structure, with a particular focus on the potential impact of N-methylation of the aniline nitrogen, a modification that leads to the 2,6-dichloro-N-methylaniline hydrochloride precursor. We will delve into the well-established pharmacology of prominent 2,6-dichloroaniline derivatives, namely clonidine and tizanidine, and juxtapose their activity with the anticipated effects of N-methylation, drawing upon structure-activity relationship (SAR) principles and available data.
The 2,6-Dichloroaniline Core: A Gateway to α2-Adrenergic Agonism
The 2,6-disubstitution on the phenyl ring of aniline is a critical feature for high affinity and agonist activity at α2-adrenergic receptors. This structural motif locks the phenylamino-imidazoline moiety in a conformation that is favorable for receptor binding. Two of the most clinically significant drugs derived from 2,6-dichloroaniline are clonidine and tizanidine.
Clonidine: The Archetypal α2-Adrenergic Agonist
Clonidine, chemically N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is a non-selective partial agonist at α2A, α2B, and α2C adrenergic receptors.[1] Its primary mechanism of action involves the stimulation of presynaptic α2-receptors in the brainstem, which inhibits the release of norepinephrine.[1] This sympatholytic effect leads to a reduction in peripheral vascular resistance, heart rate, and blood pressure, making it an effective antihypertensive agent.[1] Beyond its cardiovascular effects, clonidine also exhibits analgesic properties, attributed to its action on α2-receptors in the dorsal horn of the spinal cord.[1]
Tizanidine: A Myotonolytic Agent with a Twist
Tizanidine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzo[c][2][3][4]thiadiazol-4-amine, is another potent central α2-adrenoceptor agonist.[5][6] While structurally related to clonidine, tizanidine displays a greater affinity for α2-receptors and a more pronounced muscle relaxant (myotonolytic) effect with less pronounced cardiovascular side effects at therapeutic doses.[5][7] Its mechanism of action in spasticity involves the reinforcement of presynaptic inhibition of motor neurons in the spinal cord, primarily affecting polysynaptic pathways.[5][7] Tizanidine is widely used in the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[8]
The Impact of N-Methylation: A Shift in the Pharmacological Landscape?
The introduction of a methyl group on the aniline nitrogen of the 2,6-dichloroaniline scaffold, to form 2,6-dichloro-N-methylaniline, represents a significant structural modification. While direct, extensive studies on the biological activities of compounds derived from this specific precursor are limited, we can infer the likely consequences based on established SAR principles for α2-adrenergic agonists.
One crucial study on the structure-activity relationships of clonidine and related cyclic amidines found that heterocyclic N-methyl-substituted compounds showed no affinity at all for [3H]clonidine receptor sites .[9] This suggests that methylation of the nitrogen within the imidazoline ring is detrimental to binding. While this does not directly address methylation of the aniline nitrogen, it highlights the steric and electronic sensitivity of the receptor's binding pocket.
Based on general principles of medicinal chemistry and SAR for this class of compounds, N-methylation of the aniline nitrogen in a clonidine-like structure would be expected to:
-
Decrease Receptor Affinity and Agonist Activity: The addition of a methyl group introduces steric hindrance, which could disrupt the optimal interaction between the phenylamino moiety and the α2-adrenergic receptor. The nitrogen atom of the bridging imino group in clonidine is believed to participate in a key hydrogen bond with the receptor. N-methylation would eliminate this hydrogen bond donor capability, likely leading to a significant reduction in binding affinity and, consequently, agonist activity.
-
Alter Lipophilicity and Pharmacokinetics: The addition of a methyl group would increase the lipophilicity of the molecule. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile. While increased lipophilicity can sometimes enhance blood-brain barrier penetration, the potential loss of a critical hydrogen bonding interaction for receptor binding would likely negate any potential benefits in terms of central activity.
Comparative Biological Activity Profile
The following table summarizes the known biological activities of clonidine and tizanidine and provides a projected profile for a hypothetical N-methylated derivative based on SAR principles.
| Feature | Clonidine | Tizanidine | Hypothetical N-Methylated Derivative |
| Primary Target | α2-Adrenergic Receptors (non-selective)[1] | α2-Adrenergic Receptors[5][6] | α2-Adrenergic Receptors |
| Primary Biological Activity | Antihypertensive, Analgesic[1] | Muscle Relaxant (Antispasticity)[8] | Likely significantly reduced or abolished |
| Mechanism of Action | Central sympatholytic via presynaptic α2-receptor agonism[1] | Presynaptic inhibition of motor neurons in the spinal cord[5][7] | N/A (due to predicted lack of significant binding) |
| Receptor Affinity (Ki) | High affinity for α2 subtypes | High affinity for α2 subtypes[10] | Predicted to be very low to negligible[9] |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted effects of N-methylation, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
α2-Adrenergic Receptor Binding Assay:
This assay is crucial for determining the binding affinity of a compound to the α2-adrenergic receptor subtypes.
-
Objective: To determine the inhibition constant (Ki) of the test compound against a radiolabeled ligand for α2A, α2B, and α2C adrenergic receptors.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine).
-
Add increasing concentrations of the unlabeled test compound (the N-methylated derivative) and a known reference compound (e.g., clonidine).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
α2-Adrenergic Receptor Binding Assay Workflow
In Vivo Assays
Evaluation of Antihypertensive Activity:
-
Objective: To assess the effect of the test compound on blood pressure in an animal model of hypertension.
-
Methodology:
-
Use spontaneously hypertensive rats (SHRs) or normotensive rats.
-
Implant telemetry devices for continuous monitoring of blood pressure and heart rate.
-
Administer the test compound (N-methylated derivative) and a positive control (clonidine) via an appropriate route (e.g., oral gavage or intravenous injection).
-
Monitor and record blood pressure and heart rate at regular intervals.
-
Analyze the data to determine the dose-response relationship and the magnitude and duration of the antihypertensive effect.
-
Evaluation of Muscle Relaxant Activity:
-
Objective: To evaluate the muscle relaxant properties of the test compound.
-
Methodology (Rotarod Test):
-
Train mice or rats to stay on a rotating rod (rotarod).
-
Administer the test compound, a vehicle control, and a positive control (tizanidine or diazepam).
-
At the time of expected peak effect, place the animals on the rotarod and measure the latency to fall.
-
A decrease in the time spent on the rotarod indicates impaired motor coordination and potential muscle relaxant effects.
-
Simplified Signaling Pathway of α2-Adrenergic Agonists
Conclusion and Future Directions
The 2,6-dichloroaniline scaffold is a privileged structure for the development of potent α2-adrenergic agonists with diverse therapeutic applications. While clonidine and tizanidine are well-established drugs derived from this core, the introduction of an N-methyl group on the aniline nitrogen is predicted to have a profound and likely detrimental effect on biological activity.
Based on structure-activity relationship principles, N-methylation would disrupt a key hydrogen bonding interaction with the α2-adrenergic receptor, leading to a significant loss of binding affinity and agonist activity. This hypothesis, however, requires empirical validation through the synthesis and rigorous pharmacological evaluation of N-methylated derivatives.
Future research should focus on the synthesis of these N-methylated analogs and their comprehensive in vitro and in vivo characterization. Such studies would not only confirm the predicted impact of this structural modification but also provide deeper insights into the molecular determinants of ligand recognition and activation of α2-adrenergic receptors. This knowledge is invaluable for the rational design of novel, more selective, and efficacious therapeutic agents targeting this important receptor family.
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- What is better for muscle spasticity, tizanidine or baclofen? Dr.Oracle. 2025-10-10.
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- Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. J Med Chem. 1983 Dec;26(12):1733-9.
- Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. J Med Chem. 1981 Nov;24(11):1320-4.
- Tizanidine versus baclofen in the treatment of spasticity in patients with multiple sclerosis. Can J Neurol Sci. 1988 Aug;15(3):281-5.
- Comparison of Baclofen and Tizanidine in Reducing Spasticity in Cerebral Palsy: A Randomized Control Trial.
- Tizanidine versus baclofen in the treatment of spasticity in multiple sclerosis patients. Acta Neurol Scand. 1988 Mar;77(3):224-30.
- Differential effects of alpha-methyldopa, clonidine and hydralazine on norepinephrine and epinephrine synthesizing enzymes in the brainstem nuclei of spontaneously hypertensive rats. Naunyn Schmiedebergs Arch Pharmacol. 1979 Nov;309(3):227-34.
- Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. Farmaco. 1999 Sep 30;54(9):579-83.
- Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain. Neuropsychopharmacology. 2001 Jan;24(1):59-70.
- Tizanidine: neuropharmacology and mechanism of action. Neurology. 1994 Nov;44(11 Suppl 9):S6-10; discussion S10-1.
- Summary of combined clinical analysis of controlled clinical trials with tizanidine. Neurology. 1994 Nov;44(11 Suppl 9):S60-8; discussion S68-9.
- Clonidine vs Tizanidine Comparison. Drugs.com.
- Half maximal effective concentr
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- Relationship between EC50 values of the different -adrenergic drugs...
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A Comparative Guide to the Synthetic Routes of 2,6-dichloro-N-methylaniline Hydrochloride
Introduction
2,6-dichloro-N-methylaniline hydrochloride is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is a key component in numerous biologically active molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your selection of the most suitable pathway for your research or production needs. The most common strategies begin with the N-methylation of 2,6-dichloroaniline, which itself can be synthesized from various precursors.[1][2]
Primary Synthetic Strategies: An Overview
The synthesis of this compound predominantly follows the N-methylation of 2,6-dichloroaniline. Therefore, the overall synthetic pathway can be assessed by considering both the synthesis of the 2,6-dichloroaniline precursor and the subsequent methylation step.
Synthesis of the Precursor: 2,6-dichloroaniline
Several routes to 2,6-dichloroaniline have been established, with the choice often depending on the cost and availability of the starting materials.
-
From Aniline: A cost-effective but multi-step approach involves the over-chlorination of aniline to 2,4,6-trichloroaniline, followed by acetylation, selective reductive de-chlorination, and subsequent hydrolysis to yield 2,6-dichloroaniline.[3][4]
-
From p-Aminobenzenesulfonamide (Sulfanilamide): This route involves the chlorination of sulfanilamide followed by desulfonation. It is a shorter pathway but utilizes a more expensive starting material.[2]
The selection of the precursor synthesis route will invariably impact the overall cost and step-economy of producing the final target molecule.
N-Methylation of 2,6-dichloroaniline
Once 2,6-dichloroaniline is obtained, the introduction of the N-methyl group is the next critical transformation. The primary methods for this step are:
-
Direct Methylation with Alkylating Agents: This classical approach utilizes powerful methylating agents like dimethyl sulfate or methyl iodide.
-
Reductive Amination (Eschweiler-Clarke Reaction): A milder method that employs formaldehyde as the carbon source and a reducing agent, typically formic acid.[5][6]
The final step in all routes is the conversion of the resulting 2,6-dichloro-N-methylaniline free base to its hydrochloride salt, which is typically achieved by treatment with hydrochloric acid.
Comparative Analysis of N-Methylation Routes
Here, we delve into a detailed comparison of the two main N-methylation strategies.
Route 1: Direct Methylation with Dimethyl Sulfate
This method is a widely used and straightforward approach for the N-methylation of anilines.[7]
Reaction Scheme:
Caption: Direct methylation of 2,6-dichloroaniline.
Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the aniline attacks one of the methyl groups of dimethyl sulfate, displacing the methyl sulfate anion as a leaving group. A base, such as potassium carbonate, is crucial to neutralize the acid generated during the reaction, which would otherwise protonate the starting aniline and render it non-nucleophilic.[8]
Advantages:
-
High Reactivity: Dimethyl sulfate is a potent methylating agent, often leading to shorter reaction times and high conversion rates.[9]
-
Cost-Effective: Dimethyl sulfate is generally more affordable than other methylating agents like methyl iodide.[10]
Disadvantages:
-
Extreme Toxicity: Dimethyl sulfate is highly toxic, carcinogenic, and mutagenic.[9][11][12] It can be absorbed through the skin and mucous membranes, with delayed and potentially fatal effects.[13] Extreme caution and specialized handling procedures are mandatory.
-
Over-methylation: The high reactivity of dimethyl sulfate can lead to the formation of the di-methylated product, 2,6-dichloro-N,N-dimethylaniline, as a significant byproduct, which can complicate purification.[8]
-
Waste Generation: The reaction generates inorganic salts as byproducts that require disposal.
Route 2: Reductive Amination (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction offers a milder and often more selective alternative for the N-methylation of primary and secondary amines.[5][6]
Reaction Scheme:
Caption: Eschweiler-Clarke methylation of 2,6-dichloroaniline.
Mechanism: This reaction involves the formation of an iminium ion from the reaction of the aniline with formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine.[5][14] The loss of carbon dioxide from the formic acid drives the reaction to completion and makes it irreversible.[5] A key advantage of this mechanism is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion.[5][15]
Advantages:
-
High Selectivity: The Eschweiler-Clarke reaction typically stops at the tertiary amine stage, minimizing over-methylation and simplifying product purification.[5]
-
Milder Reagents: Formaldehyde and formic acid are less hazardous than dimethyl sulfate, although they still require careful handling.
-
Avoidance of Quaternization: The reaction mechanism prevents the formation of quaternary ammonium salts.[16]
Disadvantages:
-
Excess Reagents: The reaction often requires an excess of both formaldehyde and formic acid.[5]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often near boiling.[5]
Quantitative Data Summary
| Parameter | Direct Methylation (Dimethyl Sulfate) | Reductive Amination (Eschweiler-Clarke) |
| Methylating Agent | Dimethyl Sulfate | Formaldehyde & Formic Acid |
| Typical Yield | Can be high, but may be reduced by over-methylation. A reported yield for the related N,N-dimethylation is ~25%.[10] | Generally high, often >90% for simple amines. |
| Purity Profile | Can contain mono- and di-methylated products.[8] | Typically high purity of the mono-methylated product. |
| Safety Concerns | Extremely toxic, carcinogenic, mutagenic.[9][11][13] | Toxic and corrosive reagents, but less hazardous than dimethyl sulfate. |
| Cost of Reagents | Dimethyl sulfate is relatively inexpensive.[10] | Formaldehyde and formic acid are commodity chemicals. |
Experimental Protocols
Protocol 1: N-Methylation using Dimethyl Sulfate
This protocol is adapted from general procedures for the N-methylation of anilines and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask, add 2,6-dichloroaniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.1 eq for mono-methylation, 2.2 eq for di-methylation) dropwise to the suspension. Caution: Highly toxic! [7]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 5% HCl, followed by saturated NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[7]
-
To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. Filter the resulting precipitate and dry under vacuum.
Protocol 2: Eschweiler-Clarke Reductive Amination
This protocol is a general procedure for the Eschweiler-Clarke reaction.
-
In a round-bottom flask, combine 2,6-dichloroaniline (1.0 eq), formaldehyde (3.0 eq, 37% aqueous solution), and formic acid (3.0 eq, 98-100%).[7]
-
Heat the mixture at 80-100 °C for several hours (typically 4-18 hours).[14] Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of ~11.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Form the hydrochloride salt as described in Protocol 1.
Conclusion and Recommendations
The choice between direct methylation with dimethyl sulfate and the Eschweiler-Clarke reaction for the synthesis of 2,6-dichloro-N-methylaniline depends heavily on the priorities of the researcher or organization.
-
For large-scale industrial production where cost is a primary driver and stringent safety protocols are in place, direct methylation with dimethyl sulfate may be considered. However, the extreme toxicity of this reagent cannot be overstated and requires specialized infrastructure and handling procedures. The potential for over-methylation also necessitates robust purification methods.
-
For laboratory-scale synthesis, and in environments where safety and selectivity are paramount, the Eschweiler-Clarke reaction is the superior choice. It avoids the use of highly carcinogenic reagents and generally provides a cleaner product profile, simplifying downstream processing.
Ultimately, a thorough risk assessment and consideration of the available resources should guide the selection of the synthetic route. The development of greener methylation technologies, such as the use of methanol over heterogeneous catalysts, may also present viable future alternatives.[17][18]
References
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A Comparative Guide to the Synthetic Utility of 2,6-dichloro-N-methylaniline Hydrochloride
For researchers, scientists, and drug development professionals, the selection of a starting material's physical form is a critical decision that influences reaction efficiency, product purity, and overall process robustness. This guide provides an in-depth technical comparison of 2,6-dichloro-N-methylaniline hydrochloride and its corresponding freebase, offering experimental insights and data to inform synthetic strategy. We will explore the distinct advantages conferred by the salt form, from handling and stability to its role in purification and reaction control.
The Physicochemical Divide: Hydrochloride Salt vs. Freebase
The fundamental differences between an amine and its hydrochloride salt stem from the protonation of the nitrogen atom. This conversion from a neutral molecule to an ionic salt dramatically alters the compound's physical and chemical properties. The freebase of 2,6-dichloro-N-methylaniline is a low-melting solid or oil, whereas its hydrochloride salt is typically a stable, crystalline solid.[1] This distinction is the foundation for the salt's advantages in a laboratory and manufacturing setting.
Aromatic amines, in their freebase form, can be susceptible to atmospheric oxidation, which often leads to discoloration and the formation of impurities over time. The protonated nitrogen in the hydrochloride salt is significantly less nucleophilic and, therefore, less prone to oxidative degradation, ensuring greater long-term stability and purity.[1][2]
Comparative Physicochemical Properties
| Property | 2,6-dichloro-N-methylaniline (Freebase) | This compound | Rationale for Difference |
| Physical State | Low-melting solid or oily liquid | Crystalline solid | The ionic nature of the salt leads to a more ordered crystal lattice and stronger intermolecular forces, resulting in a higher melting point. |
| Handling | Can be difficult to weigh accurately; may require heating to handle as a liquid. | Easy to handle, weigh, and transfer as a free-flowing solid.[1] | Crystalline solids are generally less challenging to manage quantitatively than viscous liquids or oils. |
| Stability | Prone to oxidation and discoloration upon exposure to air and light. | Significantly more stable to air and light; longer shelf-life.[2] | Protonation of the amine nitrogen reduces its electron density, making it less susceptible to oxidation. |
| Solubility | Soluble in non-polar organic solvents (e.g., hexanes, toluene, ether). | Soluble in polar protic solvents (e.g., water, methanol, ethanol); sparingly soluble in non-polar organic solvents. | "Like dissolves like." The ionic salt is more compatible with polar solvents, while the neutral freebase dissolves better in non-polar media. |
| Odor/Volatility | Can have a characteristic amine odor; higher volatility. | Typically odorless and non-volatile. | Ionic compounds have negligible vapor pressure compared to their neutral molecular counterparts. |
Strategic Advantages of the Hydrochloride Salt in Synthesis
The choice to use the hydrochloride salt is not merely a matter of convenience; it is a strategic decision that can enhance multiple stages of a synthetic workflow.
Enhanced Handling and Dosing Accuracy
The most immediate advantage is the ease of handling. As a stable, crystalline solid, the hydrochloride salt can be weighed with high precision, which is crucial for stoichiometric control in complex multi-step syntheses. This contrasts sharply with the freebase, which may require being handled as a liquid, introducing potential for viscosity-related measurement errors.
Superior Stability and Shelf-Life
In drug development and process chemistry, the long-term stability of starting materials is paramount for reproducibility. The hydrochloride salt's resistance to oxidation ensures that the material's purity remains consistent over extended storage periods. This minimizes the risk of introducing unknown impurities into a reaction, which could complicate downstream processing and purification.[2]
A Tool for Purification
The conversion of an amine to its hydrochloride salt is a classical and highly effective method of purification. Non-basic impurities remain in the organic solvent while the amine salt precipitates upon the addition of hydrochloric acid. This crystalline solid can then be easily isolated by filtration.
Experimental Protocol: Purification via Salt Formation
-
Dissolution: Dissolve the crude 2,6-dichloro-N-methylaniline freebase in a suitable organic solvent, such as diethyl ether or isopropanol, at a concentration of approximately 0.5 M.
-
Precipitation: While stirring, slowly bubble dry hydrogen chloride gas through the solution. Alternatively, add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Continue the addition of HCl until no further precipitation is observed.
-
Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of the cold organic solvent to remove any entrained impurities.
-
Drying: Dry the purified salt under vacuum to remove residual solvent.
Controlled Reactivity and pH Modulation
In certain reactions, the high nucleophilicity of the free amine can be detrimental, leading to side reactions or acting as an unwanted base. Using the hydrochloride salt allows for its use in acidic media where the amine remains protected. The active freebase can be generated in situ at a specific point in the reaction sequence by the controlled addition of a base, offering a level of temporal control over the reaction.
Case Study: Application in Heterocyclic Synthesis (Clonidine Analogue)
The synthesis of the antihypertensive drug clonidine from 2,6-dichloroaniline provides an excellent model for understanding the utility of amine salts.[3][4] The final drug is almost always formulated as its hydrochloride salt for stability and bioavailability.[5] A similar logic applies to syntheses involving 2,6-dichloro-N-methylaniline.
For instance, in the construction of a clonidine analogue, the key cyclization step often involves reacting an isocyanide dichloride intermediate with a diamine. The precursor to the isocyanide dichloride is frequently prepared under acidic conditions using reagents like thionyl chloride, where having the amine as a hydrochloride salt is compatible with the reaction environment.[4][5]
Experimental Protocol: Representative Cyclization Reaction
This protocol is illustrative and adapted from procedures for clonidine synthesis.[4][5]
-
Formation of Intermediate: A solution of N-(2,6-dichloro-N-methylphenyl)formamide (prepared from 2,6-dichloro-N-methylaniline) in a suitable solvent like dichloromethane is cooled in an ice bath.
-
Chlorination: Thionyl chloride and sulfuryl chloride are added, and the reaction is allowed to proceed to form the 2,6-dichloro-N-methylphenylisocyanide dichloride intermediate. The acidic environment is inherently compatible with amine salts.
-
Cyclization: After removing the excess chlorinating agents under reduced pressure, the residue is redissolved in an inert solvent. A solution of ethylenediamine is added slowly to perform the cyclization.
-
Work-up: The reaction mixture is washed with water and aqueous base to remove unreacted starting materials and byproducts.
-
Isolation as Hydrochloride Salt: The organic layer containing the freebase product is dried. The final product is then precipitated as its hydrochloride salt by the addition of an alcoholic HCl solution, facilitating both isolation and purification.[5]
Conclusion
While the freebase of 2,6-dichloro-N-methylaniline has its applications, particularly in reactions requiring a non-polar medium and a nucleophilic amine, its hydrochloride salt offers compelling advantages for the modern synthetic chemist. The enhanced stability, ease of handling, and opportunities for robust purification make it a superior choice for developing reproducible and scalable synthetic processes. By understanding the distinct properties of each form, researchers can make more informed decisions, leading to more efficient and successful chemical syntheses.
References
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline. BenchChem.
- Quick Company. (n.d.).
- PrepChem.com. (n.d.). Synthesis of clonidine.
- ChemicalBook. (n.d.). CLONIDINE synthesis.
- OSTI.GOV. (n.d.).
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- Google Patents. (n.d.). CN103524358A - Synthetic method of 2, 6-dichloroaniline.
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comparing the nucleophilicity of various substituted anilines
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of these aromatic amines is dominated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character. The ability to precisely understand and modulate this nucleophilicity is paramount for reaction design, optimization, and the rational design of new chemical entities.
This guide provides an in-depth comparison of the nucleophilicity of various substituted anilines. We will explore the theoretical underpinnings that govern their reactivity, present quantitative experimental data, and provide a validated protocol for measuring these properties. Our focus is on delivering actionable insights grounded in established chemical principles to aid researchers in their synthetic endeavors.
Theoretical Framework: Factors Governing Aniline Nucleophilicity
The nucleophilicity of an aniline is fundamentally determined by the availability of the nitrogen's lone pair of electrons to form a new bond with an electrophile.[1] This availability is modulated by a delicate interplay of electronic, steric, and solvent effects.
Electronic Effects: The Role of Ring Substituents
The aromatic ring's substituents are the primary drivers of an aniline's nucleophilic strength. They exert their influence through a combination of inductive and resonance effects, which can either donate or withdraw electron density from the amino group.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) increase the electron density on the aromatic ring and, by extension, on the nitrogen atom. This is achieved through the +I (inductive) and/or +R (resonance) effects, making the nitrogen lone pair more available for nucleophilic attack. Consequently, anilines bearing EDGs are generally more nucleophilic than aniline itself.[2][3] This enhanced reactivity is particularly pronounced when the EDG is at the para or ortho position, where resonance effects are maximized.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the amino group via -I and/or -R effects.[1] This delocalization reduces the availability of the nitrogen's lone pair, thereby decreasing the aniline's nucleophilicity.[1] Anilines substituted with strong EWGs can be significantly less reactive, often requiring more forcing reaction conditions or catalytic activation to overcome their poor nucleophilicity.[1]
The quantitative impact of these substituents on reactivity can often be correlated using the Hammett equation , which provides a linear free-energy relationship to predict reaction rates and equilibrium constants for substituted aromatic compounds.[4][5]
Caption: Electronic effects of substituents on aniline nucleophilicity.
Steric Effects: The Ortho Effect
Nucleophilicity is more sensitive to steric hindrance than basicity.[6] Bulky substituents located at the ortho position(s) to the amino group can physically obstruct the nitrogen's lone pair from attacking an electrophile.[1][7] This phenomenon, often termed the "ortho effect," can significantly reduce reaction rates, even if the substituent is electronically favorable.[7] For instance, while N-methylation increases basicity, the added steric bulk can sometimes lead to a decrease in nucleophilicity, as seen when comparing aniline to N-methylaniline in certain reactions.[8]
Quantitative Comparison of Aniline Nucleophilicity
To move beyond qualitative descriptions, we can use quantitative scales of nucleophilicity. One of the most comprehensive is Mayr's nucleophilicity scale, which assigns a parameter N to various nucleophiles.[9][10] The reactivity of a nucleophile with an electrophile (characterized by an electrophilicity parameter E) can be predicted using the equation: log k = sN(N + E) , where sN is a nucleophile-specific sensitivity parameter.[11][12]
The table below presents Mayr's nucleophilicity parameters (N) for several para-substituted anilines, determined from kinetic measurements in acetonitrile. Higher N values indicate greater nucleophilicity.
| Substituent (para-) | Aniline Derivative | Nucleophilicity Parameter (N) in CH₃CN |
| -OH | p-Aminophenol | 13.62 |
| -OCH₃ | p-Anisidine | 13.25 |
| -CH₃ | p-Toluidine | 13.18 |
| -H | Aniline | 12.64[13] |
| -Cl | p-Chloroaniline | 11.80 |
| -CN | p-Aminobenzonitrile | 10.72 |
Data sourced from Ghabi et al. (2021) unless otherwise noted.[11]
As the data clearly illustrate, electron-donating groups (-OH, -OCH₃, -CH₃) result in higher N values compared to unsubstituted aniline, signifying enhanced nucleophilicity. Conversely, electron-withdrawing groups (-Cl, -CN) lead to progressively lower N values, reflecting their diminished reactivity.
Experimental Protocol: Kinetic Measurement of Aniline Nucleophilicity
To empirically determine the nucleophilicity of a novel substituted aniline, a common and reliable method involves measuring the kinetics of its reaction with a standard electrophile. Benzhydrylium ions are often used as reference electrophiles because their reactions with amines can be conveniently monitored by UV-Vis spectrophotometry and are typically not complicated by competing side reactions with the solvent.[12][14]
Causality Behind Experimental Choices
-
Electrophile Selection: Benzhydrylium ions are ideal because they are stable carbocations with strong absorbance in the visible range, which disappears upon reaction with the nucleophile. Their electrophilicity (E parameter) is well-characterized, allowing for the direct calculation of the aniline's N parameter.
-
Solvent: Acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve both the electrophile salt and the aniline, while being relatively inert.[12]
-
Detection Method: UV-Vis spectrophotometry provides a non-invasive, real-time method to monitor the disappearance of the colored benzhydrylium ion, allowing for precise calculation of reaction rates.
-
Conditions: Reactions are run under pseudo-first-order conditions, with the aniline in large excess, to simplify the kinetic analysis and ensure the rate is dependent only on the concentration of the electrophile.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of a stable benzhydrylium salt (e.g., (4-Me₂N)₂CH⁺ BF₄⁻) in dry acetonitrile to a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare several stock solutions of the substituted aniline to be tested in dry acetonitrile at concentrations ranging from 0.01 M to 0.1 M.
-
-
Kinetic Measurement:
-
Equilibrate the aniline solution in a quartz cuvette inside a thermostatted UV-Vis spectrophotometer (e.g., at 20°C).
-
Set the spectrophotometer to monitor the absorbance at the λmax of the benzhydrylium ion.
-
Initiate the reaction by injecting a small aliquot of the benzhydrylium stock solution into the cuvette and start data acquisition immediately.
-
Record the absorbance decay over time until the reaction is complete.
-
-
Data Analysis:
-
The observed rate constant (kobs) for the absorbance decay is determined by fitting the data to a first-order exponential decay function: At = A∞ + (A₀ - A∞)e-kobst.
-
Repeat the experiment for each concentration of the aniline.
-
Plot the obtained kobs values against the corresponding aniline concentrations. The slope of this line will be the second-order rate constant (k₂) for the reaction.
-
-
Calculation of Nucleophilicity Parameter (N):
-
Using the known E and sN parameters for the reference electrophile and the experimentally determined k₂, the nucleophilicity parameter N for the aniline can be calculated using the Mayr equation: N = (log k₂ - sNE) / sN.
-
Sources
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- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying 2,6-dichloro-N-methylaniline hydrochloride
Abstract
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,6-dichloro-N-methylaniline hydrochloride (DCMA-HCl). As a crucial intermediate or potential impurity in pharmaceutical manufacturing, the precise and reliable quantification of DCMA-HCl is paramount for ensuring product quality and safety.[1] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, scientifically-grounded protocol. We will delve into the causality behind experimental choices, present detailed methodologies, and compare the method's performance against internationally recognized standards, primarily the ICH Q2(R1) guidelines.[2][3][4][5]
Introduction: The Analytical Imperative
This compound is a halogenated aromatic amine.[6][7] Compounds of this class are common in the synthesis pathways of various active pharmaceutical ingredients (APIs). Their presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure that any residual amounts are accurately controlled within specified limits.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and precision, making it ideal for separating and quantifying APIs, impurities, and degradation products.[8] The objective of this guide is to detail the validation of a specific Isocratic Reverse-Phase HPLC (RP-HPLC) method, demonstrating its fitness for the intended purpose: the accurate quantification of DCMA-HCl. The validation process aims to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[9]
Foundational Method Development
Before validation can commence, a suitable chromatographic method must be developed. The choices made during this phase are critical and are based on the physicochemical properties of DCMA-HCl.
-
Analyte Properties: DCMA-HCl is a moderately non-polar molecule due to its dichlorinated aromatic ring, making it an excellent candidate for reverse-phase chromatography. Its structure contains a chromophore (the substituted benzene ring) that absorbs UV light, allowing for straightforward detection.
-
Column Selection: A C18 column is the workhorse of reverse-phase HPLC and provides an excellent starting point. The hydrophobicity of the C18 stationary phase will offer good retention for DCMA-HCl.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is standard. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength. A phosphate or acetate buffer is used to control the pH, ensuring consistent ionization of the analyte and any potential impurities, which is critical for reproducible retention times. For halogenated aromatic compounds, controlling pH can be key to achieving good peak shape.[10]
-
Wavelength Detection: The UV spectrum of DCMA-HCl is scanned to determine its wavelength of maximum absorbance (λmax). This wavelength is then used for detection to ensure the highest sensitivity.
Based on these principles, the following optimized HPLC method was established for validation:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase, provides good resolution and efficiency. |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) | Balances retention and elution for a reasonable runtime and good peak shape. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Detection | UV at 240 nm | Wavelength of maximum absorbance for DCMA-HCl, maximizing sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
The Validation Framework: Adherence to ICH Q2(R1)
The validation of an analytical procedure is a formal process to demonstrate its suitability for its intended purpose.[4][11] We will follow the internationally harmonized guideline, ICH Q2(R1), which outlines the necessary validation characteristics.[2][3][5] The key parameters to be evaluated are Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantitation (LOQ), Limit of Detection (LOD), and Robustness.[9][12][13]
Figure 1: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.
Experimental Validation: Protocols and Performance Data
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] To prove the stability-indicating nature of the method, forced degradation studies are performed.[15][16] This involves subjecting a solution of DCMA-HCl to harsh conditions to intentionally degrade it.[8]
Experimental Protocol:
-
Prepare separate solutions of DCMA-HCl (approx. 100 µg/mL) in the diluent.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method.
-
Use a Photo Diode Array (PDA) detector to perform peak purity analysis on the DCMA-HCl peak in each chromatogram.
Figure 2: Experimental workflow for the forced degradation study.
Results Summary:
| Stress Condition | % Degradation of DCMA-HCl | Resolution (Rs) from Closest Degradant | Peak Purity Index |
| Acid Hydrolysis | 15.2% | > 2.5 | > 0.999 |
| Base Hydrolysis | 21.5% | > 3.1 | > 0.999 |
| Oxidation | 8.8% | > 2.8 | > 0.999 |
| Thermal | 2.1% | N/A (No significant degradants) | > 0.999 |
| Photolytic | 5.4% | > 2.2 | > 0.999 |
| Acceptance Criteria | Significant degradation (5-20%) | Rs > 2.0 | Index > 0.999 |
Linearity and Range
Linearity is the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[12] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[4][13]
Experimental Protocol:
-
Prepare a stock solution of DCMA-HCl reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Results Summary:
| Parameter | Result | Acceptance Criteria |
| Range Studied | 50 - 150 µg/mL | Cover the expected working range. |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 45872x - 1530 | - |
| Y-intercept % of Response at 100% | 0.3% | Should not be significantly different from zero. |
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[14] It is typically assessed using recovery studies by spiking a blank matrix with a known amount of analyte.
Experimental Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
For each level, prepare three replicate samples by spiking a placebo (or blank matrix) with the known amount of DCMA-HCl.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Results Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) - Mean | % Recovery (Mean) | % RSD |
| 80% (n=3) | 80.0 | 79.5 | 99.4% | 0.8% |
| 100% (n=3) | 100.0 | 100.7 | 100.7% | 0.5% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% | 0.6% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples of DCMA-HCl at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or a different HPLC system.
-
Calculate the Relative Standard Deviation (%RSD) for both sets of measurements.
Results Summary:
| Precision Level | n | Mean Assay (%) | % RSD | Acceptance Criteria |
| Repeatability (Day 1, Analyst 1) | 6 | 100.3% | 0.7% | %RSD ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 6 | 99.8% | 0.9% | %RSD ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
These are often determined based on the signal-to-noise ratio (S/N).
Experimental Protocol:
-
Prepare a series of dilute solutions of DCMA-HCl.
-
Inject them to determine the concentrations that yield a signal-to-noise ratio of approximately 10:1 for LOQ and 3:1 for LOD.
-
To confirm the LOQ, inject six replicate samples at this concentration and verify that the precision (%RSD) is acceptable.
Results Summary:
| Parameter | Method | Result | Acceptance Criteria |
| LOD | S/N Ratio | 0.05 µg/mL | S/N ≈ 3:1 |
| LOQ | S/N Ratio | 0.15 µg/mL | S/N ≈ 10:1 |
| Precision at LOQ | %RSD (n=6) | 4.8% | %RSD ≤ 10% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13][14]
Experimental Protocol:
-
Prepare a system suitability solution and a test sample.
-
Analyze the samples while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the impact on system suitability parameters (e.g., tailing factor, resolution) and the assay result.
Results Summary:
| Parameter Varied | Variation | Impact on Assay Result (% Change) | System Suitability |
| Flow Rate | ± 0.1 mL/min | < 1.0% | Passed |
| Column Temperature | ± 2 °C | < 0.5% | Passed |
| Mobile Phase pH | ± 0.2 units | < 1.5% | Passed |
| Mobile Phase Organic % | ± 2% | < 2.0% | Passed |
| Acceptance Criteria | % Change ≤ 2.0% | Must Pass |
Comparison with Alternative Methods
While the validated RP-HPLC method is fit for purpose, it is useful to compare it with other potential analytical technologies.
| Technique | Principle | Speed | Sensitivity | Specificity | Typical Use Case for DCMA-HCl |
| Validated RP-HPLC | Partition chromatography | Moderate | High | High (with PDA) | Routine QC, stability testing, impurity quantification. |
| UPLC | Similar to HPLC but with smaller particles | Very Fast | Very High | Very High | High-throughput screening, faster routine analysis. |
| Gas Chromatography (GC) | Partition based on volatility | Fast | Very High | High (with MS) | Analysis of volatile impurities; requires derivatization for non-volatile analytes.[17] |
| Capillary Electrophoresis (CE) | Separation by charge/size ratio | Fast | Moderate | High | Orthogonal method for confirmation, analysis of ionic species. |
The primary advantage of the validated HPLC method is its balance of performance, cost, and accessibility in a typical pharmaceutical QC laboratory. While UPLC offers faster run times, the investment may not be necessary if throughput is not a primary concern. GC is less suitable for the hydrochloride salt form of DCMA-HCl without derivatization.
Final Discussion and Conclusion
This guide has detailed the systematic validation of an RP-HPLC method for the quantification of this compound. By following the framework of the ICH Q2(R1) guideline, we have experimentally demonstrated that the method is specific, linear, accurate, precise, and robust.[2][12] The performance data, summarized in the tables above, confirms that the method is suitable and reliable for its intended purpose in a regulated quality control environment.
The forced degradation studies confirmed its stability-indicating properties, which is critical for monitoring the quality of materials over time.[18] The method's robustness provides confidence that it will perform consistently during routine use, even with the minor day-to-day variations inherent in any laboratory setting. This validated method now stands as a reliable tool for ensuring the quality and safety of pharmaceutical products where DCMA-HCl is a controlled substance.
References
- Analytical Method Validation in Pharma: A Step-by-Step Guide to Key Parameters. Vertex AI Search.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- The role of forced degradation studies in stability indicating HPLC method development.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- A Review on HPLC Method Development and Validation in Forced Degrad
- The 6 Key Aspects of Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- 2,6-dichloro-N-methylaniline | CAS#:56462-00-1. Chemsrc.
- 2,6-Dichloro-3-methylaniline 64063-37-2 wiki. Guidechem.
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- HPLC separation of related halogenated aromatic, any one??
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-dichloro-N-methylaniline Hydrochloride
Authoritative guidance on the safe and compliant disposal of a hazardous chemical compound, ensuring personnel safety and environmental protection.
Navigating the disposal of specialized chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-dichloro-N-methylaniline hydrochloride, a compound that, like many chlorinated anilines, requires careful handling due to its toxicological and ecotoxicological profile. The procedures outlined here are synthesized from established safety data for structurally related compounds and general principles of hazardous waste management, providing a robust framework for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. Based on data from analogous compounds such as 2,6-dichloroaniline and N-methylaniline, this compound should be treated as hazardous.
Key Hazards Include:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[1] Prolonged or repeated exposure may cause damage to organs, particularly the liver, spleen, and bone marrow.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2] Discharging this chemical into the environment must be strictly avoided.[2][3]
-
Combustibility: While potentially a solid, related compounds can be combustible liquids. In the event of a fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1][2]
Quantitative Hazard Data (Based on Related Compounds)
| Hazard Parameter | Value/Classification | Source Compound | Reference |
| Acute Oral Toxicity | Category 3 or 4 (Toxic/Harmful) | N-Methylaniline, 2,6-Dichloroaniline | [1] |
| Acute Dermal Toxicity | Category 3 (Toxic) | N-Methylaniline, 2,6-Dichloroaniline | [1] |
| Acute Inhalation Toxicity | Category 3 (Toxic) | N-Methylaniline, 2,6-Dichloroaniline | [1] |
| Aquatic Toxicity (Acute) | M-Factor: 10 | 2,6-Dichloroaniline | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood, Hematopoietic System) | 2,6-Dichloroaniline | [1] |
Immediate Safety & Personal Protective Equipment (PPE)
Prior to handling or preparing for disposal, ensure all appropriate safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically impermeable gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Spill Management Protocol
Accidental spills must be handled immediately and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2][3]
-
Contain: Prevent the spill from spreading and from entering drains.[2] Cover drains if necessary.
-
Absorb/Collect:
-
For solid spills, carefully sweep up the material without creating dust and place it into a suitable, closed container for disposal.[2]
-
For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to take up the spill.
-
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: The collected waste from the spill must be disposed of as hazardous waste, following the procedures outlined in Section 4.
Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Workflow Diagram: Disposal Decision Process
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,6-dichloro-N-methylaniline Hydrochloride
This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals handling 2,6-dichloro-N-methylaniline hydrochloride. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to mitigate risks associated with this compound. By understanding the causality behind each safety measure, you can build a self-validating system of laboratory safety.
Hazard Assessment: The 'Why' Behind the Protective Gear
This compound belongs to the chlorinated aniline family, compounds that demand significant respect due to their toxicological profile. The primary hazards associated with analogous anilines are acute toxicity through multiple exposure routes, potential for organ damage with repeated exposure, and severe irritation.[1][2] The hydrochloride salt form typically indicates the compound is a solid, introducing the risk of aerosolized dust during handling.[1][3]
A thorough understanding of these risks is the foundation of proper PPE selection. The goal is to create an impermeable barrier between you and the chemical, preventing all routes of exposure: dermal, ocular, and respiratory.
| Hazard Classification | Description | Primary PPE Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Systemic effects can occur following absorption.[4] | Full-body protection is required. This includes chemical-resistant gloves, a lab coat or suit, and respiratory protection. |
| Specific Target Organ Toxicity | May cause damage to organs (such as the blood, liver, and spleen) through prolonged or repeated exposure.[2] | Engineering controls (fume hood) and meticulous handling are critical to minimize chronic exposure. |
| Skin & Eye Irritation | Causes serious eye irritation and can cause skin irritation or an allergic skin reaction.[3][4] | Chemical splash goggles are mandatory. A face shield provides an additional layer of protection. Gloves are essential. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][2] | All waste, including contaminated PPE, must be collected and disposed of as hazardous chemical waste. |
The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, we must implement higher-level safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[5] This includes weighing, dissolving, and transferring the compound. The fume hood directly captures dust and vapors at the source, protecting the user's breathing zone.[6]
-
Administrative Controls: These are your standard operating procedures (SOPs). This includes restricting access to authorized personnel, providing comprehensive training on the hazards, and forbidding eating, drinking, or smoking in the laboratory.[6]
Core PPE Requirements: A Head-to-Toe Protocol
Selection of PPE must be deliberate and based on the specific tasks being performed.
Dermal Protection: Gloves and Body Coverage
Anilines can be absorbed through the skin, making dermal protection a critical priority.[6]
-
Gloves: Double-gloving is required.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A heavier-duty, chemical-resistant nitrile or neoprene glove.[5][7]
-
Technique: Always inspect gloves for any signs of degradation or puncture before use.[1] Use proper removal techniques to avoid touching the outer surface of the contaminated glove with your bare hand.[1]
-
-
Body Coverage:
Eye and Face Protection
Given the risk of serious eye irritation, robust protection is non-negotiable.
-
Mandatory: ANSI Z87.1-rated (or equivalent) chemical splash goggles must be worn at all times.[9] They must fit snugly against the face to prevent splashes from entering around the sides.[5]
-
Recommended Add-on: A full-face shield should be worn over the safety goggles during procedures with a higher risk of splashing or aerosol generation, such as when handling larger quantities or during initial dissolution steps.[7]
Respiratory Protection
While the fume hood is the primary respiratory control, supplementary PPE is necessary for certain tasks.
-
Inside a Fume Hood: No respiratory protection is typically required if the fume hood is operating correctly and work is conducted well within the hood.
-
Outside a Fume Hood (e.g., weighing, transport, spill): A NIOSH-approved respirator is mandatory.[7] For a solid powder, a half-mask or full-face respirator with P100 (particulate) filters is required. If there is a risk of vapor release, combination cartridges (e.g., P100/Organic Vapor) should be used.
Task-Based PPE Summary
| Task | Dermal Protection | Eye/Face Protection | Respiratory Protection (NIOSH-Approved) |
| Weighing/Transfer in Fume Hood | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles | Not Required (if hood is certified and used properly) |
| Solution Preparation/Reaction | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles & Face Shield | Not Required (if hood is certified and used properly) |
| Large-Scale Work (>5g) | Double Nitrile Gloves, Chemical-Resistant Suit/Apron | Chemical Splash Goggles & Face Shield | Recommended: Half-mask respirator with P100/OV cartridges |
| Spill Cleanup | Heavy-duty Nitrile/Neoprene Gloves, Chemical-Resistant Suit | Chemical Splash Goggles & Face Shield | Required: Full-face respirator with P100/OV cartridges |
Procedural Guidance: Donning, Doffing, and Disposal
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical to ensure safety.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Put on the lab coat or chemical suit.
-
Put on the respirator (if required) and perform a seal check.
-
Put on chemical splash goggles and face shield.
-
Put on the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This process is designed to contain the contamination.
-
Remove the outer pair of gloves using a method that avoids skin contact. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Remove the lab coat or suit, rolling it inward to contain the contaminated surface. Dispose of it in the appropriate waste stream.
-
Remove the respirator (if used).
-
Wash hands thoroughly with soap and water.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands again thoroughly.
-
Caption: PPE Donning and Doffing Workflow.
Emergency Protocols and Disposal
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Response
For any spill outside of a fume hood, evacuate the area immediately.[1] Alert laboratory personnel and the safety officer. Cleanup should only be performed by trained personnel wearing the appropriate PPE as outlined in Table 2, including a full-face respirator.[1] The spilled material should be carefully swept up or absorbed with an inert material and placed into a sealed, labeled container for hazardous waste disposal.[3][10]
Caption: Emergency Spill Response Workflow.
Disposal
All materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, are considered hazardous waste.[1] They must be collected in a clearly labeled, sealed, and puncture-proof container.[1] Follow all institutional, local, and national regulations for the disposal of toxic chemical waste. Never dispose of this chemical or its contaminated materials down the drain.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


